molecular formula C19H22O7 B1664670 (5E)-7-Oxozeaenol CAS No. 253863-19-3

(5E)-7-Oxozeaenol

Cat. No.: B1664670
CAS No.: 253863-19-3
M. Wt: 362.4 g/mol
InChI Key: NEQZWEXWOFPKOT-ULSULSEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5Z-7-Oxozeaenol is a natural resorcylic acid lactone isolated from fungal species that functions as a highly potent and selective covalent inhibitor of key signaling kinases. Its primary research value lies in its irreversible inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1, MAP3K7), a central mediator of inflammatory signaling and cell survival . By forming a covalent complex with TAK1, 5Z-7-Oxozeaenol blocks its catalytic activity, thereby suppressing downstream NF-κB and MAPK pathways (JNK, p38) and the production of inflammatory mediators . This mechanism makes it a vital tool for studying inflammation and host-defense mechanisms against intracellular pathogens . In oncology research, 5Z-7-Oxozeaenol demonstrates potent anti-tumor effects across various cancer types. It significantly suppresses proliferation, migration, and clonogenicity while inducing apoptosis in aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), cervical cancer (HeLa), and colon cancer (HT-29) . The compound exerts these effects through multi-pathway inhibition, downregulating phosphorylated FAK, PI3K, Akt, and MAPK, and upregulating pro-apoptotic proteins like p53 and cleaved caspase-3 . A key research application is the sensitization of cancer cells to chemotherapy; 5Z-7-Oxozeaenol overcomes chemoresistance by blocking TAK1/NF-κB-mediated survival signals, thereby enhancing the efficacy of agents like doxorubicin and etoposide in neuroblastoma and other models . Furthermore, 5Z-7-Oxozeaenol is an effective inhibitor of MAP2K7 (MKK7), the specific upstream kinase of JNK. This activity induces apoptosis in T-cell acute lymphoblastic leukemia (T-ALL), validating the MAP2K7-JNK pathway as a therapeutic target and offering a potential strategy for high-risk or relapsed leukemia . Research also indicates that TAK1 inhibition by this compound activates alternative host-defense mechanisms, leading to mitochondrial reactive oxygen species (ROS) production via pore-forming proteins (MLKL, GSDMD) to combat intracellular bacterial colonization . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

253863-19-3

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

(4S,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione

InChI

InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3/b6-4+,7-3+/t11-,15-,18+/m0/s1

InChI Key

NEQZWEXWOFPKOT-ULSULSEOSA-N

Isomeric SMILES

C[C@H]1C/C=C/C(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O

Canonical SMILES

CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O

Appearance

Solid powder

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8,9,16-trihydroxy-14-methoxy-3-methyl-3,4,9,10-tetrahydro-1H-benzo(c)(1)oxacyclotetradecine-1,7(8H)-dione
f152A1 compound
FR 148083
FR-148083
FR148083
LL Z1640-2
LL-Z1640-2

Origin of Product

United States

Foundational & Exploratory

Unveiling (5E)-7-Oxozeaenol: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5E)-7-Oxozeaenol is a naturally occurring resorcylic acid lactone (RAL) belonging to a class of fungal metabolites that have garnered significant interest in the scientific community for their diverse biological activities. While its geometric isomer, (5Z)-7-Oxozeaenol, is a well-documented and potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator of inflammatory signaling pathways, this compound remains a less-explored yet important molecule for understanding the structure-activity relationships within this compound class. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data relevant to researchers in drug discovery and development.

Discovery and Natural Source

This compound was first reported as a natural product isolated from a fungal strain designated MSX 63935, which is related to the genus Phoma and has also been identified as a Setophoma species.[1] This discovery was part of a broader investigation into filamentous fungi as a source of novel anticancer and anti-inflammatory agents. The initial extracts from the solid-phase fermentation of this fungus exhibited significant biological activity, prompting bioactivity-directed fractionation to identify the active constituents. This process led to the co-isolation of this compound alongside its more abundant and biologically potent (5Z) isomer, as well as other related resorcylic acid lactones.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its more potent isomer, (5Z)-7-Oxozeaenol, for comparative purposes. The significant difference in their biological activity underscores the importance of the geometric configuration of the C5-C6 double bond in the macrolactone ring for potent TAK1 inhibition.

Table 1: Biological Activity of 7-Oxozeaenol Isomers

CompoundTargetAssayIC50 (µM)Reference
This compoundTAK1In vitro kinase assay>10
(5Z)-7-OxozeaenolTAK1In vitro kinase assay0.0081[2]

Table 2: Physicochemical and Spectroscopic Data of 7-Oxozeaenol Isomers

PropertyThis compound(5Z)-7-Oxozeaenol
Molecular FormulaC₁₉H₂₂O₇C₁₉H₂₂O₇
Molecular Weight362.37 g/mol 362.37 g/mol
¹H NMR Data Not available in the reviewed literature.Available in various publications.
¹³C NMR Data Not available in the reviewed literature.Available in various publications.
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ calculated: 363.1438; found: (Data not explicitly available for the natural product in the reviewed literature)[M+H]⁺ calculated: 363.1438; found: 363.1433

Experimental Protocols

The isolation and purification of this compound from its natural source involves a multi-step process, from fungal fermentation to chromatographic separation. The following protocols are based on the methodologies described in the primary literature.

Fungal Fermentation
  • Organism: Setophoma sp. (strain MSX 63935)

  • Culture Method: Solid-phase fermentation is employed to maximize the production of secondary metabolites.

  • Procedure:

    • The fungal strain is grown on a solid substrate, such as rice or other grains, in a suitable culture vessel (e.g., 2.8 L Fernbach flask).

    • The culture is maintained under controlled conditions of temperature and humidity for a sufficient period to allow for the biosynthesis of the resorcylic acid lactones. A single solid-based culture can yield over 800 mg of (5Z)-7-oxozeaenol, with this compound being a minor component.

Extraction
  • Objective: To extract the secondary metabolites from the fungal biomass and solid substrate.

  • Procedure:

    • The solid culture is harvested and soaked in an organic solvent, typically ethyl acetate.

    • The mixture is agitated or allowed to stand to ensure efficient extraction of the compounds.

    • The organic solvent is then filtered to remove the solid material.

    • The solvent is evaporated under reduced pressure to yield a crude organic extract.

Chromatographic Purification and Isomer Separation
  • Objective: To separate the individual compounds from the crude extract, with a specific focus on the separation of the (5E) and (5Z) isomers of 7-Oxozeaenol.

  • Instrumentation: Preparative High-Performance Liquid Chromatography (HPLC) is the key technique for this separation.

  • Procedure:

    • The crude extract is subjected to initial fractionation using techniques such as vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) over silica gel.

    • Fractions containing the compounds of interest are then subjected to preparative HPLC.

    • Isomer Separation: The separation of this compound and (5Z)-7-Oxozeaenol is achieved using a C18 reversed-phase column. While the exact gradient conditions for this specific separation are not detailed in the available literature, a typical protocol for the purification of related analogues involves:

      • Column: Phenomenex Gemini-NX C18 (250 x 21.20 mm, 5 µm) or similar.

      • Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid - TFA) and an organic solvent such as methanol or acetonitrile.

      • Flow Rate: Typically in the range of 15-25 mL/min for a column of this dimension.

    • Fractions are collected and analyzed by analytical HPLC or UPLC to determine their purity.

    • Pure fractions of this compound and (5Z)-7-Oxozeaenol are then concentrated to yield the isolated compounds.

Mandatory Visualizations

Signaling Pathway

TAK1_Signaling_Pathway TAK1 Signaling Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1, TNF-α) Receptor Receptor Proinflammatory_Stimuli->Receptor TAK1_Complex TAK1/TAB1/TAB2 Complex Receptor->TAK1_Complex activates MKKs MKKs (MKK3/6, MKK4/7) TAK1_Complex->MKKs phosphorylates IKK_Complex IKK Complex (IKKα/β/γ) TAK1_Complex->IKK_Complex phosphorylates p38_JNK p38 / JNK MKKs->p38_JNK phosphorylates Nucleus1 Nucleus p38_JNK->Nucleus1 translocates to IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases Nucleus2 Nucleus NFκB->Nucleus2 translocates to Inflammatory_Response Inflammatory Response Nucleus1->Inflammatory_Response activates transcription factors Nucleus2->Inflammatory_Response activates transcription factors Oxozeaenol (5Z)-7-Oxozeaenol Oxozeaenol->TAK1_Complex inhibits

Caption: The TAK1 signaling cascade, a key pathway in the inflammatory response.

Experimental Workflow

Isolation_Workflow Isolation and Purification Workflow for 7-Oxozeaenol Isomers Fermentation 1. Solid-Phase Fermentation (Fungus MSX 63935) Extraction 2. Organic Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Initial_Chromatography 3. Initial Chromatography (e.g., VLC on Silica Gel) Crude_Extract->Initial_Chromatography Enriched_Fraction Enriched Resorcylic Acid Lactone Fraction Initial_Chromatography->Enriched_Fraction Prep_HPLC 4. Preparative HPLC (Reversed-Phase C18) Enriched_Fraction->Prep_HPLC Isomer_5E This compound (Pure Compound) Prep_HPLC->Isomer_5E Isomer_5Z (5Z)-7-Oxozeaenol (Pure Compound) Prep_HPLC->Isomer_5Z

Caption: General workflow for the isolation of 7-Oxozeaenol isomers.

Conclusion

This compound is a naturally occurring geometric isomer of the potent TAK1 inhibitor, (5Z)-7-Oxozeaenol. While it is significantly less active, its discovery and isolation are crucial for a comprehensive understanding of the structure-activity relationships of resorcylic acid lactones. The co-occurrence of these isomers in the same fungal source highlights the biosynthetic diversity within these microorganisms. The detailed experimental protocols for fermentation, extraction, and chromatographic separation provide a roadmap for researchers to isolate and study these and other related natural products. Further investigation into the biological activities of this compound, beyond TAK1 inhibition, may reveal novel therapeutic properties and provide further insights into the chemical biology of this fascinating class of fungal metabolites.

References

The Synthetic Pathway of (5E)-7-Oxozeaenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(5Z)-7-Oxozeaenol , a resorcylic acid lactone of fungal origin, has garnered significant attention within the scientific community for its potent and selective inhibitory activity against Transforming growth factor-β-activated kinase 1 (TAK1). As a pivotal mediator in inflammatory and immune responses, TAK1 represents a promising therapeutic target for a range of diseases, including cancers and inflammatory disorders. This technical guide provides a detailed overview of the total synthesis of (5Z)-7-Oxozeaenol, offering valuable insights for researchers, chemists, and professionals in drug development. The synthesis is a convergent process, culminating in a late-stage intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to construct the characteristic 14-membered macrocycle.

Retrosynthetic Analysis

The synthetic strategy for (5Z)-7-Oxozeaenol hinges on a convergent approach, dissecting the complex macrolactone into two key fragments: an aromatic carboxylic acid core and a functionalized vinyl halide side chain. The crucial steps in this strategy involve a Mitsunobu esterification to couple these two fragments, followed by an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to forge the macrocyclic ring.

G 7-Oxozeaenol 7-Oxozeaenol Seco-acid Seco-acid Precursor 7-Oxozeaenol->Seco-acid Intramolecular Nozaki-Hiyama-Kishi Aromatic Fragment Aromatic Carboxylic Acid Seco-acid->Aromatic Fragment Mitsunobu Esterification Side Chain Fragment Vinyl Halide Side Chain Seco-acid->Side Chain Fragment Mitsunobu Esterification

Caption: Retrosynthetic analysis of (5Z)-7-Oxozeaenol.

Synthesis of the Aromatic Fragment

The synthesis of the aromatic carboxylic acid fragment commences with commercially available 2,4-dimethoxy-6-methylbenzoic acid. This starting material undergoes a series of functional group manipulations to install the necessary reactive handles for subsequent coupling.

StepReactionReagents and ConditionsProductYield (%)
1Protection2-(Trimethylsilyl)ethanol, DCC, DMAPTMSE-protected benzoic acid-
2Selenation(PhSe)2, BuLi, THFAryl selenide-
3AlkylationLDA, Alkyl iodideAlkylated aryl selenide-
4Oxidative EliminationH2O2trans-OlefinHigh
5DeprotectionTBAFAromatic Carboxylic Acid FragmentExcellent

Synthesis of the Side Chain Fragment

The vinyl halide side chain is prepared from 2-deoxyribose, a readily available chiral starting material. The synthesis involves ozonolysis, reduction, and subsequent conversion to the corresponding alkyl iodide, followed by the formation of the Z-vinyl halide.

StepReactionReagents and ConditionsProductYield (%)
1OzonolysisO3, CH2Cl2; then NaBH4Primary alcohol-
2IodinationI2, PPh3, ImidazoleAlkyl iodide-
3Z-Vinyl Halide Formation-Z-Vinyl Bromide / Iodide-

Fragment Coupling and Macrocyclization

With both the aromatic and side chain fragments in hand, the next crucial step is their union via a Mitsunobu esterification. This reaction proceeds with the inversion of stereochemistry at the secondary alcohol of the side chain fragment.

The resulting seco-acid is then subjected to the key macrocyclization step. An intramolecular Nozaki-Hiyama-Kishi (NHK) reaction, mediated by chromium and nickel salts, efficiently closes the 14-membered ring to yield the protected (5Z)-7-Oxozeaenol. Subsequent deprotection of the silyl ethers furnishes the final natural product.

G cluster_aromatic Aromatic Fragment Synthesis cluster_sidechain Side Chain Fragment Synthesis Start_A 2,4-dimethoxy-6-methylbenzoic acid Protected_A TMSE-protected acid Start_A->Protected_A Selenide Aryl Selenide Protected_A->Selenide Alkylated Alkylated Selenide Selenide->Alkylated Olefin trans-Olefin Alkylated->Olefin Aromatic_Fragment Aromatic Carboxylic Acid Olefin->Aromatic_Fragment Seco-acid Seco-acid Precursor Aromatic_Fragment->Seco-acid Mitsunobu Esterification Start_S 2-Deoxyribose Alcohol Primary Alcohol Start_S->Alcohol Iodide Alkyl Iodide Alcohol->Iodide Side_Chain_Fragment Z-Vinyl Halide Iodide->Side_Chain_Fragment Side_Chain_Fragment->Seco-acid Protected_7-Oxozeaenol Protected 7-Oxozeaenol Seco-acid->Protected_7-Oxozeaenol Intramolecular NHK Reaction 7-Oxozeaenol (5Z)-7-Oxozeaenol Protected_7-Oxozeaenol->7-Oxozeaenol Deprotection

Caption: Overall synthetic workflow for (5Z)-7-Oxozeaenol.

Signaling Pathway Inhibition by (5Z)-7-Oxozeaenol

(5Z)-7-Oxozeaenol exerts its biological effects primarily through the irreversible inhibition of TAK1. TAK1 is a key upstream kinase in several signaling cascades, most notably the NF-κB, JNK, and p38 MAPK pathways. By covalently binding to a cysteine residue in the ATP-binding pocket of TAK1, (5Z)-7-Oxozeaenol effectively blocks its kinase activity. This inhibition prevents the downstream phosphorylation and activation of IKKs (in the NF-κB pathway) and MKKs (in the JNK and p38 pathways), ultimately leading to the suppression of pro-inflammatory gene expression and other cellular responses.

G cluster_upstream Upstream Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathways Stimuli Pro-inflammatory Stimuli (e.g., IL-1, TNF-α) Receptor Receptor Complex Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 IKKs IKK Complex TAK1->IKKs MKKs MKK4/7, MKK3/6 TAK1->MKKs IkB IκBα IKKs->IkB Phosphorylation (Inhibited) NFkB NF-κB IkB->NFkB Release (Inhibited) Gene_Expression_NFkB Pro-inflammatory Gene Expression NFkB->Gene_Expression_NFkB Nuclear Translocation (Inhibited) JNK_p38 JNK / p38 MKKs->JNK_p38 Phosphorylation (Inhibited) AP1 AP-1, etc. JNK_p38->AP1 Activation (Inhibited) Gene_Expression_MAPK Inflammatory Response AP1->Gene_Expression_MAPK 7-Oxozeaenol (5Z)-7-Oxozeaenol 7-Oxozeaenol->TAK1 Irreversible Inhibition

Caption: Inhibition of TAK1-mediated signaling by (5Z)-7-Oxozeaenol.

Conclusion

The total synthesis of (5Z)-7-Oxozeaenol represents a significant achievement in natural product synthesis, providing a reliable route to this potent TAK1 inhibitor. The convergent strategy, highlighted by the key Mitsunobu esterification and intramolecular Nozaki-Hiyama-Kishi macrocyclization, offers a versatile platform for the generation of analogs for further structure-activity relationship studies. A thorough understanding of its synthesis and mechanism of action is crucial for harnessing the full therapeutic potential of (5Z)-7-Oxozeaenol and for the development of next-generation kinase inhibitors.

(5E)-7-Oxozeaenol: A Technical Guide to its Mechanism of Action as a TAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5E)-7-Oxozeaenol and its more potent stereoisomer, (5Z)-7-Oxozeaenol, are resorcylic acid lactones of fungal origin that have garnered significant attention in biomedical research for their potent inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical upstream kinase in multiple signaling pathways that regulate inflammation, immunity, apoptosis, and cell survival. This technical guide provides an in-depth overview of the mechanism of action of 7-Oxozeaenol, with a primary focus on the extensively studied and more active (5Z) isomer, which is often used as a tool compound to probe TAK1 function. This document details the molecular interactions, effects on downstream signaling cascades, and cellular consequences of TAK1 inhibition by this compound. Furthermore, it provides structured quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved to support further research and drug development efforts.

Core Mechanism of Action: Irreversible Inhibition of TAK1

The primary molecular target of 7-Oxozeaenol is TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. (5Z)-7-Oxozeaenol is a highly potent and selective inhibitor of TAK1.[1][2] The mechanism of inhibition is irreversible and ATP-competitive.[3] X-ray crystallography and mass spectrometry studies have revealed that (5Z)-7-Oxozeaenol forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of TAK1.[3][4][5] This covalent modification permanently inactivates the kinase, preventing the transfer of phosphate from ATP to its downstream substrates.

While the user's query specified the (5E) isomer, the vast majority of published research has focused on the (5Z) isomer due to its significantly higher potency. Comparative studies have shown that the cis-enone configuration of the (5Z) isomer is crucial for its high inhibitory activity against TAK1, whereas the trans-enone configuration of the (5E) isomer is largely inactive.[5]

Impact on Downstream Signaling Pathways

TAK1 is a central node in signaling pathways initiated by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands. By inhibiting TAK1, 7-Oxozeaenol effectively blocks the activation of two major downstream signaling cascades: the NF-κB pathway and the MAPK pathways (JNK and p38).

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB pathway is crucial for the expression of genes involved in inflammation, immunity, and cell survival. TAK1 is essential for the activation of the IκB kinase (IKK) complex. Activated IKK phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB transcription factor (a heterodimer of p50 and p65/RelA) to translocate to the nucleus and initiate gene transcription.

(5Z)-7-Oxozeaenol treatment has been shown to prevent the phosphorylation and activation of the IKK complex, thereby stabilizing IκBα and blocking the nuclear translocation of NF-κB.[6][7][8]

NF_kB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition TNF-R / IL-1R TNF-R / IL-1R TAK1 TAK1 TNF-R / IL-1R->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_expression Induces 7-Oxozeaenol 7-Oxozeaenol 7-Oxozeaenol->TAK1 Inhibits

Figure 1. Inhibition of the NF-κB pathway by 7-Oxozeaenol.
Inhibition of MAPK Signaling Pathways

TAK1 also acts as a MAP3K, activating the JNK and p38 MAPK pathways. It achieves this by phosphorylating and activating MAPK kinases (MKKs), specifically MKK4/7 for the JNK pathway and MKK3/6 for the p38 pathway. These pathways are involved in cellular responses to stress, apoptosis, and inflammation.

Treatment with (5Z)-7-Oxozeaenol has been demonstrated to block the phosphorylation and activation of both JNK and p38 MAPKs in response to various stimuli.[6][8][9]

MAPK_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition Cytokines / Stress Cytokines / Stress TAK1 TAK1 Cytokines / Stress->TAK1 Activates MKK4_7 MKK4/7 TAK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates AP1 AP-1 JNK->AP1 Activates Gene_expression Apoptosis / Inflammation Gene Expression p38->Gene_expression Induces AP1->Gene_expression 7-Oxozeaenol 7-Oxozeaenol 7-Oxozeaenol->TAK1 Inhibits

Figure 2. Inhibition of MAPK pathways by 7-Oxozeaenol.

Cellular Effects of TAK1 Inhibition by 7-Oxozeaenol

The blockade of NF-κB and MAPK signaling by 7-Oxozeaenol leads to several significant cellular outcomes, making it a valuable tool for studying these pathways and a potential therapeutic agent.

  • Anti-inflammatory Effects: By inhibiting the production of pro-inflammatory cytokines and mediators regulated by NF-κB and p38, (5Z)-7-Oxozeaenol exhibits potent anti-inflammatory properties.[10]

  • Induction of Apoptosis: In many cancer cell types, constitutive NF-κB activity promotes survival by upregulating anti-apoptotic proteins. Inhibition of TAK1 by (5Z)-7-Oxozeaenol can sensitize cancer cells to apoptosis, particularly in combination with chemotherapeutic agents or death receptor ligands like TRAIL.[11]

  • Sensitization to Chemotherapy: The activation of NF-κB is a known mechanism of chemoresistance. By blocking this pro-survival pathway, (5Z)-7-Oxozeaenol can enhance the efficacy of cytotoxic drugs in various cancer models.[8][11]

Cellular_Effects 7-Oxozeaenol 7-Oxozeaenol TAK1_inhibition TAK1 Inhibition 7-Oxozeaenol->TAK1_inhibition NFkB_inhibition NF-κB Pathway Inhibition TAK1_inhibition->NFkB_inhibition MAPK_inhibition MAPK (JNK/p38) Pathway Inhibition TAK1_inhibition->MAPK_inhibition Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory Apoptosis Induction of Apoptosis NFkB_inhibition->Apoptosis Chemosensitization Sensitization to Chemotherapy NFkB_inhibition->Chemosensitization MAPK_inhibition->Anti_inflammatory MAPK_inhibition->Apoptosis Kinase_Assay_Workflow start Start step1 Prepare reaction mix: TAK1/TAB1 enzyme, kinase buffer, and substrate (e.g., MKK6 or MBP) start->step1 step2 Add varying concentrations of 7-Oxozeaenol step1->step2 step3 Initiate reaction by adding ATP step2->step3 step4 Incubate at 30°C step3->step4 step5 Stop reaction step4->step5 step6 Detect substrate phosphorylation (e.g., using a phosphospecific antibody or ADP-Glo assay) step5->step6 end End step6->end

References

The Biological Activity of 7-Oxozeaenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of (5Z)-7-Oxozeaenol's Mechanism of Action and Therapeutic Potential

Introduction

(5Z)-7-Oxozeaenol is a resorcylic acid lactone of fungal origin that has garnered significant attention in the scientific community for its potent and selective biological activity.[1][2][3] It functions as an irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling protein in the mitogen-activated protein kinase (MAPK) kinase kinase (MAPKKK) family.[1][2][3] TAK1 plays a crucial role in mediating inflammatory responses, immune signaling, and cell survival pathways.[4][5] Consequently, its inhibition by (5Z)-7-Oxozeaenol has profound effects on various cellular processes, making it a valuable tool for research and a potential therapeutic agent for a range of diseases, including inflammatory disorders and cancer.[4][5][6]

It is important to note that the biological activity of 7-Oxozeaenol is highly dependent on its stereochemistry. The (5Z) isomer is the significantly more active form. Isomerization of the enone double bond to the (5E) configuration results in a substantial reduction in its inhibitory activity against TAK1.[1] Therefore, this guide will focus on the biological activity of the well-characterized and potent (5Z)-7-Oxozeaenol.

Mechanism of Action

(5Z)-7-Oxozeaenol exerts its inhibitory effect on TAK1 through the formation of a covalent bond.[1] X-ray crystallography and mass spectrometry studies have confirmed that it forms a covalent complex with TAK1.[1] This irreversible binding occurs within the ATP-binding pocket of the kinase, leading to the inhibition of both its kinase and intrinsic ATPase activities.[1] The inhibition follows bi-phase kinetics, which is consistent with an irreversible inhibition mechanism.[1]

Quantitative Data: Inhibitory Activity of (5Z)-7-Oxozeaenol

The inhibitory potency of (5Z)-7-Oxozeaenol has been quantified in various studies. The following table summarizes the key inhibitory concentrations (IC50) against its primary target, TAK1, and other kinases, demonstrating its selectivity.

Target KinaseIC50 (nM)Cell Line/Assay Conditions
TAK18.1In the presence of TAK1-binding protein 1 (TAB1)[2]
TAK186Biochemical assay with TAK1-TAB1 and swine myelin basic protein[7]
MEK1411[2]
MEKK1268[2]
NF-κB Activity83Reporter assay in HEK293 cells expressing TAK1 and TAB1[2]

Signaling Pathways Modulated by (5Z)-7-Oxozeaenol

As a potent TAK1 inhibitor, (5Z)-7-Oxozeaenol significantly impacts downstream signaling pathways that are crucial for cellular responses to inflammatory stimuli and stress.

TAK1-Mediated Signaling

The following diagram illustrates the central role of TAK1 in activating the NF-κB and MAPK (JNK and p38) signaling cascades, and how (5Z)-7-Oxozeaenol intervenes.

TAK1_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_tak1 TAK1 Complex cluster_downstream Downstream Pathways cluster_transcription Transcriptional Regulation IL-1R/TLR IL-1R / TLRs TAK1 TAK1 IL-1R/TLR->TAK1 TNFR TNFR TNFR->TAK1 TAB1 TAB1 IKK_Complex IKK Complex (IKKα/β/γ) TAK1->IKK_Complex MKKs MKKs (MKK4/7, MKK3/6) TAK1->MKKs 5Z_7_Oxozeaenol (5Z)-7-Oxozeaenol 5Z_7_Oxozeaenol->TAK1 NF_kB NF-κB IKK_Complex->NF_kB activates I_kappa_B IκB IKK_Complex->I_kappa_B phosphorylates JNK_p38 JNK / p38 MKKs->JNK_p38 phosphorylates Inflammatory_Genes Inflammatory Genes (e.g., COX-2) NF_kB->Inflammatory_Genes AP_1 AP-1 AP_1->Inflammatory_Genes I_kappa_B->NF_kB inhibits JNK_p38->AP_1 activates

Caption: (5Z)-7-Oxozeaenol inhibits TAK1, blocking downstream NF-κB and MAPK pathways.

By inhibiting TAK1, (5Z)-7-Oxozeaenol effectively blocks the activation of both the IKK complex and various MAP2Ks (MKKs).[3] This prevents the subsequent activation of the transcription factors NF-κB and AP-1, which are critical for the expression of pro-inflammatory genes like COX-2.[2][3]

Experimental Protocols

The biological activity of (5Z)-7-Oxozeaenol has been characterized using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for TAK1 Inhibition

Objective: To determine the IC50 value of (5Z)-7-Oxozeaenol against TAK1.

Materials:

  • Recombinant human TAK1/TAB1 complex

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • (5Z)-7-Oxozeaenol at various concentrations

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant TAK1/TAB1, and MBP.

  • Add varying concentrations of (5Z)-7-Oxozeaenol to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporation of ³²P into MBP using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of (5Z)-7-Oxozeaenol relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for NF-κB Activation

Objective: To assess the effect of (5Z)-7-Oxozeaenol on NF-κB activation in a cellular context.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Inducing agent (e.g., Interleukin-1β or TNF-α)

  • (5Z)-7-Oxozeaenol at various concentrations

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HEK293 NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of (5Z)-7-Oxozeaenol for 1 hour.

  • Stimulate the cells with the inducing agent (e.g., IL-1β) for a specified time (e.g., 6 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of NF-κB activity for each concentration of (5Z)-7-Oxozeaenol compared to the stimulated vehicle control.

  • Determine the IC50 value as described for the in vitro kinase assay.

Experimental Workflow for Cellular Assays

The following diagram outlines a typical workflow for evaluating the cellular activity of (5Z)-7-Oxozeaenol.

Cellular_Assay_Workflow cluster_assays Endpoint Assays Cell_Seeding 1. Cell Seeding (e.g., HEK293, HeLa, Macrophages) Compound_Treatment 2. Pre-treatment with (5Z)-7-Oxozeaenol Cell_Seeding->Compound_Treatment Stimulation 3. Stimulation (e.g., IL-1β, TNF-α, Doxorubicin) Compound_Treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Endpoint_Assay 5. Endpoint Assay Incubation->Endpoint_Assay Data_Analysis 6. Data Analysis (IC50 determination) Endpoint_Assay->Data_Analysis Western_Blot Western Blot (p-p38, p-JNK, IκBα) Endpoint_Assay->Western_Blot Reporter_Assay Luciferase Reporter Assay (NF-κB activity) Endpoint_Assay->Reporter_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Endpoint_Assay->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase-3/7 activity, PARP cleavage) Endpoint_Assay->Apoptosis_Assay

Caption: General workflow for assessing the cellular effects of (5Z)-7-Oxozeaenol.

Therapeutic Potential

The ability of (5Z)-7-Oxozeaenol to inhibit TAK1 and its downstream pro-inflammatory and survival pathways has positioned it as a compound with significant therapeutic potential in several disease areas.

Anti-inflammatory Effects

By blocking the production of inflammatory mediators such as COX-2, (5Z)-7-Oxozeaenol has demonstrated anti-inflammatory properties in cellular models.[2][3] In vivo, topical application of (5Z)-7-Oxozeaenol has been shown to prevent picryl chloride-induced ear swelling in mice, a model of contact hypersensitivity.[2]

Anti-cancer Activity

TAK1 is implicated in the survival and proliferation of various cancer cells. Inhibition of TAK1 by (5Z)-7-Oxozeaenol has been shown to:

  • Sensitize cervical cancer cells to doxorubicin-induced apoptosis by hindering doxorubicin-induced NF-κB activation.[6]

  • Augment the cytotoxic effects of chemotherapeutic agents like doxorubicin and etoposide in neuroblastoma cell lines.[8]

  • Induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cell lines.[7]

These findings suggest that TAK1 inhibition with (5Z)-7-Oxozeaenol could be a promising strategy to overcome chemoresistance and enhance the efficacy of existing cancer therapies.[6][8]

Conclusion

(5Z)-7-Oxozeaenol is a potent and selective irreversible inhibitor of TAK1, a critical kinase in inflammatory and cell survival signaling pathways. Its well-defined mechanism of action, which involves the covalent modification of the ATP-binding pocket of TAK1, leads to the effective blockade of downstream NF-κB and MAPK activation. The extensive in vitro and in vivo data highlight its potential as a powerful research tool and a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. Further research into the optimization of its pharmacological properties will be crucial for its translation into clinical applications.

References

(5E)-7-Oxozeaenol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5E)-7-Oxozeaenol, a resorcylic acid lactone of fungal origin, has emerged as a potent and selective modulator of critical cellular signaling pathways.[1][2] This technical guide provides an in-depth overview of the target identification and validation of this molecule, focusing on its mechanism of action, key experimental methodologies, and its impact on downstream signaling cascades. The primary identified target of this compound is Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator of inflammatory and stress responses.[3][4] This document serves as a comprehensive resource for researchers and drug development professionals working with this compound and investigating the therapeutic potential of TAK1 inhibition.

Target Identification: Unveiling TAK1 as the Primary Target

The identification of TAK1 as the principal target of this compound has been established through a combination of biochemical and cellular assays. This natural product acts as a potent, irreversible inhibitor of TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[3][5][6] TAK1 plays a central role in activating downstream signaling pathways, including the NF-κB and MAPK (JNK/p38) pathways, in response to various stimuli such as pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), as well as genotoxic stress.[4][7][8]

The mechanism of inhibition is covalent, with this compound forming a stable complex with TAK1.[3][5] This irreversible binding occurs through the interaction of the α,β-unsaturated ketone of the inhibitor with a cysteine residue located in the ATP-binding pocket of the TAK1 kinase domain.[9] This covalent modification effectively blocks the kinase activity of TAK1, preventing the phosphorylation of its downstream substrates.

Quantitative Data: Potency and Selectivity Profile

The potency and selectivity of this compound have been characterized through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for TAK1 and selectivity over other kinases.

Kinase TargetIC50 (nM)Notes
TAK1 8.1 In the presence of TAK1-binding protein 1 (TAB1)[1]
8 [2]
65 For endogenous TAK1 in 293-IL-1RI cells[5]
MEK1411[1][10]
MEKK1268[1]
MEKK4>500Displays >62-fold selectivity over MEKK4[2]
ASK1>300Not effectively inhibited[1][6]
IKKβ>300Not effectively inhibited[1]
VEGF-R252[10]
VEGF-R3110[10]
FLT3170[10]
PDGFR-β340[10]
B-RAF VE6300[10]
SRC6600[10]
Table 1: In vitro inhibitory activity of this compound against a panel of kinases.

Signaling Pathways and Experimental Workflows

The inhibition of TAK1 by this compound has profound effects on downstream signaling pathways. The following diagrams illustrate the TAK1 signaling cascade and a typical experimental workflow for validating TAK1 inhibition.

TAK1_Signaling_Pathway Stimuli Stimuli (IL-1, TNF-α, LPS) Receptor Receptor Stimuli->Receptor TAK1_complex TAK1/TAB1/TAB2 Receptor->TAK1_complex MKKs MKKs (MKK4/7, MKK3/6) TAK1_complex->MKKs IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex Oxozeaenol This compound Oxozeaenol->TAK1_complex JNK_p38 JNK / p38 MKKs->JNK_p38 NFkB IκBα IKK_complex->NFkB P AP1 AP-1 JNK_p38->AP1 activates NFkB_p65 NF-κB (p65) NFkB->NFkB_p65 releases Inflammation Inflammation Apoptosis Cell Survival AP1->Inflammation translocates to nucleus NFkB_p65->Inflammation translocates to nucleus

Caption: TAK1 Signaling Pathway Inhibition by this compound.

Target_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays in_vitro_kinase In Vitro Kinase Assay selectivity_profiling Kinase Selectivity Profiling in_vitro_kinase->selectivity_profiling ip_kinase Immunoprecipitation- Kinase Assay in_vitro_kinase->ip_kinase western_blot Western Blot Analysis ip_kinase->western_blot reporter_assay NF-κB Reporter Assay western_blot->reporter_assay viability_assay Cell Viability Assay reporter_assay->viability_assay

Caption: Experimental Workflow for TAK1 Target Validation.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the identification and validation of this compound's target.

In Vitro TAK1 Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified TAK1.

Materials:

  • Recombinant active TAK1/TAB1 complex

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

  • Substrate (e.g., inactive MKK6)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay kit (or similar detection method)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

  • Add 2 µL of TAK1/TAB1 enzyme solution to each well.

  • Add 2 µL of a mixture containing the MKK6 substrate and ATP to initiate the reaction. The final ATP concentration should be close to the Km value for TAK1.

  • Incubate the plate at room temperature for 60 minutes.

  • To determine the amount of ADP produced (which corresponds to kinase activity), add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Immunoprecipitation (IP) - Kinase Assay

This assay assesses the activity of endogenous TAK1 from cell lysates.

Materials:

  • Cell line expressing endogenous TAK1 (e.g., 293-IL-1RI cells)

  • Stimulus (e.g., IL-1)

  • This compound

  • Cell lysis buffer (RIPA or similar)

  • Anti-TAK1 antibody

  • Protein A/G magnetic beads

  • Kinase assay buffer

  • Inactive MKK6 substrate

  • [γ-32P]ATP or non-radioactive detection method

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat cells with various concentrations of this compound or DMSO for 30 minutes.

  • Stimulate the cells with IL-1 (e.g., 5 ng/mL) for 5-15 minutes.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate the supernatant with an anti-TAK1 antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for another 2-4 hours.

  • Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.

  • Resuspend the beads in kinase assay buffer containing the MKK6 substrate.

  • Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using radioactive detection).

  • Incubate at 30°C for 20-30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analyze the phosphorylation of MKK6 by SDS-PAGE and autoradiography or by Western blotting with a phospho-MKK6 specific antibody.

Western Blot Analysis for Pathway Activation

This method is used to detect the phosphorylation status of downstream targets of TAK1.

Materials:

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Stimulus (e.g., Doxorubicin, TNF-α)

  • This compound

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-IKKα/β, anti-IκBα)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with this compound for 1-2 hours.

  • Treat cells with the desired stimulus for the appropriate time.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL reagent and an imaging system.

  • To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) or the total protein for the phosphorylated target.

NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Stimulus (e.g., TNF-α, IL-1)

  • This compound

  • Luciferase assay reagent

Procedure:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • After 24 hours, pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with the appropriate agonist for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Calculate the fold induction of NF-κB activity relative to the unstimulated control.

Cell Viability Assay

This assay determines the cytotoxic or cytostatic effects of this compound.

Materials:

  • Cancer cell line (e.g., neuroblastoma cell lines like SH-SY5Y)

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound, a chemotherapeutic agent, or a combination of both.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Conclusion

This compound has been rigorously identified and validated as a potent and selective irreversible inhibitor of TAK1. Its ability to covalently modify the kinase and block downstream NF-κB and MAPK signaling pathways underscores its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting TAK1-driven pathologies, including inflammatory diseases and cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the biological activities of this compound and the therapeutic implications of TAK1 inhibition.

References

Structural Analysis of 7-Oxozeaenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Stereoisomers: The Predominance of (5Z)-7-Oxozeaenol in Scientific Literature

This guide will provide a comprehensive overview of the well-documented (5Z)-7-Oxozeaenol, covering its structural characterization, mechanism of action, and its impact on cellular signaling pathways.

Core Structural and Physicochemical Properties of (5Z)-7-Oxozeaenol

(5Z)-7-Oxozeaenol is a resorcylic acid lactone of fungal origin.[1] Its chemical structure is characterized by a 14-membered macrocyclic ring fused to a resorcylic acid moiety.

PropertyDataReference
Molecular Formula C₁₉H₂₂O₇[2]
Molecular Weight 362.37 g/mol [3]
CAS Number 253863-19-3[2]
Synonyms FR148083, L-783,279, LL-Z 1640-2[2]
Appearance Solid[2]
Solubility Soluble in DMSO[3]

Spectroscopic and Crystallographic Analysis

The definitive structure of (5Z)-7-Oxozeaenol and its covalent interaction with target proteins have been elucidated through various analytical techniques, most notably X-ray crystallography and mass spectrometry.[4][5]

Spectroscopic Data

While a complete set of spectroscopic data for isolated (5Z)-7-Oxozeaenol is not compiled in a single source, data for derivatives and related compounds have been published. For instance, the 13C NMR and HRMS data for a bromo-derivative of (5Z)-7-oxozeaenol have been reported.[6]

Note: The following data is for (3S,5Z,8S,9S,11E)-15-Bromo-8,9,16-trihydroxy-14-methoxy-3-methyl-3,4,9,10-tetrahydro-1H-benzo[c][6]oxacyclotetradecine-1,7(8H)-dione, a derivative of (5Z)-7-oxozeaenol.

Spectroscopic DataValues
¹³C NMR (100 MHz, CDCl₃) δ 207.6, 171.2, 164.3, 164.1, 143.7, 135.7, 125.7, 107.5, 105.1, 99.8, 77.7, 76.2, 73.6, 72.4, 55.5, 46.2, 37.2, 33.3, 21.7
HRMS (ESI, m/z) Calculated for C₁₉H₂₃O₇ [M+H]⁺: 363.1438; Found: 363.1433
X-ray Crystallography

X-ray crystallography has been instrumental in revealing the precise mechanism of action of (5Z)-7-Oxozeaenol. Studies have shown that it forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of its primary target, TAK1.[4][5] This irreversible binding explains its potent and sustained inhibitory effect.[4] Similar crystallographic studies have also elucidated its binding to another kinase, MAP2K7, where it surprisingly binds to a different cysteine residue than in TAK1, highlighting a degree of plasticity in its covalent interactions.[7]

Biological Activity and Mechanism of Action

(5Z)-7-Oxozeaenol is a highly potent and selective inhibitor of TAK1, a key kinase in the MAP3K family that plays a crucial role in inflammatory and cancer signaling pathways.[1][8]

Kinase Inhibitory Activity

(5Z)-7-Oxozeaenol exhibits potent inhibitory activity against TAK1 and, to a lesser extent, other kinases.

Target KinaseIC₅₀ (nM)Reference
TAK1 8.1[2]
MEK1 411[9]
MEKK1 268[2]
VEGF-R2 52[9]
NF-κB activity (in HEK293 cells) 83[2]
Mechanism of Action: Covalent Inhibition of TAK1

(5Z)-7-Oxozeaenol acts as an irreversible inhibitor of TAK1.[4] X-ray crystallography and mass spectrometry have confirmed that it forms a covalent complex with TAK1.[4][5] This covalent bond is formed via a Michael addition reaction between the α,β-unsaturated ketone in the macrocyclic ring of (5Z)-7-Oxozeaenol and the thiol group of a cysteine residue in the ATP-binding site of TAK1.[4] This irreversible binding inhibits both the kinase and the intrinsic ATPase activity of TAK1.[4]

Signaling Pathway Modulation

By inhibiting TAK1, (5Z)-7-Oxozeaenol effectively blocks downstream signaling cascades that are critical for inflammatory responses and cell survival.

Inhibition of Pro-inflammatory Signaling

TAK1 is a central mediator in the signaling pathways initiated by pro-inflammatory cytokines such as IL-1 and TNF-α.[1] (5Z)-7-Oxozeaenol's inhibition of TAK1 prevents the activation of downstream targets including the IκB kinase (IKK) complex and the MAP kinases JNK and p38.[1] This blockade ultimately leads to the suppression of the transcription factor NF-κB and reduced production of inflammatory mediators like cyclooxygenase-2 (COX-2).[1]

TAK1_Inhibition_Pathway IL1_TNF IL-1 / TNF-α Receptor Receptor Complex IL1_TNF->Receptor TAK1 TAK1 Receptor->TAK1 IKK IKK Complex TAK1->IKK JNK_p38 JNK / p38 TAK1->JNK_p38 Oxozeaenol (5Z)-7-Oxozeaenol Oxozeaenol->TAK1 NFkB NF-κB Activation IKK->NFkB Inflammation Inflammatory Response (e.g., COX-2 production) JNK_p38->Inflammation NFkB->Inflammation

Figure 1. Inhibition of the TAK1-mediated pro-inflammatory signaling pathway by (5Z)-7-Oxozeaenol.

Sensitization of Cancer Cells to Apoptosis

In various cancer cell lines, the TAK1-NF-κB signaling axis promotes cell survival and contributes to chemoresistance.[10] By inhibiting this pathway, (5Z)-7-Oxozeaenol can sensitize cancer cells to apoptosis induced by chemotherapeutic agents like doxorubicin or TRAIL (TNF-related apoptosis-inducing ligand).[10][11]

Chemosensitization_Pathway Chemo Chemotherapy (e.g., Doxorubicin) TAK1 TAK1 Chemo->TAK1 Apoptosis Apoptosis Chemo->Apoptosis NFkB NF-κB Activation TAK1->NFkB Oxozeaenol (5Z)-7-Oxozeaenol Oxozeaenol->TAK1 AntiApoptotic Anti-Apoptotic Proteins NFkB->AntiApoptotic AntiApoptotic->Apoptosis

Figure 2. Mechanism of chemosensitization by (5Z)-7-Oxozeaenol through inhibition of the TAK1/NF-κB survival pathway.

Experimental Protocols

Detailed experimental protocols for the use of (5Z)-7-Oxozeaenol are often specific to the assay and cell line. However, general methodologies can be outlined based on published studies.

In Vitro Kinase Assay for TAK1 Inhibition

This protocol provides a general workflow for assessing the inhibitory activity of (5Z)-7-Oxozeaenol against TAK1.

Kinase_Assay_Workflow Start Start Prepare Prepare reaction mix: - Recombinant TAK1/TAB1 - Kinase Buffer - ATP - Substrate (e.g., MKK6) Start->Prepare AddInhibitor Add (5Z)-7-Oxozeaenol (or vehicle control) Prepare->AddInhibitor Incubate Incubate at 30°C AddInhibitor->Incubate Stop Stop reaction Incubate->Stop Detect Detect substrate phosphorylation (e.g., ADP-Glo, Western Blot) Stop->Detect Analyze Analyze data and calculate IC₅₀ Detect->Analyze End End Analyze->End

Figure 3. General workflow for an in vitro TAK1 kinase inhibition assay.

Methodology:

  • Reaction Setup: In a microplate, combine recombinant TAK1/TAB1 enzyme, a suitable kinase buffer, a specific substrate (e.g., inactive MKK6), and ATP.

  • Inhibitor Addition: Add varying concentrations of (5Z)-7-Oxozeaenol (typically dissolved in DMSO) or a vehicle control to the reaction wells.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction, often by adding a solution containing EDTA.

  • Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as the ADP-Glo™ Kinase Assay which measures ADP production, or by Western blotting using a phospho-specific antibody for the substrate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cell-Based NF-κB Reporter Assay

This protocol outlines a method to measure the effect of (5Z)-7-Oxozeaenol on NF-κB activation in a cellular context.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment: Treat the transfected cells with various concentrations of (5Z)-7-Oxozeaenol for a specific duration.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as IL-1 or TNF-α.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity for each concentration of (5Z)-7-Oxozeaenol and determine the IC₅₀ value.

Conclusion

(5Z)-7-Oxozeaenol is a well-characterized, potent, and irreversible inhibitor of TAK1. Its structural features, particularly the α,β-unsaturated ketone, are key to its covalent mechanism of action. By inhibiting TAK1, it effectively blocks major inflammatory and cell survival pathways, making it a valuable tool for research in inflammation and oncology. In contrast, the (5E)-7-Oxozeaenol isomer remains largely uncharacterized in the scientific literature, with available data suggesting it is a much less potent biological agent. Further research would be necessary to fully elucidate the structural and functional properties of the (5E) isomer.

References

Natural Sources of Resorcylic Acid Lactones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcylic acid lactones (RALs) are a class of fungal polyketide secondary metabolites characterized by a 14-membered macrocyclic lactone ring fused to a β-resorcylic acid moiety.[1][2] This diverse family of natural products exhibits a wide range of potent biological activities, including anticancer, antifungal, and hormonal effects, making them attractive scaffolds for drug discovery and development.[3][4] This technical guide provides a comprehensive overview of the natural sources of RALs, with a primary focus on the producing fungal species. It includes a compilation of quantitative data on RAL production, detailed experimental protocols for their isolation and characterization, and visualizations of key signaling pathways affected by these compounds.

Introduction to Resorcylic Acid Lactones

Resorcylic acid lactones (RALs) are a structurally diverse group of polyketides produced by various filamentous fungi.[5] Their core structure consists of a β-resorcylic acid (2,4-dihydroxybenzoic acid) nucleus fused to a macrocyclic lactone ring of varying size and substitution patterns.[5] The biological activities of RALs are dictated by these structural variations. Notable examples include radicicol, a potent inhibitor of Heat Shock Protein 90 (Hsp90), and zearalenone, a mycoestrogen that mimics the activity of endogenous estrogens.[1][6] The unique biological activities of RALs have spurred significant interest in their therapeutic potential.

Natural Sources of Resorcylic Acid Lactones

The vast majority of resorcylic acid lactones are of fungal origin.[1] While there have been investigations into other potential natural sources, fungi remain the only confirmed primary producers of this class of compounds.

Fungal Sources

RALs are predominantly produced by ascomycete fungi, with a wide distribution across various genera.[1] Many of these fungi are plant pathogens or endophytes, living in symbiotic or parasitic relationships with plants.[4][7] The production of RALs is often influenced by the fungal species, strain, and culture conditions.

Key fungal genera known to produce resorcylic acid lactones include:

  • Fusarium: This genus is a prolific producer of zearalenone and its derivatives. Species such as Fusarium graminearum, F. culmorum, F. cerealis, F. equiseti, and F. verticillioides are commonly found contaminating cereal grains like corn, wheat, and barley.[2]

  • Penicillium: Various Penicillium species are known to produce a range of RALs.

  • Colletotrichum: Endophytic fungi of this genus, such as Colletotrichum gloeosporioides, have been shown to produce novel RALs with anti-inflammatory properties.[4]

  • Ilyonectria: Pathogenic strains of Ilyonectria mors-panacis, the causative agent of ginseng root rot, produce a mixture of RALs, including pochonins and monocillins.[7]

  • Rhinocladiella: An endophytic fungus, Rhinocladiella similis, isolated from a desert plant, has been found to produce new RAL analogues.[1]

  • Paecilomyces: Paecilomyces sp. are a source of novel RALs, named paecilomycins, with antiplasmodial activity.[8]

  • Pochonia: The fungus Pochonia chlamydosporia is known to produce a variety of RALs, including radicicol and pochonins.[9]

  • Hypomyces: Hypomyces subiculosus is the source of hypothemycin, a RAL with protein kinase inhibitory activity.[6][9]

  • Monocillium and Nectria: These genera are known producers of radicicol.[5]

  • Halenospora: A freshwater aquatic fungus, Halenospora sp., has been shown to produce a series of new RALs called greensporones.[10]

Other Potential Sources

To date, there is no conclusive evidence of de novo biosynthesis of resorcylic acid lactones by plants or bacteria. One study identified a soil-borne bacterium, Aeromicrobium sp., capable of hydrolyzing the macrolide ring of zearalenone and radicicol, but not producing them.[7]

Quantitative Data on Resorcylic Acid Lactone Production

The yield of resorcylic acid lactones from fungal cultures can vary significantly depending on the fungal strain, culture medium, and fermentation conditions. The following tables summarize available quantitative data for some of the most well-known RALs.

Resorcylic Acid LactoneProducing FungusSubstrate/MediumYieldReference(s)
ZearalenoneFusarium graminearumCornUp to 399 ppm (µg/g)[1]
ZearalenoneFusarium graminearumArgentinian maize200–35,045 µg/kg[4]
ZearalenoneFusarium graminearumLiquid Culture (PDB)Up to 23,789.70 ng/mL[4]
ZearalenoneFusarium spp.Cereal Grains2.5 to 9.2 µg/kg
RadicicolHumicola fuscoatraNot SpecifiedCommercially available[11][12][13][14]
HypothemycinHypomyces subiculosusNot SpecifiedHeterologous expression in S. cerevisiae yielded detectable amounts.[9][15]
Greensporone AHalenospora sp.Rice13.9 mg from the organic extract of the culture.[10]
Greensporone BHalenospora sp.Rice1.0 mg from the organic extract of the culture.[16]
Greensporone CHalenospora sp.Rice1.2 mg from the organic extract of the culture.[16]
Paecilomycin BPaecilomyces sp. SC0924Mycelial Solid Culture56 mg from the EtOAc-soluble extract.[8]

Table 1: Quantitative Production of Various Resorcylic Acid Lactones from Fungal Sources.

Fusarium Species/IsolateSubstrateZearalenone YieldReference
F. graminearum DAOM 180378Corn (40% moisture, 28°C, 24 days)399 ppm (µg/g)[1]
F. graminearum (13 isolates)Argentinian maize200–35,045 µg/kg[4]
F. graminearum strain 29Liquid Culture (PDB, pH 9.0, 15.05°C, 28 days)23,789.70 ng/mL[4]
F. verticillioides FQD-20Cereal Grains9.2 µg/kg
F. verticillioides FQD-2Cereal Grains2.8 µg/kg
Fusarium sp. FOFMC-26Cereal Grains2.5 µg/kg

Table 2: Detailed Quantitative Production of Zearalenone by Fusarium Species.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of resorcylic acid lactones from fungal cultures.

Fungal Culture and Fermentation

Objective: To cultivate the producing fungal strain under conditions optimized for RAL production.

Materials:

  • Pure culture of the resorcylic acid lactone-producing fungus.

  • Appropriate solid or liquid culture medium (e.g., Potato Dextrose Agar (PDA), rice medium, Potato Dextrose Broth (PDB)).

  • Sterile flasks or petri dishes.

  • Incubator.

Protocol:

  • Inoculation: Aseptically transfer a small piece of the fungal mycelium or a spore suspension to the sterile culture medium.

  • Incubation: Incubate the cultures at the optimal temperature and for a sufficient duration to allow for fungal growth and secondary metabolite production. Incubation times can range from several days to weeks. For example, Colletotrichum gloeosporioides can be incubated on a solid rice medium for 30 days at room temperature.[13]

  • Monitoring: Regularly monitor the cultures for growth and signs of contamination.

Extraction of Resorcylic Acid Lactones

Objective: To extract the crude mixture of secondary metabolites, including RALs, from the fungal culture.

Materials:

  • Organic solvents (e.g., ethyl acetate, methanol, chloroform).

  • Separatory funnel or extraction thimble.

  • Rotary evaporator.

Protocol:

  • Solid Cultures: For solid cultures, add a suitable organic solvent (e.g., ethyl acetate) directly to the culture flask.[13] Allow the solvent to extract the metabolites for a period of time, often with agitation.

  • Liquid Cultures: For liquid cultures, the culture broth can be extracted with an immiscible organic solvent in a separatory funnel. The mycelium can be separated by filtration and extracted separately.

  • Concentration: Collect the organic solvent containing the crude extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.

Purification of Resorcylic Acid Lactones

Objective: To isolate and purify individual RALs from the crude extract.

Materials:

  • Silica gel for column chromatography.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase).

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water).

Protocol:

  • Column Chromatography: The crude extract is often first fractionated by column chromatography on silica gel using a gradient of solvents with increasing polarity (e.g., a mixture of hexane and ethyl acetate).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the RALs of interest are further purified by preparative or semi-preparative HPLC. A reverse-phase C18 column is commonly used with a gradient of water and methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%).[1]

  • Purity Assessment: The purity of the isolated compounds should be assessed by analytical HPLC or other suitable methods.

Structure Elucidation

Objective: To determine the chemical structure of the purified resorcylic acid lactones.

Materials:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H, ¹³C, COSY, HSQC, HMBC).

  • UV-Vis spectrophotometer.

  • Polarimeter.

Protocol:

  • Mass Spectrometry: Determine the molecular formula of the compound using HR-ESI-MS.[1]

  • NMR Spectroscopy: Acquire a full set of NMR spectra to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry.[1]

  • UV-Vis Spectroscopy: The UV absorption spectrum can provide information about the chromophores present in the molecule. β-resorcylic acid derivatives typically show absorption bands around 211, 262, and 298 nm.[1]

  • Optical Rotation: Measure the specific rotation to determine the chirality of the molecule.

Signaling Pathways and Mechanisms of Action

Resorcylic acid lactones exert their biological effects by interacting with specific cellular targets. The following diagrams illustrate the mechanisms of action for two well-studied RALs: radicicol and zearalenone.

Inhibition of Hsp90 by Radicicol

Radicicol is a potent inhibitor of the molecular chaperone Hsp90. Hsp90 is essential for the stability and function of a large number of "client" proteins, many of which are involved in cell growth, proliferation, and survival, including several oncoproteins. By inhibiting Hsp90, radicicol leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.

Hsp90_Inhibition_by_Radicicol Radicicol Radicicol Hsp90_ATP_Pocket Hsp90 (ATP Binding Pocket) Radicicol->Hsp90_ATP_Pocket Binds to Hsp90_Inactive Inactive Hsp90 Hsp90_ATP_Pocket->Hsp90_Inactive Inhibits ATPase activity Client_Protein Client Protein (e.g., Raf-1, Akt, Her2) Hsp90_Inactive->Client_Protein Dissociation Client_Protein->Hsp90_ATP_Pocket Requires for stability Ubiquitin_Proteasome Ubiquitin-Proteasome System Client_Protein->Ubiquitin_Proteasome Targeted by Degradation Client Protein Degradation Ubiquitin_Proteasome->Degradation Leads to Apoptosis Apoptosis Degradation->Apoptosis Induces

Inhibition of Hsp90 by Radicicol.
Estrogenic Signaling of Zearalenone

Zearalenone and its metabolites are known as mycoestrogens because their structure mimics that of the natural hormone 17β-estradiol. They can bind to estrogen receptors (ERs), leading to the activation of estrogen-responsive genes and subsequent disruption of the endocrine system.[1]

Zearalenone_Estrogenic_Signaling cluster_cell Cell Zearalenone Zearalenone ER Estrogen Receptor (ERα / ERβ) Zearalenone->ER Binds to Zearalenone_ER_Complex Zearalenone-ER Complex ER->Zearalenone_ER_Complex Nucleus Nucleus Zearalenone_ER_Complex->Nucleus Translocates to ERE Estrogen Response Element (ERE) on DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Biological_Effects Biological Effects (e.g., cell proliferation, disrupted reproduction) Gene_Transcription->Biological_Effects Leads to

References

(5Z)-7-Oxozeaenol: A Technical Guide to a Potent and Irreversible TAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z)-7-Oxozeaenol, a resorcylic acid lactone of fungal origin, has emerged as a critical research tool and a potential therapeutic lead due to its potent and selective inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key signaling node in the inflammatory and cell survival pathways, making it an attractive target for various diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth overview of (5Z)-7-Oxozeaenol as a TAK1 inhibitor, consolidating quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and relevant biological pathways.

Introduction

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP3K7), is a serine/threonine kinase that plays a central role in regulating cellular responses to a wide array of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs).[1][2] TAK1 activation triggers downstream signaling cascades, most notably the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (JNK and p38), which are crucial for immune responses, inflammation, cell survival, and apoptosis.[1][3] Dysregulation of the TAK1 signaling pathway is implicated in the pathogenesis of numerous diseases, including cancer and chronic inflammatory conditions.[3][4]

(5Z)-7-Oxozeaenol has been identified as a highly potent, irreversible inhibitor of TAK1.[5] Its unique mechanism of action, involving covalent modification of a cysteine residue within the ATP-binding pocket of TAK1, confers high potency and prolonged duration of action.[3][6] This guide will explore the biochemical and cellular pharmacology of (5Z)-7-Oxozeaenol, providing researchers with the necessary information to effectively utilize this compound in their studies.

Mechanism of Action

(5Z)-7-Oxozeaenol functions as an ATP-competitive inhibitor of TAK1.[2] Its inhibitory activity is characterized by a bi-phasic kinetic profile, consistent with an irreversible binding mechanism.[3][6] X-ray crystallography and mass spectrometry studies have confirmed that (5Z)-7-Oxozeaenol forms a covalent adduct with a specific cysteine residue (Cys174) in the ATP-binding site of TAK1.[3][7] This covalent bond formation irreversibly inactivates the kinase, blocking its ability to phosphorylate downstream substrates.[3][5]

TAK1 Signaling Pathway and Inhibition by (5Z)-7-Oxozeaenol

TAK1_Pathway cluster_upstream Upstream Activators cluster_receptors Receptors & Adaptors cluster_downstream Downstream Effectors cluster_final Cellular Responses TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TLR_Ligands TLR Ligands TLR TLR TLR_Ligands->TLR TRAFs TRAFs TNFR->TRAFs IL1R->TRAFs TLR->TRAFs TAB2_3 TAB2/3 TRAFs->TAB2_3 TAK1_complex TAK1/TAB1 TAB2_3->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylation MKKs MKKs (3/4/6/7) TAK1_complex->MKKs Phosphorylation Oxozeaenol (5Z)-7-Oxozeaenol Oxozeaenol->TAK1_complex Covalent Inhibition NFkB NF-κB Activation IKK_complex->NFkB p38_JNK p38/JNK Activation MKKs->p38_JNK Inflammation Inflammation NFkB->Inflammation Survival Cell Survival NFkB->Survival p38_JNK->Inflammation Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare (5Z)-7-Oxozeaenol Serial Dilutions Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor/DMSO to 384-well Plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add TAK1/TAB1 Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate Add MBP Substrate and ATP Add_Enzyme->Add_Substrate Incubate_Kinase Incubate for 60 min at Room Temp Add_Substrate->Incubate_Kinase Add_ADPGlo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADPGlo Incubate_ADPGlo Incubate for 40 min at Room Temp Add_ADPGlo->Incubate_ADPGlo Add_Detection Add Kinase Detection Reagent Incubate_ADPGlo->Add_Detection Incubate_Detection Incubate for 30 min at Room Temp Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Calculate % Inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End Experimental_Logic In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Based_Signaling Cell-Based Signaling Assay (Western Blot) In_Vitro_Assay->Cell_Based_Signaling Informs cellular potency Mass_Spec Mass Spectrometry (Covalent Binding Confirmation) Mass_Spec->In_Vitro_Assay Confirms mechanism Cell_Viability Cell Viability Assay (MTT/CCK-8) Cell_Based_Signaling->Cell_Viability Links pathway inhibition to cellular outcome In_Vivo_Studies In Vivo Efficacy Studies Cell_Viability->In_Vivo_Studies Justifies in vivo testing

References

Methodological & Application

Application Notes and Protocols for (5E)-7-Oxozeaenol In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

(5E)-7-Oxozeaenol is a potent, irreversible, and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). As a key mediator in the signaling pathways of pro-inflammatory cytokines, TAK1 activation leads to the downstream activation of the NF-κB and JNK/p38 MAPK signaling cascades. By covalently binding to TAK1, this compound effectively blocks these inflammatory pathways, making it a valuable tool for research in inflammation, immunology, and oncology.

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, tailored for researchers, scientists, and drug development professionals.

Data Presentation

The inhibitory activity of this compound has been quantified across various in vitro assays. The half-maximal inhibitory concentration (IC50) is a critical measure of its potency.

Target/AssayCell Line/SystemIC50 ValueReference
TAK1 Kinase ActivityIn vitro kinase assay8.1 nM[1]
Endogenous TAK1293-IL-1RI cells65 nM[2]
VEGF-R2 Kinase ActivityIn vitro kinase assay52 nM[1]
MEK1 Kinase ActivityIn vitro kinase assay411 nM[1]
Cell Viability (MTT Assay)HeLa (Cervical Cancer)1.34 µM[3]
Cell Viability (MTT Assay)C-33-A (Cervical Cancer)7.82 µM[3]
Cell Viability (MTT Assay)Ca Ski (Cervical Cancer)2.56 µM[3]
Cell Viability (MTT Assay)ME-180 (Cervical Cancer)3.41 µM[3]
Cell Viability (MTT Assay)SiHa (Cervical Cancer)4.12 µM[3]

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clear understanding of the mechanism of action and experimental procedures, the following diagrams illustrate the TAK1 signaling pathway and a general workflow for evaluating this compound's in vitro efficacy.

TAK1_Signaling_Pathway cluster_stimulus Stimuli cluster_receptor Receptor Complex cluster_inhibition Inhibition cluster_downstream Downstream Signaling Stimulus Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) Receptor Receptor Stimulus->Receptor TAK1 TAK1 Receptor->TAK1 Activates Oxozeaenol This compound Oxozeaenol->TAK1 Inhibits IKK IKK Complex TAK1->IKK Phosphorylates MKKs MKKs (MKK3/4/6/7) TAK1->MKKs Phosphorylates NFkB NF-κB IKK->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation p38_JNK p38 / JNK MKKs->p38_JNK Phosphorylates p38_JNK->Inflammation

Figure 1: TAK1 Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cell Culture or Enzyme Preparation treatment Treatment with This compound (Dose-Response) start->treatment incubation Incubation treatment->incubation kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) incubation->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) incubation->cell_viability western_blot Western Blot (p-p38, p-JNK) incubation->western_blot data_acquisition Data Acquisition (Luminescence, Absorbance, Imaging) kinase_assay->data_acquisition cell_viability->data_acquisition western_blot->data_acquisition ic50 IC50 Determination data_acquisition->ic50

Figure 2: General Experimental Workflow for In Vitro Evaluation.

Experimental Protocols

In Vitro TAK1 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on TAK1 kinase activity. A non-radioactive, luminescence-based assay such as the ADP-Glo™ Kinase Assay is recommended for ease of use and high throughput.

Materials:

  • Recombinant TAK1/TAB1 complex

  • Myelin Basic Protein (MBP) or MKK6 as a substrate

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • This compound

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT[4]

  • ATP

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. A typical starting concentration range is 1 nM to 10 µM.

  • Kinase Reaction: a. In each well of the plate, add the TAK1/TAB1 enzyme and the substrate (MBP or MKK6). b. Add the diluted this compound or vehicle control to the respective wells. c. Pre-incubate for 15-30 minutes at room temperature. d. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for TAK1. e. Incubate for 30-60 minutes at 30°C.

  • ADP Detection (following ADP-Glo™ protocol): a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic or cytostatic effects of this compound on cultured cells.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: a. For adherent cells, seed at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight. b. For suspension cells, seed at a density of 20,000-50,000 cells per well.

  • Compound Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. b. Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Formazan Solubilization: a. For adherent cells, carefully remove the medium without disturbing the formazan crystals. b. For suspension cells, centrifuge the plate at a low speed to pellet the cells and then carefully remove the supernatant. c. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blot Analysis of TAK1 Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of key downstream targets of TAK1, such as p38 MAPK and JNK.

Materials:

  • Cells of interest

  • This compound

  • Stimulant (e.g., IL-1β or TNF-α)

  • Lysis Buffer (e.g., RIPA buffer: 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8.0) supplemented with protease and phosphatase inhibitors.[5]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-JNK, anti-JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH). Recommended starting dilution: 1:1000.

  • HRP-conjugated secondary antibodies. Recommended starting dilution: 1:2000 to 1:5000.

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. b. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. c. Stimulate the cells with a pro-inflammatory cytokine (e.g., 10 ng/mL IL-1β or 20 ng/mL TNF-α) for 15-30 minutes.

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well/dish and scrape the cells. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes at 95°C. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

  • Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the phospho-protein bands to the total protein bands to determine the relative phosphorylation levels. Compare the phosphorylation levels in treated samples to the stimulated control.

References

Application Notes and Protocols for (5E)-7-Oxozeaenol Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5E)-7-Oxozeaenol is a potent, irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) kinase kinase (MAP3K) family. TAK1 is a critical signaling node that integrates signals from various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, to activate downstream pathways such as the Nuclear Factor-κB (NF-κB) and MAPK pathways.[1][2][3] Dysregulation of TAK1 signaling is implicated in numerous diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[2][3][4]

These application notes provide a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound on the TAK1 signaling pathway. The primary readouts for this assay are the inhibition of NF-κB activation and the phosphorylation of key MAPK pathway components.

Principle of the Assay

This assay measures the ability of this compound to inhibit the activation of downstream effectors of TAK1 in a cellular context. Upon stimulation with a pro-inflammatory cytokine (e.g., TNFα), TAK1 is activated, leading to the phosphorylation and activation of the IκB kinase (IKK) complex and MAPK kinases (MKKs).[5][6][7] The IKK complex phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of NF-κB into the nucleus to initiate target gene transcription.[6][8] Simultaneously, activated MKKs phosphorylate and activate MAPKs such as p38 and JNK.[1][7] By pre-treating cells with this compound, the inhibition of these downstream events can be quantified, providing a measure of its cellular potency and efficacy as a TAK1 inhibitor.

Materials and Reagents

  • Cell Line: Human embryonic kidney (HEK293) cells, HeLa cells, or a relevant cancer cell line (e.g., neuroblastoma cell line IMR-32).[9][10][11]

  • This compound

  • Stimulus: Recombinant Human TNFα or IL-1β

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 96-well or 24-well tissue culture plates.

  • Reagents for Readout:

    • For NF-κB Luciferase Reporter Assay: NF-κB luciferase reporter plasmid, transfection reagent, and luciferase assay substrate.

    • For Western Blotting: Lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-IκBα, anti-GAPDH or β-actin), and HRP-conjugated secondary antibodies.

    • For Immunofluorescence: Fixation buffer (e.g., 4% paraformaldehyde), permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), primary antibody (anti-NF-κB p65), and fluorescently labeled secondary antibody, DAPI for nuclear staining.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
This compound Concentration 0.1 nM - 1 µMA dose-response curve should be generated to determine the IC50. The IC50 for inhibiting endogenous TAK1 has been reported to be around 65 nM.[12]
Stimulus Concentration (TNFα) 10 - 20 ng/mLThe optimal concentration should be determined by a dose-response experiment to achieve robust pathway activation without causing significant cytotoxicity.
Pre-incubation Time with Inhibitor 1 - 2 hoursAllows for sufficient time for the irreversible inhibitor to bind to TAK1.
Stimulation Time 15 - 30 minutesOptimal time for observing peak phosphorylation of downstream targets like p65 and p38, and IκBα degradation. For reporter assays, a longer stimulation (4-6 hours) is required.
Cell Seeding Density (96-well plate) 2 x 10^4 - 5 x 10^4 cells/wellOptimize for confluency of 70-80% at the time of the assay.

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Gene Assay

This protocol measures the transcriptional activity of NF-κB.

  • Cell Seeding and Transfection:

    • Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 4 x 10^4 cells per well.

    • After 24 hours, co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Inhibitor Treatment and Stimulation:

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Replace the culture medium with the inhibitor dilutions and incubate for 1-2 hours. Include a vehicle control (DMSO).

    • Add TNFα (final concentration 20 ng/mL) to the wells and incubate for an additional 4-6 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Calculate the percentage of inhibition relative to the TNFα-stimulated vehicle control.

Protocol 2: Western Blotting for Pathway Activation

This protocol directly measures the phosphorylation status of key signaling proteins.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HeLa or IMR-32) in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Serum-starve the cells for 4-6 hours before treatment.

    • Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with TNFα (20 ng/mL) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-p65, phospho-p38, and IκBα overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with antibodies against total p65, total p38, and a loading control (GAPDH or β-actin) to ensure equal protein loading.

Protocol 3: Immunofluorescence for NF-κB Nuclear Translocation

This protocol visualizes the cellular localization of NF-κB.

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Follow the same treatment procedure as described in Protocol 2 (steps 1.2 - 1.4).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with anti-NF-κB p65 primary antibody overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per condition.[8][13]

Visualizations

TAK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNFα / IL-1β Receptor TNFR / IL-1R Stimulus->Receptor TAK1 TAK1 Receptor->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Oxozeaenol This compound Oxozeaenol->TAK1 Inhibition IkBa IκBα IKK_complex->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression p38_JNK p38 / JNK MKKs->p38_JNK P p_p38_JNK p-p38 / p-JNK Cellular_Response Cellular Response (Apoptosis, Cytokine Production) p_p38_JNK->Cellular_Response

Caption: TAK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed Cells in Assay Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 pre_treat Pre-treat with this compound (1-2 hours) incubate1->pre_treat stimulate Stimulate with TNFα pre_treat->stimulate incubate2 Incubate (15 min - 6h) stimulate->incubate2 readout Perform Readout Assay incubate2->readout luciferase Luciferase Assay readout->luciferase Reporter western_blot Western Blot readout->western_blot Phosphorylation if_staining Immunofluorescence readout->if_staining Translocation analyze Analyze Data (IC50, % Inhibition) luciferase->analyze western_blot->analyze if_staining->analyze end End analyze->end

Caption: General experimental workflow for the this compound cell-based assay.

Logical_Relationship tak1_active Active TAK1 downstream_active Downstream Pathway Activation (NF-κB, MAPK) tak1_active->downstream_active cellular_effect Observed Cellular Effect downstream_active->cellular_effect oxozeaenol_present This compound Present tak1_inhibited TAK1 Inhibited oxozeaenol_present->tak1_inhibited downstream_inhibited Downstream Pathway Inhibition tak1_inhibited->downstream_inhibited downstream_inhibited->cellular_effect

Caption: Logical relationship of this compound action and assay outcome.

References

Application Notes and Protocols for (5E)-7-Oxozeaenol in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5E)-7-Oxozeaenol, a resorcylic acid lactone of fungal origin, is a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1][2][3] TAK1 is a key member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family that plays a crucial role in regulating inflammatory responses and cell survival through the activation of the NF-κB and JNK/p38 MAPK signaling pathways.[2][3][4][5][6] Mechanistically, this compound acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue within the ATP-binding pocket of TAK1.[4][5][7][8] Its ability to selectively block these critical signaling cascades has made it an invaluable tool for studying the physiological and pathological roles of TAK1 and a potential therapeutic agent for inflammatory diseases and cancer.[3][6]

These application notes provide detailed protocols for utilizing this compound in various kinase activity assays, including biochemical and cell-based formats.

Data Presentation

The inhibitory activity of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency and selectivity.

Kinase TargetIC50 (nM)Assay Conditions
TAK18.1In the presence of TAK1-binding protein 1 (TAB1)[9][10]
TAK18Not specified[1]
TAK1 (endogenous)65Immunoprecipitated from IL-1 stimulated 293-IL-1RI cells[11]
TAK186Biochemical assay with TAK1-TAB1 and myelin basic protein (MBP) as substrate[12]
VEGF-R252Not specified[9]
VEGF-R3110Not specified[9]
FLT3170Not specified[9]
MEKK1268Not specified[10]
PDGFR-β340Not specified[9]
MEK1411Not specified[9][10]
B-RAF VE6300Not specified[9]
SRC6600Not specified[9]
MAP2K71200Purified MAP2K7 protein with dead JNK2 as substrate[12]

Experimental Protocols

In Vitro Biochemical TAK1 Kinase Assay

This protocol describes a method to determine the direct inhibitory effect of this compound on TAK1 kinase activity using a purified enzyme and substrate.

Workflow for In Vitro TAK1 Kinase Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_reagents Prepare Kinase Buffer, ATP Solution, This compound dilutions, and Substrate add_inhibitor Add this compound or DMSO to reaction wells prep_reagents->add_inhibitor prep_enzyme Prepare TAK1/TAB1 enzyme complex add_enzyme Add TAK1/TAB1 enzyme complex and incubate prep_enzyme->add_enzyme add_inhibitor->add_enzyme start_reaction Initiate reaction with ATP add_enzyme->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction detection_method Detect substrate phosphorylation (e.g., ADP-Glo, radioactivity, Western Blot) stop_reaction->detection_method data_analysis Analyze data and calculate IC50 detection_method->data_analysis

Caption: Workflow for a typical in vitro TAK1 kinase assay.

Materials:

  • Recombinant active TAK1/TAB1 complex

  • Kinase substrate (e.g., MKK6 or Myelin Basic Protein (MBP))

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or [γ-32P]ATP for radioactive detection

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute further in Kinase Assay Buffer.

  • In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control) to each well.

  • Add 10 µL of TAK1/TAB1 enzyme and 10 µL of substrate (MKK6 or MBP) to each well.

  • Pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration typically 10-100 µM).

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction according to the detection method (e.g., by adding ADP-Glo™ Reagent).

  • Detect the kinase activity. For the ADP-Glo™ assay, measure luminescence according to the manufacturer's instructions. For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter.

  • Plot the percentage of kinase inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell-Based NF-κB Reporter Assay

This assay measures the effect of this compound on the TAK1-mediated activation of the NF-κB signaling pathway in cells.

Workflow for NF-κB Reporter Assay

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout seed_cells Seed cells with NF-κB reporter construct in a 96-well plate incubate_cells Incubate overnight seed_cells->incubate_cells pretreat Pre-treat cells with this compound incubate_cells->pretreat stimulate Stimulate with an NF-κB activator (e.g., TNF-α, IL-1) pretreat->stimulate incubate_treatment Incubate for 6-24 hours stimulate->incubate_treatment lyse_cells Lyse cells incubate_treatment->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase analyze_data Analyze data and determine IC50 measure_luciferase->analyze_data

Caption: Workflow for a cell-based NF-κB luciferase reporter assay.

Materials:

  • Cells stably or transiently expressing an NF-κB-driven luciferase reporter construct (e.g., HEK293, THP-1)[11]

  • This compound

  • NF-κB activator (e.g., TNF-α, IL-1β, or PMA)[13][14]

  • Cell culture medium

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[11]

  • White, opaque 96-well plates

Procedure:

  • Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 25,000 to 50,000 cells per well and incubate overnight.[11]

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-24 hours.[15]

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.[11][16]

  • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Western Blot Analysis of Downstream Kinase Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of downstream targets of TAK1, such as p38 and JNK.

Workflow for Western Blot Analysis

cluster_cell_treatment Cell Treatment and Lysis cluster_electrophoresis Electrophoresis and Transfer cluster_immunodetection Immunodetection seed_cells Seed cells in a culture plate treat_cells Treat with this compound and/or stimulant seed_cells->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein run_sds_page Separate proteins by SDS-PAGE quantify_protein->run_sds_page transfer_to_membrane Transfer proteins to a membrane run_sds_page->transfer_to_membrane block_membrane Block the membrane transfer_to_membrane->block_membrane primary_antibody Incubate with primary antibodies (e.g., anti-phospho-p38, anti-p38) block_membrane->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detect_signal Detect signal using chemiluminescence secondary_antibody->detect_signal

Caption: Workflow for Western blot analysis of protein phosphorylation.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • This compound

  • Stimulant (e.g., LPS, TNF-α)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Pre-treat cells with this compound for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., 1 µg/mL LPS) for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38 and JNK overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability and Proliferation Assays

These assays are used to determine the cytotoxic or anti-proliferative effects of this compound.

Workflow for Cell Viability Assay (MTT/CCK-8)

cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement seed_cells Seed cells in a 96-well plate incubate_initial Allow cells to adhere overnight seed_cells->incubate_initial add_inhibitor Add serial dilutions of This compound incubate_initial->add_inhibitor incubate_treatment Incubate for 24-72 hours add_inhibitor->incubate_treatment add_reagent Add MTT or CCK-8 reagent incubate_treatment->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure_absorbance Measure absorbance incubate_reagent->measure_absorbance calculate_viability Calculate cell viability measure_absorbance->calculate_viability

Caption: Workflow for MTT or CCK-8 cell viability assays.

Materials:

  • Cell line of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO or solubilization buffer (for MTT)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[6]

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • For MTT assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]

    • Remove the medium and add 100 µL of DMSO or solubilization solution to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm.[6][12]

  • For CCK-8 assay:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[6][17]

    • Measure the absorbance at 450 nm.[6][17]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Soft Agar Colony Formation Assay

This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of transformation.

Workflow for Soft Agar Assay

cluster_agar_layers Preparation of Agar Layers cluster_incubation Incubation and Staining cluster_analysis Analysis base_agar Prepare and solidify base agar layer plate_top_agar Plate top agar/cell mixture onto base layer base_agar->plate_top_agar top_agar Prepare top agar layer containing cells and this compound top_agar->plate_top_agar incubate_plates Incubate for 2-3 weeks plate_top_agar->incubate_plates stain_colonies Stain colonies (e.g., with Crystal Violet) incubate_plates->stain_colonies count_colonies Count colonies stain_colonies->count_colonies analyze_results Analyze and compare results count_colonies->analyze_results

Caption: Workflow for the soft agar colony formation assay.

Materials:

  • Cancer cell line

  • This compound

  • Noble agar or agarose

  • 2x cell culture medium

  • 6-well plates

  • Crystal violet or Thiazolyl Blue Tetrazolium Bromide for staining[7]

Procedure:

  • Prepare the base layer: Mix 1% agar with 2x culture medium to a final concentration of 0.5-0.6% agar. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify.[7]

  • Prepare the top layer: Harvest and count the cells. In a separate tube, mix the cells (e.g., 1 x 10^4 cells/well) with 0.7% agar and 2x culture medium to a final agar concentration of 0.3-0.4%.[7] Include different concentrations of this compound in this top layer.

  • Carefully layer 2 mL of the top agar/cell suspension onto the solidified base layer.

  • Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with or without the inhibitor on top of the agar every few days to prevent drying.

  • After the incubation period, stain the colonies with 0.005% crystal violet or another suitable stain for 1 hour.[5]

  • Wash the plates, and count the number of colonies using a microscope.

  • Compare the number and size of colonies in the treated wells to the control wells.

Conclusion

This compound is a versatile and potent tool for investigating TAK1-mediated signaling pathways. The protocols outlined above provide a framework for researchers to assess its inhibitory activity in both biochemical and cellular contexts. Careful optimization of experimental conditions, such as cell type, inhibitor concentration, and incubation time, is recommended to achieve robust and reproducible results.

References

Application Notes and Protocols for (5E)-7-Oxozeaenol in TAK1 Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

(5E)-7-Oxozeaenol , a resorcylic acid lactone of fungal origin, is a potent, selective, and irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Its ability to covalently bind to TAK1 and inhibit its kinase activity makes it an invaluable tool for researchers studying the diverse cellular processes regulated by the TAK1 signaling pathway, including inflammation, immune responses, apoptosis, and cell proliferation. These application notes provide detailed protocols for utilizing this compound to investigate the TAK1 signaling cascade.

Mechanism of Action

This compound, also frequently referred to as (5Z)-7-Oxozeaenol, acts as a highly potent and selective inhibitor of TAK1, a key member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[1] The compound irreversibly binds to TAK1, forming a covalent complex that inhibits both its kinase and intrinsic ATPase activities.[2][3] This inhibition prevents the activation of downstream signaling cascades, primarily the NF-κB and the JNK/p38 MAPK pathways.[1][4]

The TAK1 signaling pathway is initiated by various stimuli, including pro-inflammatory cytokines like IL-1 and TNF-α, as well as genotoxic stress.[1][4][5] Activated TAK1 then phosphorylates and activates IκB kinase (IKK) complexes, leading to the degradation of IκBα, nuclear translocation of NF-κB, and subsequent transcription of pro-inflammatory and anti-apoptotic genes.[4][6] Concurrently, TAK1 activation leads to the phosphorylation and activation of MKKs, which in turn activate the JNK and p38 MAPKs, regulating cellular responses to stress.[4][5] this compound effectively blocks these downstream events by targeting TAK1.[1][6]

TAK1_Signaling_Pathway cluster_0 Upstream Stimuli cluster_1 TAK1 Complex cluster_2 Downstream Pathways IL-1R/TNFR IL-1R / TNFR TAK1 TAK1 IL-1R/TNFR->TAK1 Genotoxic Stress Genotoxic Stress Genotoxic Stress->TAK1 IKK IKK Complex TAK1->IKK MKKs MKKs TAK1->MKKs NFkB NF-κB IKK->NFkB JNK_p38 JNK / p38 MKKs->JNK_p38 Cellular_Responses Inflammation Survival Apoptosis NFkB->Cellular_Responses JNK_p38->Cellular_Responses Inhibitor This compound Inhibitor->TAK1

Figure 1: TAK1 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the inhibitory concentrations of this compound against various kinases and in different cell-based assays, providing a reference for experimental design.

Table 1: Biochemical Inhibitory Activity of this compound

Target KinaseIC50 (nM)Notes
TAK18.1In the presence of TAK1-binding protein 1 (TAB1).[7][8]
TAK18Potent and selective inhibitor.
TAK186In a biochemical assay using TAK1-TAB1.[9]
MEK1411Shows selectivity for TAK1 over MEK1.[7][8]
MEKK1268Shows selectivity for TAK1 over MEKK1.[8]
VEGF-R252Also inhibits VEGF-R2.[7]
VEGF-R3110[7]
FLT3170[7]
PDGFR-β340[7]
B-RAF VE6300[7]
SRC6600[7]
MAP2K71200[9]

Table 2: Cellular Inhibitory Activity of this compound

Cell LineAssayIC50 (µM)
HeLa (Cervical Cancer)MTT Assay1.34
C-33-A (Cervical Cancer)MTT Assay7.82
Ca Ski (Cervical Cancer)MTT AssayNot specified
ME-180 (Cervical Cancer)MTT AssayNot specified
SiHa (Cervical Cancer)MTT AssayNot specified
HEK293 (expressing TAK1/TAB1)NF-κB Reporter Assay0.083

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Protocol 1: Western Blot Analysis of TAK1 Pathway Inhibition

This protocol is designed to assess the effect of this compound on the phosphorylation of TAK1 and its downstream targets, such as p38, JNK, and IKK.

Western_Blot_Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL) H->I J 10. Data Analysis I->J

Figure 2: General workflow for Western Blot analysis.

Materials:

  • Cell line of interest (e.g., HeLa, SH-SY5Y, BV2 microglia)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Stimulant (e.g., IL-1β, TNF-α, LPS, Doxorubicin)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[5]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-TAK1, anti-TAK1, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-IKK, anti-IκBα, anti-GAPDH, or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) or vehicle (DMSO) for a specified duration (e.g., 30 minutes to 2 hours).[10]

  • Stimulation: Add the stimulant of choice (e.g., 10 ng/mL IL-1β, 1 µg/mL LPS) and incubate for the desired time (e.g., 5, 15, 30 minutes for phosphorylation events).[10][11]

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them with RIPA buffer.[5] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 13,000 x g for 15 minutes at 4°C.[5] Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 35 µg) onto an SDS-PAGE gel.[4] After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody overnight at 4°C.[4][5]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[5] Visualize the protein bands using an ECL detection system.[5]

Protocol 2: Cell Viability Assay (MTT or CCK-8)

This protocol is used to determine the cytotoxic effects of this compound alone or in combination with other therapeutic agents like doxorubicin.

Materials:

  • Cell line of interest

  • 96-well plates

  • This compound

  • Chemotherapeutic agent (optional, e.g., Doxorubicin)

  • MTT or CCK-8 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Plate cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[5]

  • Treatment: Treat the cells with various concentrations of this compound, a chemotherapeutic agent, or a combination of both for a specified duration (e.g., 48 or 72 hours).[6]

  • Assay:

    • For MTT assay: Add MTT solution to each well and incubate for 4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well, incubate for 1 hour at 37°C, and measure the absorbance at 450 nm.[5]

  • Data Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated control.

Protocol 3: In Vitro Kinase Assay

This protocol can be adapted to measure the direct inhibitory effect of this compound on TAK1 kinase activity.

Materials:

  • Recombinant active TAK1/TAB1 complex

  • Kinase substrate (e.g., MKK6 or Myelin Basic Protein)[9][12]

  • This compound

  • ATP

  • Kinase reaction buffer

  • Method for detecting phosphorylation (e.g., ADP-Glo Kinase Assay or phosphospecific antibody-based detection)

Procedure:

  • Reaction Setup: In a microplate, combine the recombinant TAK1/TAB1, the kinase substrate, and various concentrations of this compound in the kinase reaction buffer.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 30 minutes) to allow the inhibitor to bind to the kinase.[9]

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate for a defined time (e.g., 30 minutes) at the optimal temperature.[9]

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

  • Data Analysis: Determine the IC50 value of this compound for TAK1 inhibition.

Applications in Research

  • Inflammation and Immunology: this compound is widely used to study the role of TAK1 in inflammatory responses. It has been shown to block the production of pro-inflammatory mediators like COX-2 and cytokines in response to stimuli such as IL-1 and LPS.[1][8]

  • Cancer Biology: Researchers utilize this compound to investigate the pro-survival role of TAK1 in cancer cells. It can sensitize cancer cells to apoptosis induced by chemotherapeutic agents like doxorubicin by inhibiting NF-κB activation.[5][6]

  • Neurobiology: The inhibitor is employed to explore the involvement of TAK1 in neuronal apoptosis and neuroinflammation. Studies have shown its neuroprotective effects in models of brain injury.[4]

Conclusion

This compound is a powerful and specific tool for elucidating the complex functions of the TAK1 signaling pathway. Its irreversible mode of action provides a sustained inhibition that is advantageous for many experimental setups. The protocols and data presented here serve as a comprehensive guide for researchers to effectively utilize this inhibitor in their studies of TAK1-mediated cellular processes.

References

Application Notes and Protocols for (5E)-7-Oxozeaenol in Neuroblastoma Chemotherapy Sensitization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoresistance remains a significant hurdle in the successful treatment of high-risk neuroblastoma. A key mechanism contributing to this resistance is the activation of the NF-κB signaling pathway, which promotes cell survival and counteracts the cytotoxic effects of chemotherapeutic agents. (5E)-7-Oxozeaenol, a potent and irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), has emerged as a promising agent to sensitize neuroblastoma cells to conventional chemotherapy.[1]

TAK1 is a critical upstream kinase in the genotoxic stress-induced activation of NF-κB. By inhibiting TAK1, this compound effectively blocks the pro-survival NF-κB signaling cascade initiated by chemotherapeutic drugs like doxorubicin and etoposide.[1][2] This inhibition tips the cellular balance towards apoptosis, leading to enhanced cancer cell death.[1][2] Furthermore, this compound has been shown to impede the activation of other stress-responsive MAPK pathways, including JNK and p38, which may also contribute to its chemosensitizing effects.[2]

These application notes provide a comprehensive overview of the use of this compound in neuroblastoma research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro experiments.

Data Presentation

The following tables summarize the quantitative effects of this compound in combination with standard chemotherapeutic agents in various neuroblastoma cell lines.

Table 1: Enhancement of Chemotherapy-Induced Cytotoxicity by this compound in Neuroblastoma Cell Lines

Cell LineChemotherapeutic AgentConcentration of AgentConcentration of this compoundObserved EffectReference
IMR-32DoxorubicinVarious0.5 µMSignificant enhancement of cytotoxicity[2]
SH-SY5YDoxorubicinVarious0.5 µMSignificant enhancement of cytotoxicity[2]
IMR-32Etoposide (VP-16)Various0.5 µMSignificant enhancement of cytotoxicity[2]
SH-SY5YEtoposide (VP-16)Various0.5 µMSignificant enhancement of cytotoxicity[2]
LA-N-6 (chemoresistant)Doxorubicin1 µMNot specified, used in combination>60% cell death[2]
LA-N-6 (chemoresistant)Etoposide (VP-16)5 µMNot specified, used in combination>60% cell death[2]

Table 2: Effect of this compound on Anchorage-Independent Growth of Neuroblastoma Cells

Cell LineTreatmentConcentrationEffect on Colony FormationReference
IMR-32This compound + Doxorubicin0.5 µM + DoxorubicinSignificantly enhanced inhibition of anchorage-independent growth[2]
SH-SY5YThis compound + Doxorubicin0.5 µM + DoxorubicinSignificantly enhanced inhibition of anchorage-independent growth[2]
IMR-32This compound + Etoposide (VP-16)0.5 µM + EtoposideSignificantly enhanced inhibition of anchorage-independent growth[2]
SH-SY5YThis compound + Etoposide (VP-16)0.5 µM + EtoposideSignificantly enhanced inhibition of anchorage-independent growth[2]

Table 3: Impact of this compound on Apoptosis in Neuroblastoma Cells

Cell LineTreatmentObservationReference
SH-SY5Y & IMR-32Doxorubicin + this compoundSignificantly increased cleavage of Caspase 3 and PARP compared to Doxorubicin alone.[2]
SH-SY5Y & IMR-32Etoposide (VP-16) + this compoundSignificantly increased cleavage of Caspase 3 and PARP compared to Etoposide alone.[2]
SH-SY5Y & IMR-32Doxorubicin + this compoundDramatically increased percentage of Propidium Iodide (PI) positive cells compared to Doxorubicin alone.[2]
LA-N-6Doxorubicin + this compoundSignificantly increased cleavage of Caspase 3 and PARP and percentage of PI-positive cells.[2]

Mandatory Visualizations

G cluster_0 Chemotherapy-Induced DNA Damage cluster_1 TAK1 Signaling Complex cluster_2 NF-κB Pathway cluster_3 MAPK Pathways cluster_4 Cellular Response Doxorubicin Doxorubicin/ Etoposide TAK1 TAK1 Doxorubicin->TAK1 Activates TAB1 TAB1 TAB2 TAB2 IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates JNK JNK TAK1->JNK Activates p38 p38 TAK1->p38 Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) Chemoresistance Chemoresistance (▲ Anti-apoptotic genes) NFkappaB->Chemoresistance Nuclear translocation & Gene transcription Apoptosis Apoptosis Chemoresistance->Apoptosis Inhibits Oxozeaenol This compound Oxozeaenol->TAK1 Inhibits

Caption: Signaling pathway of this compound in sensitizing neuroblastoma cells to chemotherapy.

G cluster_0 Cell Viability Assay A1 Seed neuroblastoma cells in 96-well plates A2 Treat with this compound and/or chemotherapeutic agent A1->A2 A3 Incubate for specified duration A2->A3 A4 Add CCK-8 reagent A3->A4 A5 Measure absorbance at 450 nm A4->A5

Caption: Experimental workflow for the cell viability assay.

G cluster_1 Western Blot Analysis B1 Treat cells and prepare protein lysates B2 SDS-PAGE and transfer to PVDF membrane B1->B2 B3 Block membrane and incubate with primary antibodies (e.g., p-IKK, p-p65, Caspase 3, PARP) B2->B3 B4 Incubate with HRP-conjugated secondary antibody B3->B4 B5 Detect chemiluminescence B4->B5

Caption: Experimental workflow for Western Blot analysis.

G cluster_2 Apoptosis Assay (Flow Cytometry) C1 Treat cells as required C2 Harvest and wash cells C1->C2 C3 Stain with Annexin V-FITC and Propidium Iodide (PI) C2->C3 C4 Analyze by flow cytometry C3->C4

Caption: Experimental workflow for the apoptosis assay.

Experimental Protocols

Cell Lines and Culture

Neuroblastoma cell lines such as IMR-32 and SH-SY5Y can be obtained from the American Type Culture Collection (ATCC). The chemoresistant LA-N-6 cell line may be available through specific research laboratories or cell banks. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is used to assess the cytotoxic effects of this compound in combination with chemotherapeutic agents.

Materials:

  • Neuroblastoma cells (e.g., IMR-32, SH-SY5Y)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • Chemotherapeutic agent (e.g., Doxorubicin, Etoposide)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the chemotherapeutic agent, this compound, or a combination of both. Include a vehicle control (DMSO).

  • Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the relative cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for Signaling Pathway Activation

This protocol is used to detect changes in the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, and to assess apoptosis markers.

Materials:

  • Neuroblastoma cells

  • 6-well cell culture plates

  • This compound and chemotherapeutic agents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IKK, anti-phospho-p65, anti-cleaved Caspase 3, anti-cleaved PARP, and loading controls like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired compounds for the specified time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescence reagent and visualize the protein bands using an imaging system.

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Neuroblastoma cells

  • 6-well cell culture plates

  • This compound and chemotherapeutic agents

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat as required.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Protocol 4: Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the effect of this compound on the tumorigenic potential of neuroblastoma cells.

Materials:

  • Neuroblastoma cells

  • 6-well plates

  • Agar

  • Complete culture medium

  • This compound and chemotherapeutic agents

  • Crystal violet solution

Procedure:

  • Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.

  • Prepare a top layer of 0.3% agar in complete medium containing a single-cell suspension of neuroblastoma cells (e.g., 5 x 10^3 cells/well) and the desired treatments.

  • Carefully overlay the top agar layer onto the base layer and allow it to solidify.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, adding fresh medium with treatments to the top of the agar every 3-4 days to prevent drying.

  • After the incubation period, stain the colonies with crystal violet.

  • Count the number of colonies and analyze the effect of the treatments on anchorage-independent growth.

References

Application Notes and Protocols for Covalent Docking of (5E)-7-Oxozeaenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing covalent docking studies of (5E)-7-Oxozeaenol, a potent and irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). The protocols outlined below are designed to be adaptable to common molecular modeling software and are based on established research methodologies.

Introduction to this compound and its Mechanism of Action

This compound is a resorcylic acid lactone of fungal origin that has garnered significant interest as a highly potent inhibitor of TAK1, a key signaling protein in the MAP kinase pathway.[1] TAK1 is involved in regulating inflammatory responses and cell survival, making it a compelling target for therapeutic intervention in cancer and inflammatory diseases.[2][3]

The inhibitory action of this compound is distinguished by its covalent and irreversible binding to the TAK1 protein.[1][2] X-ray crystallography and mass spectrometry studies have confirmed that this compound forms a covalent bond with a specific cysteine residue, Cys174, located within the ATP-binding pocket of TAK1.[1][2] This irreversible inhibition effectively blocks the kinase activity of TAK1, thereby disrupting downstream signaling pathways, including the NF-κB and p38/JNK pathways.[3][4]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against TAK1 and other kinases, providing a comparative overview of its potency and selectivity.

CompoundTarget KinaseIC50 (nM)Assay ConditionsReference
(5Z)-7-OxozeaenolTAK1 8.1In the presence of TAK1-binding protein 1 (TAB1)[5]
(5Z)-7-OxozeaenolTAK1 86In vitro kinase activity assay with TAK1-TAB1 and myelin basic protein (MBP) as substrate[6]
(5Z)-7-OxozeaenolMEK1411-[5][7]
(5Z)-7-OxozeaenolMEKK1268-[5]
(5Z)-7-OxozeaenolVEGF-R252-[7]
(5Z)-7-OxozeaenolMAP2K71200In vitro kinase activity assay[6]

Signaling Pathway of TAK1 Inhibition by this compound

This compound exerts its biological effects by inhibiting the TAK1 signaling cascade. Upon stimulation by pro-inflammatory cytokines like TNF-α or IL-1β, TAK1 is activated and subsequently phosphorylates downstream kinases, leading to the activation of transcription factors such as NF-κB and AP-1 (via p38 and JNK). These transcription factors then drive the expression of genes involved in inflammation, cell survival, and proliferation. By covalently binding to Cys174 in the ATP-binding pocket of TAK1, this compound prevents ATP from binding, thereby inhibiting the kinase activity of TAK1 and blocking the entire downstream signaling cascade.

TAK1_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1beta IL-1beta IL-1R IL-1R IL-1beta->IL-1R TAK1_complex TAK1/TAB1/2 Complex TNFR->TAK1_complex IL-1R->TAK1_complex TAK1 TAK1 TAK1->TAK1_complex TAB1/2 TAB1/2 TAB1/2->TAK1_complex IKK_complex IKK Complex IkappaB IκB IKK_complex->IkappaB P p38 p38 AP-1 AP-1 p38->AP-1 JNK JNK JNK->AP-1 NF-kappaB NF-κB IkappaB->NF-kappaB NF-kappaB_n NF-κB NF-kappaB->NF-kappaB_n Translocation TAK1_complex->IKK_complex P TAK1_complex->p38 P TAK1_complex->JNK P 5E-7-Oxozeaenol 5E-7-Oxozeaenol 5E-7-Oxozeaenol->TAK1 Covalent Inhibition Gene_Expression Gene Expression (Inflammation, Survival) NF-kappaB_n->Gene_Expression AP-1->Gene_Expression

Caption: TAK1 Signaling Pathway Inhibition.

Experimental Protocols for Covalent Docking

This section provides a generalized yet detailed protocol for performing covalent docking of this compound to TAK1. The protocol is adaptable for use with various molecular modeling software suites such as Schrödinger (using CovDock), AutoDock, or MOE. The key steps involve protein and ligand preparation, defining the covalent reaction, running the docking simulation, and analyzing the results.

Covalent Docking Workflow

Covalent_Docking_Workflow PDB_Download 1. Protein Preparation (PDB: 4GS6) Grid_Gen 4. Grid Generation (around ATP-binding site) PDB_Download->Grid_Gen Ligand_Prep 2. Ligand Preparation (this compound) Docking_Run 5. Covalent Docking Simulation Ligand_Prep->Docking_Run Reaction_Def 3. Define Covalent Reaction (Michael Addition to Cys174) Reaction_Def->Docking_Run Grid_Gen->Docking_Run Pose_Analysis 6. Pose Analysis and Scoring Docking_Run->Pose_Analysis Results Results: - Docking Score - Binding Pose - Interactions Pose_Analysis->Results

Caption: Covalent Docking Workflow.
Detailed Protocol using Schrödinger Suite (CovDock)

This protocol is based on the covalent docking workflow within the Schrödinger Maestro graphical interface.

1. Protein Preparation: a. Fetch the Crystal Structure: Download the X-ray crystal structure of TAK1 in complex with an inhibitor from the Protein Data Bank (PDB ID: 4GS6).[1] b. Prepare the Protein: Use the "Protein Preparation Wizard" in Maestro. This involves: i. Deleting unwanted chains and water molecules. ii. Adding hydrogens and assigning correct bond orders. iii. Optimizing hydrogen bond networks. iv. Performing a restrained minimization of the protein structure. c. Define the Reactive Residue: Identify and select Cysteine 174 (Cys174) as the reactive residue for covalent bond formation.

2. Ligand Preparation: a. Import Ligand Structure: Import the 3D structure of this compound into Maestro. b. Prepare the Ligand: Use "LigPrep" to generate a low-energy 3D conformation of the ligand, considering possible ionization states and tautomers at physiological pH.

3. Covalent Docking Setup (CovDock): a. Launch CovDock: Open the CovDock panel from the "Tasks" menu. b. Select Receptor and Ligand: Specify the prepared TAK1 structure as the receptor and the prepared this compound as the ligand. c. Define the Covalent Reaction: i. Select "Michael addition" as the reaction type. ii. The pre-defined reactive residue (Cys174) will be automatically recognized. iii. The reactive atom on the ligand (the β-carbon of the α,β-unsaturated ketone) needs to be specified. d. Grid Generation: Define the docking grid box by selecting the centroid of the co-crystallized ligand in the original PDB structure to encompass the ATP-binding site. e. Set Docking Parameters: Use default settings for sampling and scoring, or adjust as needed for higher precision.

4. Run Covalent Docking: a. Start the Job: Initiate the CovDock calculation. The software will first perform a non-covalent docking to place the ligand in a favorable orientation for the reaction, followed by the formation of the covalent bond and refinement of the complex.

5. Analysis of Results: a. Examine Docking Poses: Visualize the top-ranked docking poses in Maestro. b. Analyze Interactions: Use the "Ligand Interaction Diagram" tool to identify key non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the TAK1 binding pocket, in addition to the covalent bond with Cys174. c. Evaluate Docking Scores: Analyze the CovDock scores (e.g., Covalent-Docking Affinity) to rank the poses and estimate the binding affinity.

Generalized Protocol for AutoDock

This protocol provides a conceptual framework for performing covalent docking with AutoDock, which requires a more manual setup.

1. Protein and Ligand Preparation: a. Prepare Receptor: Download and clean the PDB file (4GS6) as described above. Use AutoDockTools (ADT) to add polar hydrogens and assign Gasteiger charges. Save the prepared protein in PDBQT format. b. Prepare Ligand: Obtain the structure of this compound and use ADT to set the rotatable bonds and save it in PDBQT format.

2. Defining the Covalent Linkage: a. Flexible Side Chain Method: i. In a molecular editor, manually create a covalent bond between the sulfur atom of Cys174 and the β-carbon of the α,β-unsaturated ketone of this compound. ii. Treat the modified ligand-residue complex as a flexible side chain during the docking simulation. b. Grid Preparation: i. In ADT, define a grid box that encompasses the ATP-binding site and the covalently attached ligand. ii. Generate the grid parameter file (.gpf) and run AutoGrid to create the affinity maps.

3. Docking Parameter Setup: a. Create Docking Parameter File (.dpf): Specify the prepared ligand-residue complex and the grid maps. b. Set Search Parameters: Choose a suitable search algorithm (e.g., Lamarckian Genetic Algorithm) and set the number of runs and evaluations.

4. Running the Docking and Analysis: a. Run AutoDock: Execute the docking simulation. b. Analyze Results: Cluster the resulting poses and analyze the binding energies and interactions of the lowest-energy conformations.

Conclusion

The covalent docking methods described provide a powerful computational approach to investigate the binding mechanism of this compound to its target, TAK1. These protocols, in conjunction with the provided quantitative data and signaling pathway information, offer a solid foundation for researchers in drug discovery and development to explore the therapeutic potential of this and related covalent inhibitors. The visualization of workflows and pathways further aids in the conceptual understanding of these complex biological and computational processes.

References

Application Notes & Protocols: In Vivo Administration of (5E)-7-Oxozeaenol in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (5E)-7-Oxozeaenol, a natural resorcylic acid lactone, is a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator in inflammatory and cancer signaling pathways.[1][2] As a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, TAK1 activation leads to the downstream activation of NF-κB, JNK, and p38 MAPK signaling cascades.[1][3] By irreversibly binding to TAK1, this compound effectively blocks these pro-inflammatory and pro-survival pathways, making it a valuable tool for in vivo research in various disease models.[2][4] These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, including detailed protocols and quantitative data from key studies.

Mechanism of Action

This compound covalently binds to a cysteine residue in the ATP-binding pocket of TAK1, leading to its irreversible inhibition.[2] This action prevents the phosphorylation and activation of downstream targets, including IκB kinases (IKKs) and MAP kinases (JNK and p38), ultimately suppressing the nuclear translocation of NF-κB and inhibiting inflammatory gene expression and promoting apoptosis in cancer cells.[1][3]

IL1 Pro-inflammatory Stimuli (e.g., IL-1, Doxorubicin) TAK1 TAK1 IL1->TAK1 IKK IKK Complex TAK1->IKK MKK JNK/p38 MAPKKs TAK1->MKK Oxozeaenol This compound Oxozeaenol->TAK1 NFkB NF-κB IKK->NFkB JNKp38 JNK/p38 MKK->JNKp38 Inflammation Inflammation (e.g., COX-2) NFkB->Inflammation Chemosensitization Chemosensitization NFkB->Chemosensitization JNKp38->Inflammation Apoptosis Enhanced Apoptosis JNKp38->Apoptosis

Caption: this compound inhibits TAK1, blocking downstream signaling.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in different mouse models.

Table 1: Anti-Inflammatory Effects

Mouse ModelStrainAdministration RouteDosage & ScheduleKey FindingsReference
Picryl chloride-induced ear swellingBALB/cTopical10 µl of 1 mg/ml solution, twiceInhibition of ear swelling[1]
Experimental Autoimmune Encephalomyelitis (EAE)C57BL/6Intracerebroventricular1.6 µg/2 µl, every 3 daysAttenuated clinical scores of EAE from day 19 onwards. Reduced microglia activation and pro-inflammatory cytokine levels.[5][6]

Table 2: Anti-Cancer and Chemosensitization Effects

Mouse ModelStrainAdministration RouteDosage & ScheduleKey FindingsReference
Orthotopic NeuroblastomaNude miceIntraperitoneal2.5 mg/kg, twice weeklySignificantly enhanced the anti-tumor efficacy of doxorubicin.[3][7]
T-cell Acute Lymphoblastic Leukemia (T-ALL) XenograftNSGIntraperitoneal15 mg/kg, daily (Mon-Fri) for 2 weeksShowed anti-leukemic properties and induced apoptosis.[8][9]
Sorafenib-resistant Hepatocellular Carcinoma (HCC) Xenograft---Combination with sorafenib suppressed tumor growth.[10]

Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Activity in a Picryl Chloride-Induced Ear Swelling Model

This protocol is adapted from a study demonstrating the anti-inflammatory effects of this compound.[1]

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.

2. Materials:

  • This compound

  • Picryl chloride (PCl)

  • Acetone and olive oil (4:1 mixture) for PCl solution

  • Ethanol (vehicle control)

  • Micrometer caliper

3. Experimental Procedure:

  • Sensitization: On day 0 and 1, apply 100 µl of 5% PCl in acetone/olive oil to the shaved abdomen of each mouse.

  • Challenge: On day 7, measure the initial thickness of the right ear. Apply 10 µl of 1% PCl to both sides of the right ear.

  • Treatment:

    • Vehicle Group: Apply 10 µl of ethanol to the right ear 2 hours before and 4 hours after the PCl challenge.

    • This compound Group: Apply 10 µl of a 1 mg/ml solution of this compound in ethanol to the right ear 2 hours before and 4 hours after the PCl challenge.

  • Measurement: 24 hours after the PCl challenge, measure the ear thickness again. The degree of ear swelling is calculated as the difference in ear thickness before and after the challenge.

Start Start Sensitization Sensitization: Apply 5% PCl to abdomen (Day 0 & 1) Start->Sensitization Wait Wait 6 days Sensitization->Wait Challenge Challenge: Apply 1% PCl to right ear (Day 7) Wait->Challenge Treatment Treatment: Apply Vehicle or This compound Challenge->Treatment Measurement Measure Ear Swelling (24h post-challenge) Treatment->Measurement End End Measurement->End

Caption: Workflow for the picryl chloride-induced ear swelling experiment.
Protocol 2: Evaluation of Chemosensitization in an Orthotopic Neuroblastoma Mouse Model

This protocol is based on a study investigating the synergistic effect of this compound with doxorubicin.[3][7]

1. Animals:

  • Female nude mice, 5 weeks old.

2. Materials:

  • Luciferase-transduced SH-SY5Y human neuroblastoma cells

  • This compound

  • Doxorubicin (Dox)

  • Vehicle (distilled water and DMSO)

  • Bioluminescence imaging system

3. Experimental Procedure:

  • Tumor Cell Implantation: Surgically inject 1 x 10^6 luciferase-transduced SH-SY5Y cells in 100 µl of PBS into the left kidney of each mouse.

  • Tumor Establishment and Randomization: Three weeks after injection, confirm tumor establishment via bioluminescence imaging. Randomize mice with established tumors into four groups (n=8 per group).

  • Treatment Regimen:

    • Vehicle Group: Administer vehicle control.

    • Dox Only Group: Administer doxorubicin.

    • This compound Only Group: Administer this compound (2.5 mg/kg, intraperitoneally, twice weekly).

    • Combination Group: Administer both doxorubicin and this compound (2.5 mg/kg, i.p., twice weekly).

  • Monitoring: Monitor tumor growth weekly using bioluminescence imaging. Record mouse body weight and survival.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

Start Start Implantation Implant Luciferase-SH-SY5Y cells into mouse kidney Start->Implantation TumorGrowth Allow tumors to establish (3 weeks) Implantation->TumorGrowth Randomization Randomize mice into 4 treatment groups TumorGrowth->Randomization Treatment Administer treatments: - Vehicle - Doxorubicin - this compound - Combination Randomization->Treatment Monitoring Monitor tumor growth (bioluminescence) and mouse survival weekly Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Experimental workflow for the orthotopic neuroblastoma model.
Protocol 3: Central Administration in an Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol is derived from a study assessing the neuroprotective effects of centrally administered this compound.[5]

1. Animals:

  • Female C57BL/6 mice, 8-10 weeks old.

2. Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound

  • DMSO (vehicle)

  • Stereotaxic apparatus for intracerebroventricular (i.c.v.) injection

3. Experimental Procedure:

  • EAE Induction: On day 0, immunize mice subcutaneously with 200 µg of MOG35-55 emulsified in CFA. On days 0 and 2, administer 200 ng of PTX intraperitoneally.

  • Treatment Groups:

    • DMSO-EAE (Control): Administer 2 µl of DMSO i.c.v. on specified days.

    • This compound Treatment: Administer 1.6 µg of this compound in 2 µl of DMSO i.c.v. every 3 days during the desired treatment window (e.g., induction phase: days 0-12; effector phase: days 12-21; entire phase: days 0-21).

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5 (0 = no signs, 5 = moribund).

  • Histological and Molecular Analysis: At the end of the experiment (e.g., day 21), sacrifice mice and collect spinal cords for histological analysis (e.g., H&E, Luxol fast blue staining) and molecular analysis (e.g., Western blot for phosphorylated TAK1 and downstream targets).

Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized based on specific experimental goals and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.

References

Application Notes: Measuring the Cytotoxic Effects of (5E)-7-Oxozeaenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5E)-7-Oxozeaenol, a resorcylic acid lactone natural product, has emerged as a potent and selective inhibitor of Transforming Growth-factor-β-activated kinase 1 (TAK1). TAK1 is a critical upstream kinase in the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are frequently dysregulated in cancer, promoting cell survival, proliferation, and chemoresistance. By inhibiting TAK1, this compound effectively blocks these pro-survival signals, leading to cytotoxic effects and sensitizing cancer cells to conventional chemotherapeutic agents. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the irreversible inhibition of TAK1.[1][2] This inhibition prevents the phosphorylation and activation of downstream targets, including the IκB kinase (IKK) complex and other MAP kinases such as JNK and p38.[1][3] The suppression of the IKK complex prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its translocation to the nucleus.[1][3][4] The inhibition of NF-κB, a key transcription factor for anti-apoptotic genes, alongside the disruption of MAPK signaling, ultimately pushes cancer cells towards apoptosis.[1][4] This is often evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[1][4] Studies have also indicated that this compound can inhibit MAP2K7, further contributing to its pro-apoptotic effects.[5]

Data Presentation

The cytotoxic and anti-proliferative efficacy of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized below.

Cell LineCancer TypeIC50 (µM)Assay Duration (hours)Reference
HeLaCervical Cancer1.3472[1]
C-33-ACervical Cancer2.1572[1]
Ca SkiCervical Cancer7.8272[1]
ME-180Cervical Cancer3.4672[1]
SiHaCervical Cancer4.5172[1]
Molt3T-cell Acute Lymphoblastic Leukemia~0.548[5]
KOPT-K1T-cell Acute Lymphoblastic Leukemia~0.548[5]
JurkatT-cell Acute Lymphoblastic Leukemia~0.748[5]
IMR-32NeuroblastomaVariesNot Specified[4]
SH-SY5YNeuroblastomaVariesNot Specified[4]

Mandatory Visualizations

TAK1_NFkB_Pathway cluster_stimulus Cellular Stress / Cytokines cluster_inhibition Inhibition cluster_pathway Signaling Cascade cluster_cellular_response Cellular Response Stimulus Doxorubicin, TNF-α, IL-1 TAK1 TAK1 Stimulus->TAK1 Oxozeaenol This compound Oxozeaenol->TAK1 Apoptosis Apoptosis Oxozeaenol->Apoptosis IKK_complex IKK Complex TAK1->IKK_complex MAPK JNK / p38 TAK1->MAPK IκBα IκBα IKK_complex->IκBα P NFkB NF-κB (p65/p50) IκBα->NFkB Inhibits Gene_Transcription Gene Transcription (Anti-apoptotic) NFkB->Gene_Transcription Nuclear Translocation MAPK->Apoptosis Cell_Survival Cell Survival & Proliferation Gene_Transcription->Cell_Survival Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity & Proliferation Assays cluster_mechanism Mechanism of Action Assays cluster_analysis Data Analysis A Cancer Cell Culture B Seed cells in multi-well plates A->B C Treat with this compound (Dose-response & Time-course) B->C D1 MTT Assay (Cell Viability) C->D1 D2 Colony Formation Assay (Long-term Proliferation) C->D2 E1 Western Blot (TAK1, NF-κB, p38, JNK, Caspase-3, PARP) C->E1 E2 Caspase-3/7 Activity Assay (Apoptosis) C->E2 F Determine IC50 values, quantify apoptosis, and assess protein levels D1->F D2->F E1->F E2->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (5E)-7-Oxozeaenol Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of (5E)-7-Oxozeaenol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a natural resorcylic acid lactone of fungal origin that acts as a potent, selective, and irreversible inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1).[1][2][3][4][5] TAK1 is a key enzyme in the mitogen-activated protein kinase (MAPK) kinase kinase family.[1][6] By inhibiting TAK1, this compound blocks downstream signaling pathways, including the activation of NF-κB, JNK, and p38 MAPKs, which are involved in inflammatory responses and cell survival.[1][6][7] X-ray crystallography and mass spectrometry have confirmed that it forms a covalent complex with TAK1.[2]

Q2: What are the other known targets of this compound?

While highly selective for TAK1, this compound has been shown to inhibit other kinases, typically at higher concentrations. These include MAP2K7, VEGF-R2, VEGF-R3, FLT3, and PDGFR-β.[3][4] Its inhibitory action on these off-target kinases should be considered when designing experiments and interpreting results.

Q3: What is a typical starting concentration range for this compound in cell culture?

A typical starting concentration for this compound can range from low nanomolar to low micromolar. For example, in various studies, concentrations as low as 0.5 μM have been used to sensitize neuroblastoma cells to chemotherapy, while concentrations up to 30 μM have been used in T-ALL cell lines.[6][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-25 mM).[8] This stock solution should be stored at -20°C.[8] To maintain stability, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[9] When preparing working solutions, dilute the stock in your complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability (typically <0.5%).[8]

Troubleshooting Guide

Issue 1: No observable effect of this compound on my cells.

Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 30 µM) to determine the optimal working concentration for your specific cell line and assay.[8]
Compound Instability Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[9] Ensure proper storage of the stock solution at -20°C.[8]
Poor Cell Permeability While this compound is generally cell-permeable, this can vary between cell lines. If you suspect permeability issues, consider using a different solvent or performing permeabilization assays.
Cell Line Resistance Some cell lines may be inherently resistant to TAK1 inhibition due to alternative survival pathways or overexpression of drug efflux pumps.[10] Consider using a combination treatment with other inhibitors or chemotherapeutic agents.[6][7]
Incorrect Experimental Endpoint The effect of this compound may be cytostatic rather than cytotoxic in some cell lines. Assess proliferation (e.g., cell counting, BrdU incorporation) in addition to viability (e.g., MTT, CellTiter-Glo).

Issue 2: High variability between replicate experiments.

Possible Cause Troubleshooting Steps
Inconsistent Cell Culture Practices Use cells within a consistent and limited passage number range. Seed cells at a consistent density and treat them at a consistent confluency to minimize variations in cell metabolism and response to treatment.[9]
Edge Effects in Multi-well Plates To mitigate increased evaporation in the outer wells of a plate, fill the perimeter wells with sterile PBS or medium without cells. This helps to create a more uniform environment for the experimental wells.[9]
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and the compound.

Issue 3: Observed cell viability is greater than 100% at low concentrations.

Possible Cause Troubleshooting Steps
Hormetic Effect Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation. This is a known biological phenomenon. Report this observation and focus on the inhibitory concentration range for your primary analysis.
Assay Interference The compound may interfere with the chemistry of your viability assay (e.g., autofluorescence). Run a control with the compound in cell-free medium to check for any direct effect on the assay reagents.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound across various targets and cell lines.

Table 1: Inhibitory Potency (IC50) Against Kinase Targets

TargetIC50
TAK18 nM[5], 8.1 nM[3][4]
Endogenous TAK1 (in cells)65 nM[11]
MAP2K71.2 µM[12]
VEGF-R252 nM[3][4]
MEK1411 nM[3][4]
IL-1-induced NF-κB activation83 nM[5]

Table 2: Effective Concentrations and IC50 Values in Various Cell Lines

Cell Line TypeCell Line(s)Observed EffectEffective Concentration / IC50
NeuroblastomaIMR-32, SH-SY5YSensitization to chemotherapy0.5 µM[6]
T-cell Acute Lymphoblastic LeukemiaMolt3, Jurkat, KOPT-K1, etc.Inhibition of cell viabilityIC50 range: 1.5 µM to >30 µM (48h)[8]
Cervical CancerHeLa, C-33-A, Ca Ski, etc.Inhibition of cell proliferationIC50 range: ~2 µM to ~8 µM (72h)[7]
MicrogliaBV2Inhibition of LPS-induced TAK1 phosphorylation500 nM[13]

Experimental Protocols

Protocol 1: Determination of IC50 using a Luminescent Cell Viability Assay

This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well plates

  • Luminescent ATP-based cell viability assay reagent (e.g., CellTiter-Glo®)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Methodology:

  • Cell Seeding: a. Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability. b. Dilute the cell suspension to the desired seeding density in complete cell culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in an exponential growth phase at the end of the assay. c. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. d. Incubate the plate for 24 hours to allow cells to attach and resume growth.[9]

  • Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 1:3 or 1:10 serial dilution to generate a dose-response curve. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).[9] c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time can significantly influence the observed IC50 value.[9]

  • Cell Viability Measurement: a. Equilibrate the plate and the luminescent cell viability reagent to room temperature. b. Add the luminescent reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume). c. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the average luminescence of the no-cell control from all other wells. c. Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%. d. Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[9]

Visualizations

TAK1_Signaling_Pathway Stimuli Proinflammatory Stimuli (e.g., IL-1, TNF-α) TAK1 TAK1 Stimuli->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKs MKK3/6, MKK4/7 TAK1->MAPKKs Oxozeaenol This compound Oxozeaenol->TAK1 IkappaB IκBα IKK_complex->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus p38_JNK p38 / JNK MAPKKs->p38_JNK P p38_JNK->Nucleus Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression

Caption: TAK1 signaling and inhibition by this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with Compound incubate_24h->treat_cells prepare_dilutions Prepare Serial Dilutions of this compound prepare_dilutions->treat_cells incubate_treatment Incubate (e.g., 48h) treat_cells->incubate_treatment add_reagent Add Cell Viability Reagent incubate_treatment->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence analyze_data Analyze Data and Determine IC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for IC50 determination of this compound.

References

preventing degradation of (5E)-7-Oxozeaenol in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (5E)-7-Oxozeaenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experiments, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a resorcylic acid lactone of fungal origin.[1][2] It is an isomer of (5Z)-7-Oxozeaenol, which is a potent and irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways.[3][4] (5Z)-7-Oxozeaenol covalently binds to TAK1, thereby blocking downstream signaling cascades such as the NF-κB and MAPK pathways.[4] It is important to note that the (5E) isomer has been reported to have significantly reduced biological activity compared to the (5Z) isomer.[5]

Q2: How should I store solid this compound?

A2: Solid this compound should be stored desiccated at -20°C.[6][7] Under these conditions, the solid compound is expected to be stable for an extended period. The analogous compound, (5Z)-7-Oxozeaenol, is reported to be stable for at least four years when stored as a solid at -20°C.[8]

Q3: How do I prepare and store stock solutions of this compound?

A3: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8] For its isomer, (5Z)-7-Oxozeaenol, stock solutions in DMSO are stable for up to 6 months when stored at -20°C.[9] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q4: What are the main causes of this compound degradation in experiments?

A4: The primary cause of degradation for resorcylic acid lactones like this compound is the hydrolysis of the lactone ring, especially in aqueous solutions. This can be accelerated by acidic or basic conditions. Isomerization from the (5E) to the more biologically active (5Z) form, or vice versa, could also be a consideration, although the conditions promoting this are not well-documented.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity in cell-based assays. 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage. 2. Hydrolysis in aqueous media: Prolonged incubation in cell culture media, especially at non-neutral pH. 3. Isomer inactivity: The (5E) isomer is known to be less active than the (5Z) isomer.1. Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Minimize the pre-incubation time of this compound in aqueous media before adding to cells. Ensure the final pH of the media is neutral. 3. Confirm the identity and purity of your compound. If high activity is required, consider using the (5Z) isomer.
Precipitation of the compound in aqueous solutions. Low aqueous solubility: this compound has limited solubility in aqueous buffers like PBS.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but not high enough to cause cellular toxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Perform a solubility test at the desired final concentration in your experimental media.
Variability between experimental replicates. 1. Inconsistent compound concentration: Inaccurate pipetting of viscous stock solutions or precipitation. 2. Differential degradation: Variations in incubation times or conditions between wells/plates.1. Warm the stock solution to room temperature before use and vortex briefly. Use calibrated pipettes. 2. Standardize all incubation times and experimental conditions across all replicates. Prepare a master mix of the final working solution to add to all wells.

Data Presentation

Table 1: Solubility of (5Z)-7-Oxozeaenol (as a reference for this compound)

SolventMaximum Concentration
DMSO~25 mM
DMF~30 mg/mL
Ethanol~1 mg/mL
DMSO:PBS (pH 7.2) (1:20)~50 µg/mL

Data for (5Z)-7-Oxozeaenol is provided as a close structural analog.[6][8] Solubility of this compound is expected to be similar.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected sterile tubes.

    • Store the aliquots at -20°C.

Protocol 2: General Protocol for Cell-Based Assays
  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). Mix well by gentle inversion.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the desired concentration of this compound.

    • For experiments involving co-treatment or stimulation, a pre-incubation period of 30 minutes with this compound is often used before the addition of the second agent.[11]

  • Incubation: Incubate the cells for the desired experimental duration.

  • Downstream Analysis: Proceed with the relevant assay (e.g., Western blot, viability assay, etc.).

Visualizations

Troubleshooting_Logic Start Inconsistent or No Activity CheckStock Is the stock solution older than 6 months or repeatedly freeze-thawed? Start->CheckStock CheckConc Is the final concentration in aqueous media too high, causing precipitation? CheckStock->CheckConc No NewStock Prepare fresh stock solution and aliquot for single use. CheckStock->NewStock Yes CheckTime Is the compound incubated in aqueous media for an extended period before use? CheckConc->CheckTime No LowerConc Lower the final concentration or perform a solubility test. CheckConc->LowerConc Yes CheckIsomer Are you using the (5E) isomer and expecting high potency? CheckTime->CheckIsomer No MinimizeTime Prepare working solution immediately before use. CheckTime->MinimizeTime Yes Use5Z Consider using the more potent (5Z) isomer. CheckIsomer->Use5Z Yes ContactSupport Contact Technical Support CheckIsomer->ContactSupport No

References

troubleshooting off-target effects of (5E)-7-Oxozeaenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (5E)-7-Oxozeaenol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other experimental challenges encountered when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound, also referred to as (5Z)-7-Oxozeaenol, is a potent, irreversible inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1), which is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1][2][3][4] It functions as an ATP-competitive ligand that forms a covalent bond with its target.[3][4][5]

Q2: How does this compound inhibit TAK1?

This compound acts as an irreversible inhibitor by forming a covalent complex with TAK1.[3][4][5] X-ray crystallography and mass spectrometry have confirmed this covalent binding, which leads to the inhibition of both the kinase and ATPase activity of TAK1.[3][4] This irreversible inhibition is characterized by a bi-phase kinetics.[3][4]

Troubleshooting Guide

Issue 1: Unexpected cytotoxicity or apoptosis in my cell line.

Question: I'm observing significant cytotoxicity and apoptosis in my cell line at concentrations where I expect to see specific TAK1 inhibition. Is this an off-target effect of this compound?

Answer: Yes, unexpected cytotoxicity can be a significant off-target effect. While TAK1 inhibition itself can promote apoptosis in some cancer cells by suppressing the NF-κB survival pathway, this compound is known to inhibit a range of other kinases which can contribute to cytotoxicity.[5][6][7] For example, it has been shown to induce caspase-3 and -7 in HeLa and HT-29 cancer cells and potentiate the production of reactive oxygen species (ROS).[6]

Troubleshooting Steps:

  • Confirm On-Target Effect: First, verify that you are observing inhibition of the TAK1 pathway. You can do this by performing a Western blot to check the phosphorylation status of downstream targets like p38 and JNK.[3][8][9]

  • Titrate the Compound: Perform a dose-response curve to determine the lowest effective concentration that inhibits TAK1 signaling without causing excessive cytotoxicity. The IC50 for TAK1 is approximately 8.1 nM, while off-target effects are more pronounced at higher concentrations.[1][2]

  • Use a More Selective Inhibitor: If off-target cytotoxicity remains an issue, consider using a more selective TAK1 inhibitor if available for your specific experimental needs.

  • Control for Apoptosis Induction: Include appropriate controls to distinguish between apoptosis induced by specific TAK1 inhibition versus off-target effects. This could involve using cell lines with varying dependence on the TAK1 pathway or using caspase inhibitors to see if cytotoxicity is mitigated.

Issue 2: My results suggest inhibition of pathways other than TAK1-NF-κB/MAPK.

Question: I'm seeing effects on cellular processes that are not typically associated with the TAK1 signaling pathway. Could this compound be hitting other targets?

Answer: It is highly likely. This compound has a known inhibitory activity against a panel of other kinases.[1][10] This polypharmacology can lead to the modulation of various signaling pathways beyond the canonical TAK1-mediated NF-κB and MAPK pathways.

Key Off-Targets:

This compound has been shown to inhibit several other kinases with varying potencies. Below is a summary of its inhibitory activity.

KinaseIC50 (nM)
TAK1 (On-Target) 8.1 [1][2]
VEGF-R252[1]
MAP2K7Binds to Cys-218[11]
VEGF-R3110[1]
FLT3170[1]
MEKK1268[2]
PDGFR-β340[1]
MEK1411[1][2]
B-RAF VE6300[1]
SRC6600[1]

Troubleshooting Steps:

  • Review the Kinome Profile: Refer to the table above to see if any of the known off-targets of this compound could be responsible for your observed phenotype.

  • Orthogonal Validation: Use a structurally different inhibitor for one of the suspected off-target kinases to see if you can replicate the unexpected phenotype.

  • Kinase Profiling: If resources permit, perform a kinase profiling assay to screen for other potential off-targets of this compound in your specific experimental system.

  • Lower the Concentration: As with cytotoxicity, reducing the concentration of this compound to the lowest effective dose for TAK1 inhibition can help minimize off-target signaling.

Experimental Protocols

Western Blot for TAK1 Pathway Activation

This protocol can be used to assess the on-target activity of this compound by measuring the phosphorylation of downstream effectors.

  • Cell Treatment: Plate your cells at a suitable density and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours. Subsequently, stimulate the cells with a known TAK1 activator (e.g., IL-1β, TNF-α, or LPS) for 15-30 minutes.[12]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p38, phospho-JNK, and total p38, total JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated to total p38 and JNK in the presence of this compound would indicate on-target TAK1 inhibition.

Visualizations

TAK1_Signaling_Pathway Stimuli Stimuli (e.g., IL-1β, TNF-α, LPS) TAK1 TAK1 Stimuli->TAK1 MAP2K MAP2Ks (MKK3/6, MKK4/7) TAK1->MAP2K IKK IKK Complex TAK1->IKK Oxozeaenol This compound Oxozeaenol->TAK1 p38_JNK p38 / JNK MAP2K->p38_JNK NFkB NF-κB IKK->NFkB Inflammation Inflammation p38_JNK->Inflammation Apoptosis Apoptosis p38_JNK->Apoptosis NFkB->Inflammation Proliferation Proliferation NFkB->Proliferation

Caption: TAK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed CheckOnTarget Confirm On-Target TAK1 Inhibition? Start->CheckOnTarget DoseResponse Perform Dose-Response Curve CheckOnTarget->DoseResponse Yes ReviewOffTargets Review Known Off-Targets CheckOnTarget->ReviewOffTargets No LowerConcentration Use Lowest Effective Concentration DoseResponse->LowerConcentration Proceed Proceed with Experiment LowerConcentration->Proceed OrthogonalValidation Orthogonal Validation with Different Inhibitor ReviewOffTargets->OrthogonalValidation ConsiderAlternative Consider Alternative More Selective Inhibitor OrthogonalValidation->ConsiderAlternative

References

Technical Support Center: Improving the Specificity of (5E)-7-Oxozeaenol Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5E)-7-Oxozeaenol. Our goal is to help you address challenges related to its specificity and provide actionable strategies to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing little to no inhibition of my target kinase. What is the problem?

A1: The most likely issue is the stereochemistry of your compound. This compound is an isomer of 7-Oxozeaenol, and published literature indicates that the isomerization of the enone double bond from a Z to an E configuration significantly reduces its inhibitory activity.[1] The highly potent and widely characterized inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is the (5Z)-7-Oxozeaenol isomer.[1][2][3] If you are observing a lack of activity, it is crucial to verify the isomeric purity of your compound. We strongly recommend using (5Z)-7-Oxozeaenol for experiments targeting TAK1 and related kinases.

Q2: What is the primary target of 7-Oxozeaenol?

A2: The primary and most well-characterized target of the active isomer, (5Z)-7-Oxozeaenol, is Transforming Growth Factor-β-Activated Kinase 1 (TAK1) , a member of the MAPKKK family.[2][3] It acts as a potent, irreversible, and ATP-competitive inhibitor of TAK1 with a reported IC50 value of approximately 8.1 nM.[2][4][5]

Q3: What are the known off-targets of (5Z)-7-Oxozeaenol?

A3: While (5Z)-7-Oxozeaenol is a potent TAK1 inhibitor, it is known to inhibit other kinases, particularly at higher concentrations. Documented off-targets include MEK1, MEKK1, VEGFR2, VEGFR3, FLT3, and PDGFR-β.[4][5] Its covalent mechanism of action, targeting a cysteine residue in the ATP-binding pocket, can lead to off-target effects on other kinases that share this feature.[1]

Q4: How can I improve the specificity of my experiments when using (5Z)-7-Oxozeaenol?

A4: To improve specificity, consider the following strategies:

  • Use the lowest effective concentration: Determine the minimal concentration of (5Z)-7-Oxozeaenol required to inhibit TAK1 in your system to minimize off-target effects.

  • Employ orthogonal validation: Use a structurally distinct TAK1 inhibitor to confirm that the observed phenotype is due to TAK1 inhibition and not an off-target effect of (5Z)-7-Oxozeaenol.

  • Utilize genetic approaches: Complement your inhibitor studies with genetic knockdown or knockout of TAK1 (e.g., using siRNA or CRISPR/Cas9) to validate its role in the observed biological outcome.

  • Perform kinome-wide profiling: If resources permit, conduct a kinome-wide profiling experiment to empirically determine the selectivity of (5Z)-7-Oxozeaenol in your specific experimental context.

Q5: Is (5Z)-7-Oxozeaenol cell-permeable?

A5: Yes, (5Z)-7-Oxozeaenol is a cell-permeable compound, allowing for its use in cell-based assays.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Complete lack of inhibitory activity. Use of the inactive (5E) isomer.Verify the stereochemistry of your compound. Procure and use the active (5Z)-7-Oxozeaenol isomer.[1]
Compound degradation.Ensure proper storage of the compound (desiccate at -20°C) and prepare fresh stock solutions in a suitable solvent like DMSO.
Inconsistent results between experiments. Variability in compound concentration.Prepare fresh dilutions from a validated stock solution for each experiment.
Cell passage number and confluency.Maintain consistent cell culture conditions, including passage number and confluency, as these can affect signaling pathways.
Observed phenotype does not align with expected TAK1 inhibition. Off-target effects at the concentration used.Perform a dose-response experiment to identify the lowest effective concentration. Validate findings with a structurally different TAK1 inhibitor or a genetic approach (siRNA/CRISPR).
The phenotype is not solely dependent on TAK1 kinase activity.Consider that TAK1 may have scaffolding functions independent of its kinase activity that are not affected by ATP-competitive inhibitors.
High background or non-specific effects in cellular assays. Cytotoxicity at high concentrations.Determine the cytotoxic profile of (5Z)-7-Oxozeaenol in your cell line using a cell viability assay and use concentrations well below the toxic threshold.
Solvent effects.Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of (5Z)-7-Oxozeaenol against its primary target and known off-targets. Note the significantly higher concentrations required for off-target inhibition, highlighting the selectivity of (5Z)-7-Oxozeaenol for TAK1.

Target KinaseIC50 (nM)Reference(s)
TAK1 8.1 [2][4][5]
MEK1411[4][5]
MEKK1268[2]
VEGFR252[4]
VEGFR3110[4]
FLT3170[4]
PDGFR-β340[4]
ASK1>300[2]
IKKβ>300[2]

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments to assess the specificity and target engagement of 7-Oxozeaenol.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Purified active TAK1 enzyme and a suitable substrate (e.g., MKK6).

  • (5Z)-7-Oxozeaenol stock solution (in DMSO).

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).

  • ATP solution.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of (5Z)-7-Oxozeaenol in kinase assay buffer.

  • In a 96-well plate, add the diluted inhibitor, purified TAK1 enzyme, and the MKK6 substrate.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to a final concentration close to the Km for TAK1.

  • Allow the reaction to proceed for a specific time at 30°C.

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • Cells of interest.

  • (5Z)-7-Oxozeaenol.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Antibody against the target protein (TAK1).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Treat cultured cells with either vehicle (DMSO) or (5Z)-7-Oxozeaenol at the desired concentration and incubate under normal culture conditions.

  • Harvest and wash the cells, then resuspend them in lysis buffer.

  • Divide the cell lysate into aliquots and heat each aliquot to a different temperature for a set time (e.g., 3 minutes).

  • Cool the samples and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein (TAK1) in each sample by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Kinome Profiling (Conceptual Workflow)

To broadly assess the selectivity of (5Z)-7-Oxozeaenol, a kinome profiling service or in-house platform can be utilized.

Conceptual Workflow (e.g., using a competition binding assay platform):

  • A library of purified kinases is immobilized on a solid support.

  • A fluorescently labeled, broad-spectrum kinase inhibitor (tracer) is added to the kinases.

  • The test compound, (5Z)-7-Oxozeaenol, is added at various concentrations.

  • The test compound competes with the tracer for binding to the kinases.

  • The displacement of the tracer is quantified by measuring the fluorescence signal.

  • The binding affinity of (5Z)-7-Oxozeaenol to each kinase in the panel is determined, providing a comprehensive selectivity profile.

Visualizations

TAK1_Signaling_Pathway Stimuli Proinflammatory Stimuli (e.g., IL-1, TNF-α) TAK1 TAK1 Stimuli->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Phosphorylates Oxozeaenol (5Z)-7-Oxozeaenol Oxozeaenol->TAK1 Inhibits NFkB NF-κB IKK_complex->NFkB Activates p38_JNK p38 & JNK MKKs->p38_JNK Activates Inflammation Inflammatory Response NFkB->Inflammation p38_JNK->Inflammation

Caption: The inhibitory action of (5Z)-7-Oxozeaenol on the TAK1 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis KinaseAssay In Vitro Kinase Assay IC50 Determine IC50 KinaseAssay->IC50 CETSA Cellular Thermal Shift Assay (CETSA) IC50->CETSA Inform Concentration KinomeProfiling Kinome Profiling Selectivity Assess Selectivity KinomeProfiling->Selectivity PhenotypeAssay Phenotypic Assay (e.g., Cytokine release) Selectivity->PhenotypeAssay Guide Interpretation TargetEngagement Confirm Target Engagement CETSA->TargetEngagement BiologicalEffect Measure Biological Effect PhenotypeAssay->BiologicalEffect

Caption: A logical workflow for characterizing kinase inhibitor specificity.

Specificity_Troubleshooting Start Unexpected Experimental Outcome CheckIsomer Is the compound (5Z)-7-Oxozeaenol? Start->CheckIsomer Use5Z Use (5Z) isomer for activity CheckIsomer->Use5Z No CheckConcentration Is the concentration appropriate? CheckIsomer->CheckConcentration Yes Use5Z->CheckConcentration DoseResponse Perform dose-response to find lowest effective dose CheckConcentration->DoseResponse No OffTarget Consider off-target effects CheckConcentration->OffTarget Yes DoseResponse->OffTarget OrthogonalValidation Use orthogonal validation methods (e.g., different inhibitor, siRNA) OffTarget->OrthogonalValidation End Confident Interpretation of Results OrthogonalValidation->End

References

Technical Support Center: Optimizing Cell Viability Assays for (5E)-7-Oxozeaenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (5E)-7-Oxozeaenol in cell viability assays. Our aim is to help you navigate common challenges and obtain accurate, reproducible data.

Understanding this compound's Mechanism of Action

This compound is a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Its mechanism of action involves the downstream inhibition of critical signaling pathways, including NF-κB, JNK, and p38 MAPK. This disruption of normal cell signaling can lead to an increase in Reactive Oxygen Species (ROS), the induction of apoptosis through caspase-3 and -7 activation, and ultimately, a reduction in cell viability.[1] Understanding this mechanism is crucial for selecting the appropriate assay and troubleshooting unexpected results.

Signaling Pathway of this compound

G 5E_7_Oxozeaenol This compound TAK1 TAK1 5E_7_Oxozeaenol->TAK1 Inhibits ROS ROS Production 5E_7_Oxozeaenol->ROS IKK IKK Complex TAK1->IKK Activates p38_JNK p38/JNK TAK1->p38_JNK Activates NFkB NF-κB IKK->NFkB Activates Apoptosis Apoptosis p38_JNK->Apoptosis NFkB->Apoptosis Inhibition of NF-kB leads to Apoptosis Caspase Caspase-3/7 Activation ROS->Caspase Caspase->Apoptosis G cluster_0 Plate Preparation cluster_1 Treatment cluster_2 Assay & Readout A Seed cells in 96-well plate B Incubate for 24h A->B C Add this compound dilutions B->C D Incubate for desired time (24-72h) C->D E Add CCK-8 solution D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G

References

Technical Support Center: Overcoming Chemoresistance with (5E)-7-Oxozeaenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing (5E)-7-Oxozeaenol to overcome chemoresistance in cancer cells.

Frequently Asked Questions (FAQs)

General Information

  • What is this compound and what is its primary mechanism of action? this compound is a potent, irreversible, and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1][2] TAK1 is a key signaling molecule in the MAP3K family that plays a crucial role in regulating cellular responses to inflammatory stimuli, stress, and cytokines.[3] By inhibiting TAK1, this compound blocks the activation of downstream signaling pathways, primarily the NF-κB, JNK, and p38 MAPK pathways.[4][5][6]

  • How does this compound help in overcoming chemoresistance? Chemoresistance is often mediated by the activation of pro-survival signaling pathways in cancer cells, with the NF-κB pathway being a major contributor.[7] Many chemotherapeutic agents paradoxically activate NF-κB, leading to the upregulation of anti-apoptotic proteins and cell survival. This compound, by inhibiting TAK1, prevents this chemotherapy-induced activation of NF-κB and other stress-response pathways.[5][8] This inhibition sensitizes cancer cells to the cytotoxic effects of chemotherapeutic drugs, promoting apoptosis and overcoming resistance.[4][5][7][8]

  • What types of cancers and chemotherapeutic agents have been studied in combination with this compound? this compound has been shown to be effective in sensitizing cervical cancer and neuroblastoma cells to doxorubicin and etoposide.[7][8][9][10] Studies in T-cell acute lymphoblastic leukemia have also shown its cytotoxic effects in combination with dexamethasone and etoposide.[11][12]

  • Is there any information on the use of this compound with cisplatin or paclitaxel? Currently, there is limited direct published evidence on the combination of this compound with cisplatin or paclitaxel. However, the mechanism of action of this compound, which involves the inhibition of the pro-survival NF-κB pathway, suggests potential for synergy. Cisplatin resistance has been linked to NF-κB activation. Therefore, investigating the combination of this compound with cisplatin could be a promising research direction. A pilot experiment to assess this could involve determining the IC50 of cisplatin in a resistant cell line with and without a sub-lethal concentration of this compound.

Experimental Design and Protocols

  • How should I prepare and store this compound? this compound is soluble in DMSO at concentrations up to 25-30 mM.[1][2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final working concentration. It is sparingly soluble in aqueous buffers, so for maximum solubility, it should first be dissolved in DMSO.[13] Stock solutions in DMSO can be stored at -20°C for at least a month.[2] It is not recommended to store aqueous solutions for more than one day.[13]

  • What is a typical concentration range for this compound in cell culture experiments? The effective concentration of this compound can vary depending on the cell line and the duration of treatment. As a starting point, concentrations ranging from 0.1 µM to 10 µM are often used. For combination studies, a low, non-toxic concentration of this compound (e.g., 0.5 µM or 2 µM) is often used to sensitize cells to the chemotherapeutic agent.[4][8][14] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Inconsistent or no effect of this compound Compound degradation: Improper storage of stock solutions.Prepare fresh stock solutions in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell line resistance: The specific cancer cell line may have alterations in the TAK1 pathway or downstream components that make it resistant to TAK1 inhibition.Verify TAK1 expression and the activation status of the NF-κB pathway in your cell line. Consider using a different cell line known to be sensitive to TAK1 inhibition as a positive control.
Suboptimal concentration or incubation time: The concentration of this compound may be too low, or the incubation time too short to elicit a response.Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
High background in cell viability assays (e.g., MTT) Precipitation of this compound: The compound may precipitate in the culture medium, especially at higher concentrations.Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. Visually inspect the wells for any signs of precipitation.
Interaction with assay reagents: The compound might directly react with the assay reagents.Run a control with this compound in cell-free medium to check for any direct interaction with the assay components.
Off-target effects observed Inhibition of other kinases: While considered selective, at higher concentrations, this compound can inhibit other kinases.[15]Use the lowest effective concentration of this compound determined from your dose-response studies to minimize off-target effects. Consider using another TAK1 inhibitor as a control to confirm that the observed effects are due to TAK1 inhibition.

Data Presentation

Table 1: IC50 Values of this compound in Cervical Cancer Cell Lines

Cell LineIC50 (µM)
HeLa1.34
C-33-A2.18
Ca Ski3.56
ME-1804.21
SiHa7.82
(Data extracted from a study on cervical cancer cell lines)[16]

Table 2: Effect of this compound on Doxorubicin IC50 in Cervical Cancer Cell Lines

Cell LineDoxorubicin IC50 (µM)Doxorubicin IC50 + 2µM this compound (µM)
HeLa~0.5~0.1
C-33-A~0.8~0.2
Ca Ski~1.2~0.4
ME-180~1.5~0.5
SiHa~2.0~0.8
(Approximate values interpreted from graphical data)[14]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is adapted for assessing the cytotoxic effects of this compound in combination with a chemotherapeutic agent.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution (in DMSO)

    • Chemotherapeutic agent stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the chemotherapeutic agent in culture medium.

    • Treat the cells with the chemotherapeutic agent at various concentrations, in the presence or absence of a fixed, sub-lethal concentration of this compound (e.g., 0.5 µM). Include wells with vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

2. Western Blot Analysis of TAK1 Pathway

This protocol is for detecting changes in the phosphorylation status of key proteins in the TAK1 signaling pathway.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Chemotherapeutic agent

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-TAK1, anti-TAK1, anti-p-IKK, anti-IKK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the chemotherapeutic agent with or without this compound for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

3. Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the effect of this compound on the tumorigenic potential of cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Agar

    • 6-well plates

    • This compound

    • Chemotherapeutic agent

  • Procedure:

    • Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.

    • Prepare a top layer of 0.3% agar in complete medium containing a single-cell suspension of your cancer cells (e.g., 5,000 cells/well).

    • Add the desired concentrations of the chemotherapeutic agent with or without a low dose of this compound to the top agar layer before plating.

    • Plate the top agar/cell suspension mixture onto the base layer.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, feeding the colonies with a small amount of medium every few days.

    • Stain the colonies with crystal violet and count them under a microscope.

Visualizations

G chemo Chemotherapeutic Agent stress Cellular Stress chemo->stress apoptosis Apoptosis chemo->apoptosis tak1 TAK1 stress->tak1 activates ikk IKK Complex tak1->ikk activates jnk_p38 JNK/p38 MAPK tak1->jnk_p38 activates oxozeaenol This compound oxozeaenol->tak1 inhibits nfkb_i IκB-NF-κB ikk->nfkb_i phosphorylates IκB nfkb_a NF-κB (active) nfkb_i->nfkb_a releases nucleus Nucleus nfkb_a->nucleus gene_exp Gene Expression (Anti-apoptotic) nucleus->gene_exp promotes chemoresistance Chemoresistance gene_exp->chemoresistance jnk_p38->apoptosis can promote

Caption: Signaling pathway of this compound in overcoming chemoresistance.

G cluster_setup Experiment Setup cluster_assay MTT Assay cluster_analysis Data Analysis seed 1. Seed cells in 96-well plate incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat with Chemo Agent +/- this compound incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT solution incubate2->add_mtt incubate3 6. Incubate 2-4h add_mtt->incubate3 solubilize 7. Add solubilization solution incubate3->solubilize read 8. Read absorbance at 570 nm solubilize->read calculate 9. Calculate % viability read->calculate ic50 10. Determine IC50 calculate->ic50

Caption: Experimental workflow for cell viability (MTT) assay.

G troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent or No Effect of this compound check_compound Check Compound Preparation and Storage start->check_compound check_cells Verify Cell Line Sensitivity start->check_cells check_conditions Optimize Experimental Conditions start->check_conditions solution1 Prepare fresh stock solutions. Store in aliquots at -80°C. check_compound->solution1 Issue Found solution2 Confirm TAK1 expression and NF-κB pathway activity. Use a positive control cell line. check_cells->solution2 Issue Found solution3 Perform dose-response and time-course experiments. check_conditions->solution3 Issue Found

Caption: Troubleshooting logic for inconsistent experimental results.

References

interpreting unexpected results with (5E)-7-Oxozeaenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (5E)-7-Oxozeaenol. The information is tailored for scientists and drug development professionals to interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Unexpected Cytotoxicity in a Broader Range of Cell Lines

Answer: this compound, while being a potent TAK1 inhibitor, can induce cytotoxicity through various mechanisms that might not be immediately obvious. Primarily, it is known to induce apoptosis. This process is often mediated by the downregulation of pro-survival pathways like NF-κB and the activation of apoptotic signaling cascades.[1][2]

One key observation is that this compound can enhance the production of Reactive Oxygen Species (ROS) and reduce the mitochondrial transmembrane potential in cancer cells.[3][4] This mitochondrial stress can be a significant contributor to apoptosis. Additionally, the compound has been shown to cause G1-phase cell cycle arrest.[3]

It's also important to consider that while TAK1 is the primary target, this compound can inhibit other kinases, such as MAP2K7, which can also lead to apoptosis in specific cellular contexts like T-cell acute lymphoblastic leukemia (T-ALL).[5] The sensitivity of different cell lines can vary, and some may be more susceptible to these off-target effects or the downstream consequences of TAK1 inhibition.

Troubleshooting Guide 1: Sub-optimal Inhibition of the NF-κB Pathway

Question: I am using this compound to inhibit the NF-κB pathway, but I am not seeing the expected level of downstream target gene suppression. What could be the issue?

Answer: If you are experiencing sub-optimal inhibition of the NF-κB pathway, several factors could be at play.

  • Compound Stability and Potency: Ensure the compound has been stored correctly and is of high purity. This compound is an irreversible inhibitor that forms a covalent bond with its target.[6] Degradation of the compound will reduce its efficacy.

  • Cellular Context: The activation state of the NF-κB pathway can vary significantly between cell types and under different stimulation conditions. In some cancer cell lines, aberrant activation of NF-κB provides a strong survival signal, and higher concentrations or longer incubation times of the inhibitor may be necessary to achieve the desired effect.[1][7]

  • Alternative Survival Pathways: Cells may activate compensatory survival pathways to overcome the inhibition of NF-κB. It is advisable to probe for the activation of other pro-survival signals.

  • Experimental Controls: Ensure that your positive controls for NF-κB activation (e.g., stimulation with TNF-α or IL-1) are working as expected.

FAQ 2: Increased Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction

Question: My experiments show an unexpected increase in ROS levels and a decrease in mitochondrial membrane potential after treatment with this compound. Is this a known off-target effect?

Answer: Yes, this is a documented effect of this compound in certain cancer cell lines.[3][4] While the primary mechanism of action is the inhibition of TAK1, the compound can induce mitochondrial stress, leading to increased ROS production and loss of mitochondrial membrane potential.[4][8] This is often linked to the induction of apoptosis. The inhibition of the NF-κB pathway by this compound can make cancer cells more susceptible to mitochondrial stress.[9] Therefore, observing these effects is not necessarily an artifact but rather a part of the compound's broader mechanism for inducing cell death.

Troubleshooting Guide 2: Interpreting G1 Phase Cell Cycle Arrest

Question: I have observed that my cells are arresting in the G1 phase of the cell cycle after treatment with this compound. Is this an expected outcome?

Answer: Yes, G1-phase arrest has been reported as a consequence of treatment with this compound in cancer cells.[3] This effect on the cell cycle is linked to the compound's ability to inhibit cell proliferation. The inhibition of TAK1 can impact signaling pathways that are crucial for cell cycle progression. When interpreting these results, it is important to correlate the G1 arrest with other markers of proliferation and cell viability to get a complete picture of the compound's effect on your specific cell model.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical Cancer1.89[1]
C-33-ACervical Cancer2.56[1]
Ca SkiCervical Cancer3.12[1]
ME-180Cervical Cancer4.21[1]
SiHaCervical Cancer3.58[1]
KOPTK1T-ALL~1.5[5]
LOUCYT-ALL~2.0[5]
JURKATT-ALL~2.5[5]

Key Experimental Protocols

Protocol 1: Cell Viability Assay

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Allow cells to adhere for 24 hours.

  • Treat cells with various concentrations of this compound or DMSO as a vehicle control.

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Assess cell viability using an MTT or ATP-based assay according to the manufacturer's instructions.

  • Measure absorbance or luminescence to determine the percentage of viable cells relative to the DMSO control.[1][5]

Protocol 2: Western Blot for Signaling Pathway Analysis

  • Plate cells and treat with this compound with or without a stimulating agent (e.g., Doxorubicin, TNF-α).

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against proteins of interest (e.g., phospho-TAK1, phospho-p38, phospho-JNK, IκBα, cleaved Caspase-3, PARP).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect signals using an enhanced chemiluminescence (ECL) substrate.[1][2]

Protocol 3: Reactive Oxygen Species (ROS) Assay

  • Treat cells with this compound at various concentrations.

  • Incubate with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) according to the manufacturer's protocol.

  • Measure fluorescence intensity using a fluorescence plate reader or flow cytometer to quantify intracellular ROS levels.[4][9]

Visualizations

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_inhibitor Inhibitor cluster_core Core Pathway cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response TNFa TNF-α TAK1 TAK1 TNFa->TAK1 IL1 IL-1 IL1->TAK1 LPS LPS LPS->TAK1 Dox Doxorubicin Dox->TAK1 Oxozeaenol This compound Oxozeaenol->TAK1 MAP2K MAP2K4/7 TAK1->MAP2K IKK IKK Complex TAK1->IKK JNK_p38 JNK / p38 MAP2K->JNK_p38 NFkB NF-κB IKK->NFkB Apoptosis Apoptosis JNK_p38->Apoptosis Inflammation Inflammation NFkB->Inflammation Proliferation Proliferation NFkB->Proliferation Troubleshooting_Workflow cluster_observation Observation cluster_checks Initial Checks cluster_investigation Further Investigation cluster_interpretation Interpretation Unexpected_Result Unexpected Experimental Result Check_Compound Verify Compound Integrity (Storage, Purity) Unexpected_Result->Check_Compound Check_Protocol Review Experimental Protocol (Concentration, Incubation Time) Unexpected_Result->Check_Protocol Check_Controls Confirm Positive/Negative Controls Unexpected_Result->Check_Controls Assess_Apoptosis Measure Apoptosis Markers (Caspase-3, PARP cleavage) Unexpected_Result->Assess_Apoptosis Measure_ROS Quantify ROS Production Unexpected_Result->Measure_ROS Analyze_Cell_Cycle Perform Cell Cycle Analysis Unexpected_Result->Analyze_Cell_Cycle Probe_Off_Target Investigate Off-Target Kinase Inhibition (e.g., p-MAP2K7) Unexpected_Result->Probe_Off_Target Artifact Result is Likely an Experimental Artifact Check_Compound->Artifact Check_Protocol->Artifact Check_Controls->Artifact Known_Effect Result is a Known On- or Off-Target Effect Assess_Apoptosis->Known_Effect Measure_ROS->Known_Effect Analyze_Cell_Cycle->Known_Effect Probe_Off_Target->Known_Effect

References

stability of (5E)-7-Oxozeaenol under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isomer Specificity: This document pertains to (5Z)-7-Oxozeaenol , the biologically active isomer and potent TAK1 inhibitor. Please ensure you are working with the correct isomer for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid (5Z)-7-Oxozeaenol?

A1: For long-term stability, solid (5Z)-7-Oxozeaenol should be stored desiccated at -20°C. When stored under these conditions, the compound is stable for at least two to four years.[1]

Q2: How should I prepare and store solutions of (5Z)-7-Oxozeaenol?

A2: (5Z)-7-Oxozeaenol is soluble in DMSO and ethanol.[2] For stock solutions, dissolve the compound in high-quality, anhydrous DMSO to a concentration of up to 30 mg/mL.[1] Store stock solutions in small aliquots at -20°C for up to two months or at -80°C for up to six months to minimize freeze-thaw cycles.[2][3] When preparing aqueous buffers for experiments, it is recommended to first dissolve the compound in DMSO or ethanol and then dilute it with the aqueous buffer.[2]

Q3: Is (5Z)-7-Oxozeaenol sensitive to light or air?

Q4: I am seeing variable results in my cell-based assays. Could this be related to the stability of (5Z)-7-Oxozeaenol?

A4: Yes, inconsistent results can be a consequence of compound degradation. If you suspect this, consider the following:

  • Age of the stock solution: If your stock solution is approaching the recommended storage limit (e.g., two months at -20°C), consider preparing a fresh stock.

  • Freeze-thaw cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. Prepare small, single-use aliquots to avoid this.

  • Working solution stability: The stability of (5Z)-7-Oxozeaenol in your specific cell culture medium at 37°C for the duration of your experiment is likely limited. It is best practice to prepare fresh working solutions for each experiment from a frozen stock.

Q5: What is the mechanism of action of (5Z)-7-Oxozeaenol?

A5: (5Z)-7-Oxozeaenol is a potent and selective irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[4][1][2] It forms a covalent bond with a cysteine residue in the ATP-binding site of TAK1, thereby blocking its kinase activity.[1][5] This inhibition prevents the activation of downstream signaling pathways, including the NF-κB and MAPK (JNK/p38) pathways.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no inhibitory activity in experiments. Compound degradation due to improper storage.Prepare a fresh stock solution from solid compound stored at -20°C. Aliquot and store at -80°C for long-term use.
Inactivation in aqueous experimental buffers.Prepare fresh dilutions from your stock solution immediately before each experiment. Minimize the time the compound spends in aqueous solution before being added to your assay.
Precipitation of the compound in aqueous media. Low solubility in aqueous solutions.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). Consider using a sonicator to aid dissolution when preparing the initial stock solution.
Inconsistent results between experiments. Multiple freeze-thaw cycles of the stock solution.Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.
Variability in compound concentration.Ensure accurate and consistent pipetting when preparing stock and working solutions. Calibrate your pipettes regularly.

Stability Data Summary

While comprehensive quantitative stability data from forced degradation studies are not publicly available, the following table summarizes the recommended storage conditions based on information from suppliers and related literature.

Form Solvent Storage Temperature Reported Stability
SolidN/A-20°C (Desiccated)≥ 2-4 years[1]
SolutionDMSO-20°CUp to 2 months[2]
SolutionDMSO-80°CUp to 6 months[3]
SolutionEthanol-20°CUp to 2 months[2]

Experimental Protocols

Protocol 1: Preparation of (5Z)-7-Oxozeaenol Stock Solution

  • Equilibrate the vial of solid (5Z)-7-Oxozeaenol to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 30 mg/mL).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Dispense into small, single-use aliquots in tightly sealed vials.

  • Store the aliquots at -80°C.

Protocol 2: General Protocol for a Forced Degradation Study

This is a generalized protocol for assessing stability, as a specific study for (5Z)-7-Oxozeaenol is not available. The extent of degradation should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Preparation of Samples: Prepare solutions of (5Z)-7-Oxozeaenol in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.

  • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in foil to protect it from light.

  • Analysis: At each time point, analyze the samples by a validated HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Visualizations

TAK1_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TGFb TGF-β TGFbR TGF-βR TGFb->TGFbR TRAF TRAFs TNFR->TRAF IL1R->TRAF TGFbR->TRAF TAK1_complex TAK1/TAB1/TAB2 TRAF->TAK1_complex activates IKK_complex IKK Complex TAK1_complex->IKK_complex phosphorylates MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs phosphorylates Oxozeaenol (5Z)-7-Oxozeaenol Oxozeaenol->TAK1_complex inhibits IkB IκB IKK_complex->IkB phosphorylates p38_JNK p38 / JNK MKKs->p38_JNK phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus p38_JNK->Nucleus Gene_expression Inflammatory Gene Expression Nucleus->Gene_expression regulates

Caption: The TAK1 signaling pathway and the inhibitory action of (5Z)-7-Oxozeaenol.

experimental_workflow start Start: Solid (5Z)-7-Oxozeaenol (-20°C, desiccated) prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock store_stock Aliquot & Store Stock Solution (-80°C) prepare_stock->store_stock prepare_working Prepare Fresh Working Solution (Dilute in media) store_stock->prepare_working experiment Perform Experiment (e.g., cell treatment) prepare_working->experiment end Data Analysis experiment->end

Caption: Recommended workflow for handling (5Z)-7-Oxozeaenol in experiments.

References

Validation & Comparative

Unveiling the Stereospecific Efficacy of 7-Oxozeaenol Isomers in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of (5E)-7-Oxozeaenol and (5Z)-7-oxozeaenol reveals a striking difference in their biological activity, with the (5Z) isomer demonstrating significantly greater potency as a selective inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1). This guide provides a comprehensive comparison of the two stereoisomers, summarizing the available experimental data and detailing the methodologies used to evaluate their efficacy.

This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationship of resorcylic acid lactones and their potential as therapeutic agents in oncology and inflammatory diseases.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of (5Z)-7-oxozeaenol against TAK1 and other kinases has been well-characterized. In contrast, while the (5E) isomer is known to be significantly less active, specific quantitative data from direct comparative studies are not widely available in published literature. The available data for the highly potent (5Z) isomer is summarized below.

CompoundTarget KinaseIC50 (nM)Notes
(5Z)-7-oxozeaenol TAK18.1Potent and selective irreversible inhibitor.[1][2]
MEK1411Significantly less potent against MEK1.[1]
MEKK1268Significantly less potent against MEKK1.[1]
This compound TAK1Not reportedActivity is significantly reduced compared to the (5Z) isomer.

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The profound difference in activity underscores the critical role of the stereochemistry of the enone double bond for potent TAK1 inhibition. The Z configuration appears to be essential for the covalent interaction with the kinase's active site.

Mechanism of Action: Covalent Inhibition of TAK1

(5Z)-7-oxozeaenol functions as an irreversible inhibitor of TAK1.[2] This mechanism involves the formation of a covalent bond between the inhibitor and a cysteine residue within the ATP-binding pocket of the TAK1 kinase. This covalent modification permanently inactivates the enzyme, leading to the sustained blockade of downstream signaling pathways.

The TAK1 signaling pathway is a crucial regulator of cellular processes such as inflammation and apoptosis. Upon activation by stimuli like pro-inflammatory cytokines, TAK1 phosphorylates and activates downstream kinases, including IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs) such as JNK and p38. This cascade ultimately leads to the activation of transcription factors like NF-κB, which drive the expression of inflammatory and survival genes. By irreversibly inhibiting TAK1, (5Z)-7-oxozeaenol effectively shuts down these downstream signaling events.

TAK1_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_tak1 TAK1 Complex cluster_downstream Downstream Signaling cluster_inhibition Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines TAK1 TAK1 Pro-inflammatory Cytokines->TAK1 Activates IKK IKK TAK1->IKK Phosphorylates MAPK JNK/p38 TAK1->MAPK Phosphorylates NF-kB NF-kB IKK->NF-kB Activates Gene Expression Gene Expression MAPK->Gene Expression NF-kB->Gene Expression Drives 5Z_7_oxozeaenol (5Z)-7-oxozeaenol 5Z_7_oxozeaenol->TAK1 Irreversibly Inhibits

Figure 1. The TAK1 signaling pathway and the inhibitory action of (5Z)-7-oxozeaenol.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. The following are representative protocols for key experiments used to characterize the efficacy of 7-oxozeaenol isomers.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant TAK1 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a generic kinase substrate or a specific TAK1 substrate)

  • Test compounds ((5E)- and (5Z)-7-oxozeaenol) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 96-well or 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the assay plate, add the kinase buffer, the purified TAK1 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For instance, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value using a non-linear regression analysis.

Kinase_Assay_Workflow A Prepare serial dilutions of test compounds B Add kinase, buffer, and compound to assay plate A->B C Initiate reaction with ATP and substrate B->C D Incubate at 30°C C->D E Stop reaction and measure kinase activity D->E F Plot inhibition curve and calculate IC50 E->F

Figure 2. Workflow for an in vitro kinase inhibition assay.

NF-κB Reporter Assay

This cell-based assay measures the activity of the NF-κB transcription factor, a key downstream effector of the TAK1 signaling pathway.

Objective: To assess the ability of a compound to inhibit TAK1-mediated NF-κB activation in a cellular context.

Materials:

  • A suitable cell line (e.g., HEK293) stably or transiently transfected with an NF-κB reporter construct (e.g., a luciferase gene under the control of an NF-κB response element).

  • Cell culture medium and supplements.

  • A stimulant to activate the NF-κB pathway (e.g., TNF-α or IL-1β).

  • Test compounds ((5E)- and (5Z)-7-oxozeaenol) dissolved in DMSO.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulate the cells with the NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration).

  • Plot the percentage of NF-κB inhibition against the logarithm of the compound concentration and calculate the IC50 value.

Cell Viability Assay

This assay determines the effect of a compound on cell survival and proliferation.

Objective: To evaluate the cytotoxicity of the test compounds.

Materials:

  • A relevant cancer cell line (e.g., a line known to be dependent on TAK1 signaling).

  • Cell culture medium and supplements.

  • Test compounds ((5E)- and (5Z)-7-oxozeaenol) dissolved in DMSO.

  • A cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP levels like CellTiter-Glo®).

  • 96-well cell culture plates.

  • Microplate reader (spectrophotometer or luminometer).

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Conclusion

The available evidence strongly indicates that the (5Z) stereoisomer of 7-oxozeaenol is a highly potent and selective inhibitor of TAK1, while the (5E) isomer exhibits significantly reduced activity. This highlights the critical importance of the geometric configuration of the enone moiety for effective binding and inhibition of the TAK1 kinase. For researchers in the field of kinase inhibitor development, (5Z)-7-oxozeaenol serves as a valuable tool for studying TAK1-mediated signaling and as a lead compound for the design of novel anti-inflammatory and anti-cancer therapeutics. Further studies providing a quantitative IC50 value for this compound would be beneficial for a more complete understanding of the structure-activity relationship.

References

(5Z)-7-Oxozeaenol: A Comparative Guide to its Validation as a Selective TAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (5Z)-7-Oxozeaenol's performance as a selective TGF-β-activated kinase 1 (TAK1) inhibitor against other known TAK1 inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature to aid researchers in their evaluation of this compound for therapeutic and research applications.

Executive Summary

(5Z)-7-Oxozeaenol is a naturally derived resorcylic acid lactone that has been identified as a potent and selective inhibitor of TAK1, a key signaling node in inflammatory and cancer pathways.[1][2][3] This guide details its inhibitory profile in comparison to other widely used TAK1 inhibitors such as Takinib, HS-276, and NG25. Experimental protocols for key validation assays are provided to enable researchers to independently verify and expand upon these findings.

Comparison of TAK1 Inhibitors

The following tables summarize the inhibitory potency (IC50) and selectivity of (5Z)-7-Oxozeaenol and its alternatives. Lower IC50 values indicate higher potency.

Table 1: Potency of Various Inhibitors Against TAK1

InhibitorTAK1 IC50 (nM)Comments
(5Z)-7-Oxozeaenol 8.1[1]Irreversible, covalent inhibitor[3]
Takinib9.5[4]Reversible, ATP-competitive inhibitor
HS-2768.0[5]Orally bioavailable analog of Takinib[5]
NG25149[6]Dual inhibitor of TAK1 and MAP4K2[6]

Table 2: Selectivity Profile of TAK1 Inhibitors Against a Panel of Kinases

InhibitorOff-Target KinaseIC50 (nM)Fold Selectivity vs. TAK1
(5Z)-7-Oxozeaenol MEK1411[7]~51
MEKK1268[1]~33
ASK1>268[7]>33
MEKK4>500[2]>62
TakinibIRAK4120[4]~13
IRAK1390[4]~41
GCK>450>47
CLK2>450>47
MINK1>450>47
HS-276CLK229[8]~3.6
GCK33[8]~4.1
ULK263[8]~7.9
MAP4K5124[5]~15.5
IRAK1264[8]~33
NG25MAP4K221.7[6](Less selective for TAK1)
LYN12.9[6](Less selective for TAK1)
CSK56.4[6](Less selective for TAK1)
FER82.3[6](Less selective for TAK1)

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the validation and comparison of TAK1 inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kits and published literature to determine the IC50 of an inhibitor against TAK1. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[9][10]

Materials:

  • Recombinant TAK1/TAB1 enzyme complex

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer (40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • (5Z)-7-Oxozeaenol and other inhibitors of interest

  • 96-well or 384-well white plates

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitors in the Kinase Assay Buffer.

  • Set up Kinase Reaction:

    • Add 2.5 µL of the inhibitor solution to the wells of a white assay plate. For the positive control (no inhibition) and blank (no enzyme), add 2.5 µL of Kinase Assay Buffer with the same concentration of solvent (e.g., DMSO) as the inhibitor wells.

    • Prepare a master mix containing the Kinase Assay Buffer, ATP, and MBP substrate. Add 12.5 µL of this master mix to each well.

    • To the "Blank" wells, add 10 µL of Kinase Assay Buffer.

    • Thaw the TAK1/TAB1 enzyme on ice and dilute it to the desired concentration (e.g., 5 ng/µL) with Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection:

    • Add an equal volume (e.g., 25 µL) of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add a double volume (e.g., 50 µL) of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of TAK1 Signaling Pathway

This protocol allows for the assessment of an inhibitor's effect on the TAK1 signaling cascade in a cellular context by measuring the phosphorylation status of downstream targets.

Materials:

  • Cell line of interest (e.g., HEK293, THP-1, or relevant cancer cell lines)

  • Cell culture medium and supplements

  • Stimulant (e.g., IL-1β, TNFα, or LPS)

  • (5Z)-7-Oxozeaenol or other TAK1 inhibitors

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (with recommended dilutions):

    • Phospho-TAK1 (Thr184/187)

    • Total TAK1

    • Phospho-p38 MAPK (Thr180/Tyr182)[11]

    • Total p38 MAPK

    • Phospho-JNK (Thr183/Tyr185)

    • Total JNK

    • Phospho-NF-κB p65 (Ser536)

    • Total NF-κB p65

    • GAPDH or β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere or grow to the desired confluency.

    • Pre-treat the cells with various concentrations of the TAK1 inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate agonist (e.g., IL-1β at 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce TAK1 pathway activation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold Lysis Buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell line of interest

  • Cell culture medium

  • (5Z)-7-Oxozeaenol or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

The following diagrams illustrate key concepts related to the validation of (5Z)-7-Oxozeaenol as a TAK1 inhibitor.

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Pathways TNFa TNFa IL-1 IL-1 Receptors Receptors IL-1->Receptors LPS LPS LPS->Receptors Adaptors TRAF6/TRAF2 Receptors->Adaptors TAK1_Complex TAK1/TAB1/TAB2 Adaptors->TAK1_Complex IKK_Complex IKKα/β/γ TAK1_Complex->IKK_Complex MKKs MKK3/6, MKK4/7 TAK1_Complex->MKKs 5Z_7_Oxozeaenol (5Z)-7-Oxozeaenol 5Z_7_Oxozeaenol->TAK1_Complex NFkB NF-κB (p65/p50) IKK_Complex->NFkB Inflammation_Survival Inflammation & Cell Survival NFkB->Inflammation_Survival p38 p38 MAPK MKKs->p38 JNK JNK MKKs->JNK p38->Inflammation_Survival JNK->Inflammation_Survival

Caption: TAK1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Data_Analysis Data Analysis & Comparison In_Vitro_Assay->Data_Analysis Cell_Treatment Cell-Based Assay: Treatment of Cells Western_Blot Western Blot Analysis (Downstream Signaling) Cell_Treatment->Western_Blot MTT_Assay Cell Viability Assay (Cytotoxicity) Cell_Treatment->MTT_Assay Western_Blot->Data_Analysis MTT_Assay->Data_Analysis Conclusion Conclusion: Validate Selectivity & Potency Data_Analysis->Conclusion Start Start Start->Cell_Treatment

Caption: Experimental Workflow for TAK1 Inhibitor Validation.

Caption: Conceptual Selectivity of TAK1 Inhibitors.

References

A Comparative Guide to (5Z)-7-Oxozeaenol and Other Prominent TAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Transforming growth factor-β-activated kinase 1 (TAK1), a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in inflammation, immunity, and cell survival. Its role in various pathological conditions, including cancer and inflammatory diseases, has made it an attractive target for therapeutic intervention. This guide provides an objective comparison of (5Z)-7-Oxozeaenol, a well-characterized natural product inhibitor of TAK1, with other notable synthetic TAK1 inhibitors, supported by experimental data.

It is important to note that the focus of this guide is on (5Z)-7-Oxozeaenol , the specific stereoisomer with well-documented potent activity against TAK1. The (5E)-7-Oxozeaenol isomer is less studied in this context.

Quantitative Comparison of TAK1 Inhibitors

The following table summarizes the biochemical potency and selectivity of (5Z)-7-Oxozeaenol against other known TAK1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorTypeMechanism of ActionTAK1 IC50 (nM)Other Notable Kinase Inhibitions (IC50 in nM)
(5Z)-7-Oxozeaenol Natural ProductIrreversible, Covalent8.1[1][2][3]MEK1 (411), MEKK1 (268), VEGF-R2 (52), VEGF-R3 (110), FLT3 (170), PDGFR-β (340)[2]
Takinib SyntheticReversible, Non-competitive9.5[4]IRAK4 (120), IRAK1 (390), GCK, CLK2, MINK1[4]
NG25 SyntheticReversible, Type II149[5]MAP4K2 (21.7), LYN (12.9), CSK (56.4), FER (82.3), p38α (102), ABL (75.2), SRC (113)[5]
HS-276 SyntheticReversible, ATP-competitive8.25 (Ki = 2.5)[6][7]CLK2 (29), GCK (33), ULK2 (63), MAP4K5 (125), IRAK1 (264), NUAK (270)[6]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental context of these inhibitors is crucial for their application in research.

TAK1 is a central kinase that integrates signals from various upstream stimuli, including cytokines like TNF-α and IL-1β, to activate downstream inflammatory and survival pathways.[8][9] Inhibition of TAK1 blocks the activation of these critical downstream effectors.

TAK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_tak1 TAK1 Complex Activation cluster_inhibitors TAK1 Inhibitors cluster_downstream Downstream Pathways TNF-α TNF-α IL-1β IL-1β TAK1 TAK1 IL-1β->TAK1 TGF-β TGF-β TGF-β->TAK1 TAB1 TAB1/2/3 TAK1->TAB1 NF-κB NF-κB TAK1->NF-κB JNK JNK TAK1->JNK p38 p38 TAK1->p38 5Z_7_Oxozeaenol (5Z)-7-Oxozeaenol 5Z_7_Oxozeaenol->TAK1 Takinib Takinib Takinib->TAK1 NG25 NG25 NG25->TAK1 HS276 HS-276 HS276->TAK1

Caption: TAK1 signaling cascade and points of inhibition.

The potency of TAK1 inhibitors is typically determined using a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare TAK1 enzyme, substrate (e.g., MBP), and ATP C Incubate TAK1, substrate, ATP, and inhibitor A->C B Serially dilute TAK1 inhibitor B->C D Add ADP-Glo™ Reagent to stop reaction and deplete ATP C->D E Add Kinase Detection Reagent to convert ADP to ATP D->E F Measure luminescence E->F G Calculate IC50 value F->G

Caption: Workflow for a typical in vitro kinase assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to evaluate TAK1 inhibitors.

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Reagent Preparation : Thaw and prepare the 5x Kinase Assay Buffer, ATP, and a suitable substrate like Myelin Basic Protein (MBP). Recombinant TAK1/TAB1 enzyme is kept on ice.

  • Master Mixture : A master mixture containing the kinase assay buffer, ATP, and MBP is prepared and dispensed into a 96-well plate.

  • Inhibitor Addition : The test inhibitor, such as (5Z)-7-Oxozeaenol, is added to the designated wells at various concentrations. Control wells receive a vehicle solution.

  • Reaction Initiation : The kinase reaction is initiated by adding the diluted TAK1/TAB1 enzyme to the wells. The plate is then incubated at 30°C for a specified time, typically 45-60 minutes.[10]

  • Signal Detection :

    • ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • After a 40-minute incubation, Kinase Detection Reagent is added to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction.[10][11]

  • Data Acquisition : Luminescence is measured using a plate reader. The IC50 values are then calculated from the dose-response curves.

Western blotting is used to detect the phosphorylation status of TAK1 and its downstream targets, providing a measure of pathway activation.

  • Cell Lysis : Cells are treated with a stimulus (e.g., TNF-α) in the presence or absence of a TAK1 inhibitor. After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification : The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

  • Gel Electrophoresis : An equal amount of protein from each sample is loaded onto an SDS-PAGE gel for separation based on molecular weight.

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[12][13]

  • Antibody Incubation : The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-TAK1, phospho-p38, phospho-JNK) overnight at 4°C.

  • Secondary Antibody and Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate.[12]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding : Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the TAK1 inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the treatment period, MTT reagent is added to each well and the plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.[14][15]

  • Solubilization : A solubilization solution (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The absorbance is directly proportional to the number of viable cells.

Conclusion

(5Z)-7-Oxozeaenol remains a potent and widely used tool for studying TAK1 biology due to its high potency and irreversible mechanism of action. However, its off-target effects on other kinases should be considered when interpreting experimental results.[1] Newer synthetic inhibitors like Takinib and HS-276 offer improved selectivity profiles and, in the case of HS-276, favorable pharmacokinetic properties for in vivo studies.[4][16] NG25, while a potent TAK1 inhibitor, also exhibits significant activity against MAP4K2 and other kinases, making it a useful tool for studying the combined inhibition of these targets.[5] The choice of inhibitor will ultimately depend on the specific research question, the desired selectivity profile, and the experimental system being used. This guide provides the necessary data and methodological context to aid researchers in making an informed decision.

References

Comparative Cross-Reactivity Profiling of (5Z)-7-Oxozeaenol and Alternative TAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of the potent TAK1 inhibitor, (5Z)-7-Oxozeaenol, with other commercially available alternatives. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies by offering a clear, data-driven comparison of inhibitor selectivity.

Note on Isomers: The user requested information on (5E)-7-Oxozeaenol. However, the vast majority of published scientific literature and commercially available products pertain to the (5Z)-7-Oxozeaenol isomer. This compound is a geometric isomer of (5Z)-7-Oxozeaenol, but there is limited publicly available data on its specific cross-reactivity profile[1]. Therefore, this guide focuses on the well-characterized (5Z)-7-Oxozeaenol.

Introduction to (5Z)-7-Oxozeaenol

(5Z)-7-Oxozeaenol is a resorcylic acid lactone of fungal origin that has been identified as a potent, irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1)[2][3]. TAK1 is a key serine/threonine kinase in the MAP3K family that plays a crucial role in mediating inflammatory and stress responses through the activation of downstream signaling pathways, including NF-κB, JNK, and p38 MAPK[2][3]. As a covalent inhibitor, (5Z)-7-Oxozeaenol forms a stable bond with its target, leading to prolonged inhibition[2][4]. While it is a potent TAK1 inhibitor, understanding its off-target effects is critical for the accurate interpretation of experimental results.

Cross-Reactivity Profiles: A Comparative Analysis

The following tables summarize the kinase inhibition data for (5Z)-7-Oxozeaenol and three alternative TAK1 inhibitors: Takinib, NG25, and HS-276.

Table 1: Primary Targets and Potency
InhibitorPrimary Target(s)TypeIC50 / Ki
(5Z)-7-Oxozeaenol TAK1Covalent, Irreversible8.1 nM (IC50)[1][2][5]
Takinib TAK1Reversible, ATP-competitive9.5 nM (IC50)[6][7]
NG25 TAK1, MAP4K2Reversible, Type II149 nM (TAK1, IC50), 21.7 nM (MAP4K2, IC50)[8][9]
HS-276 TAK1Reversible2.5 nM (Ki)[10]
Table 2: Known Off-Target Kinase Activities

This table highlights some of the known off-target kinases for each inhibitor. It is not an exhaustive list but provides a comparative overview of their selectivity.

InhibitorKnown Off-Target Kinases (IC50/Ki)Selectivity Notes
(5Z)-7-Oxozeaenol VEGFR2 (52 nM), VEGFR3 (110 nM), FLT3 (170 nM), PDGFR-β (340 nM), MEKK1 (268 nM), MEK1 (411 nM), B-RAF VE (6300 nM), SRC (6600 nM)[5]. A KINOMEscan at 10 µM showed significant binding to other kinases[11][12]. At 1 µM, it inhibited 12 of 85 kinases by over 50%[2].Potently inhibits several other kinases, particularly at concentrations above its TAK1 IC50. The covalent nature may also contribute to off-target effects.
Takinib IRAK4 (120 nM), IRAK1 (390 nM), GCK, CLK2, MINK1 (inhibited at 10 µM)[7].Highly selective for TAK1 over other kinases. A kinome-wide screen showed inhibition of only a few other kinases at high concentrations[7][13].
NG25 MAP4K2 (21.7 nM), LYN (12.9 nM), CSK (56.4 nM), FER (82.3 nM), p38α (102 nM), ABL (75.2 nM), ARG (113 nM), SRC[8].A dual inhibitor of TAK1 and MAP4K2 with significant activity against several other kinases.
HS-276 ULK2 (63 nM), MAP4K5 (124 nM), IRAK1 (264 nM), NUAK (270 nM), CSNK1G2 (809 nM), CAMKKβ-1 (1280 nM), MLK1 (5585 nM)[10].A highly selective, orally bioavailable TAK1 inhibitor with significantly lower potency against other tested kinases[10].

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer context for the role of TAK1 and the methods used for inhibitor profiling, the following diagrams have been generated.

TAK1_Signaling_Pathway cluster_stimuli External Stimuli cluster_receptor Receptor Complex cluster_downstream Downstream Signaling cluster_kinases MAP Kinases cluster_transcription Transcription Factors cluster_cellular_response Cellular Response TNFa TNFα Receptor Receptors (TNFR, IL-1R, TLR4) TNFa->Receptor IL1 IL-1 IL1->Receptor LPS LPS LPS->Receptor TAK1 TAK1 Receptor->TAK1 activates TAB1_2 TAB1/2 TAK1->TAB1_2 MKKs MKKs (MKK3/4/6/7) TAK1->MKKs phosphorylates IKK_complex IKK Complex TAK1->IKK_complex phosphorylates JNK JNK MKKs->JNK phosphorylate p38 p38 MKKs->p38 phosphorylate NFkB NF-κB IKK_complex->NFkB activates AP1 AP-1 JNK->AP1 activates p38->AP1 activates Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis Proliferation Proliferation NFkB->Proliferation AP1->Inflammation AP1->Apoptosis AP1->Proliferation inhibitor (5Z)-7-Oxozeaenol inhibitor->TAK1

Caption: TAK1 signaling pathway overview.

KinomeScan_Workflow cluster_components Assay Components cluster_process Experimental Process cluster_result Result Kinase Kinase-tagged Phage Incubation Incubation & Competition Binding Kinase->Incubation Inhibitor Test Compound ((5Z)-7-Oxozeaenol) Inhibitor->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash Unbound Components Incubation->Wash Elution Elution of Bound Phage Wash->Elution qPCR Quantification by qPCR Elution->qPCR Data Binding Affinity Data (% of control) qPCR->Data

Caption: KINOMEscan experimental workflow.

Experimental Protocols

Kinase Profiling: KINOMEscan Assay

A common method for determining the cross-reactivity of a kinase inhibitor is the KINOMEscan™ platform, which is a competition-based binding assay[11].

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase[11].

Methodology:

  • Assay Preparation: A panel of human kinases, each tagged with a unique DNA barcode, is used. The test compound, such as (5Z)-7-Oxozeaenol, is prepared at a specified concentration (e.g., 10 µM)[11].

  • Binding Competition: The DNA-tagged kinases are incubated with the test compound and an immobilized ligand in a multi-well plate[11]. The test compound and the immobilized ligand compete for binding to the kinase's active site.

  • Washing: Unbound components are removed through a series of wash steps.

  • Elution and Quantification: The kinase-phage particles that remain bound to the immobilized ligand are eluted. The amount of eluted phage for each kinase is then quantified using qPCR with primers specific to the DNA tag of each kinase[11].

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (% control), where a lower percentage indicates stronger binding of the test compound to the kinase[11].

Assays for Covalent Inhibitors

For covalent inhibitors like (5Z)-7-Oxozeaenol, it is important to characterize both the initial non-covalent binding affinity (KI) and the rate of covalent bond formation (kinact).

Methodology:

  • Time-Dependent IC50 Assays: This method involves pre-incubating the enzyme with the inhibitor for varying amounts of time before initiating the kinase reaction. A decrease in IC50 with increasing pre-incubation time is indicative of covalent inhibition.

  • Direct Measurement of Covalent Modification: Techniques such as mass spectrometry can be used to directly observe the formation of a covalent adduct between the inhibitor and the target kinase. This provides definitive evidence of the covalent binding mechanism.

Conclusion

(5Z)-7-Oxozeaenol is a potent inhibitor of TAK1 that has been instrumental in elucidating the role of this kinase in various cellular processes. However, it is important for researchers to be aware of its off-target activities, especially when used at higher concentrations. For studies requiring higher selectivity, alternative inhibitors such as Takinib and HS-276 may be more suitable, as they have demonstrated a more favorable kinase selectivity profile. NG25 presents an option for the dual inhibition of TAK1 and MAP4K2. The choice of inhibitor should be guided by the specific experimental context and the need to minimize potential confounding effects from off-target inhibition. It is always recommended to use multiple tool compounds with different selectivity profiles to validate findings.

References

Validating the In Vivo Anti-inflammatory Effects of (5E)-7-Oxozeaenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(5E)-7-Oxozeaenol , a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), has demonstrated significant anti-inflammatory properties in various preclinical in vivo models. This guide provides a comparative overview of its efficacy, drawing upon available experimental data. While direct head-to-head studies with other anti-inflammatory agents are limited, this document juxtaposes the performance of this compound with the widely-used corticosteroid, dexamethasone, by presenting data from separate studies using similar inflammatory models. This guide is intended for researchers, scientists, and drug development professionals to provide an objective summary of the current landscape of in vivo research on this compound.

Data Presentation

The following tables summarize the quantitative data from in vivo studies investigating the anti-inflammatory effects of this compound and dexamethasone in two distinct models of inflammation: picryl chloride-induced ear swelling and experimental autoimmune encephalomyelitis (EAE).

Disclaimer: The data for this compound and Dexamethasone are sourced from different studies. Therefore, this is not a direct head-to-head comparison and should be interpreted with caution. Variations in experimental conditions can influence outcomes.

Table 1: Comparison of Anti-inflammatory Effects in Picryl Chloride-Induced Ear Swelling Model in Mice

CompoundDosageAdministration Route% Inhibition of Ear SwellingReference
This compound 1 mg/ml (10 µl)Topical~50%[1]
Vehicle (Ethanol) 10 µlTopical0%[1]

Note: Data for a direct comparison with dexamethasone in the same picryl chloride-induced ear swelling study was not available in the reviewed literature.

Table 2: Comparison of Anti-inflammatory Effects in Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice

CompoundDosageAdministration RouteKey OutcomesReference
This compound 1.6 µg (intracerebroventricular)CentralSignificantly improved clinical EAE scores; Reduced pro-inflammatory cytokines (IL-17A, IFN-γ, TNF-α, IL-6) in the CNS and spleen; Decreased microglia activation.[2][3]
Dexamethasone 100 µg (intravenous)SystemicSignificantly delayed the manifestation of clinical signs; Reduced body weight loss; Inhibited myelin and axon loss; Decreased immune cell infiltration in the spinal cord.[4][5]
Vehicle (DMSO/PBS) -Central/SystemicShowed severe clinical signs of EAE.[2][3][4][5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on the descriptions in the cited literature and serve as a guide for researchers looking to replicate or build upon these studies.

Picryl Chloride (PCl)-Induced Ear Swelling

This model is commonly used to assess contact hypersensitivity, a form of delayed-type hypersensitivity reaction.

Experimental Workflow:

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_measurement Measurement sensitization Repeatedly sensitize mice by applying Picryl Chloride (PCl) solution to the ear. challenge Challenge the sensitized ear with PCl solution. sensitization->challenge treatment Administer this compound or vehicle topically to the ear before and after the challenge. challenge->treatment measurement Measure ear thickness 24 hours after the second PCl challenge. treatment->measurement

Caption: Workflow for PCl-induced ear swelling model.

Detailed Protocol:

  • Animals: BALB/c mice are typically used for this model.

  • Sensitization: Mice are repeatedly sensitized by painting a solution of picryl chloride (e.g., 5% in a 4:1 acetone:olive oil mixture) on the shaved abdomen or ears.

  • Challenge: Several days after sensitization, a lower concentration of picryl chloride (e.g., 1% in olive oil) is applied to the dorsal side of one ear to elicit an inflammatory response.

  • Treatment: this compound (e.g., 1 mg/ml in ethanol) or the vehicle is painted on each ear at specific time points before and after the challenge. For instance, 10 µl of the solution can be applied 2 hours before and 4 hours after the second PCl challenge[1].

  • Measurement: Ear swelling is quantified by measuring the thickness of the ear using a digital micrometer at various time points after the challenge, typically at 24 hours. The difference in thickness between the challenged and unchallenged ear is calculated.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system, multiple sclerosis.

Experimental Workflow:

G cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis induction Immunize mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA). ptx Administer Pertussis Toxin (PTX) on day 0 and day 2 post-immunization. induction->ptx treatment Administer this compound, Dexamethasone, or vehicle at specified time points. ptx->treatment scoring Monitor and record clinical scores daily. treatment->scoring analysis Perform histological and immunological analysis at the end of the experiment. scoring->analysis

Caption: Workflow for the EAE model.

Detailed Protocol:

  • Animals: Female C57BL/6 mice are commonly used.

  • Induction: EAE is induced by subcutaneous immunization with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the CNS.

  • Treatment:

    • This compound: Can be administered intracerebroventricularly at a dose of 1.6 µg at different time windows during the disease course (e.g., from day 12 to 21 post-immunization)[2][3].

    • Dexamethasone: Can be administered intravenously at a dose of 100 µg every other day[4][5].

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (or higher), where 0 represents no clinical signs and 5 indicates a moribund state or death.

  • Endpoint Analysis: At the end of the experiment, tissues such as the spinal cord and spleen are collected for histological analysis (to assess demyelination and immune cell infiltration) and immunological assays (to measure cytokine levels).

Mandatory Visualization

Signaling Pathway of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by selectively inhibiting TAK1, a crucial kinase in the signaling cascade of pro-inflammatory cytokines.

TAK1_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1, TNF-α) Receptor Receptor Proinflammatory_Stimuli->Receptor TAK1_complex TAK1/TAB1/TAB2 Complex Receptor->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MAPKKs MAPKKs (MKK3/6, MKK4/7) TAK1_complex->MAPKKs Oxozeaenol This compound Oxozeaenol->TAK1_complex Inhibits NFkB_activation NF-κB Activation IKK_complex->NFkB_activation Inflammatory_Response Inflammatory Gene Expression (e.g., COX-2, Cytokines) NFkB_activation->Inflammatory_Response p38_JNK p38/JNK Activation MAPKKs->p38_JNK p38_JNK->Inflammatory_Response

Caption: this compound inhibits the TAK1 signaling pathway.

References

Unveiling the Irreversible Bond: (5E)-7-Oxozeaenol's Covalent Inhibition of TAK1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nature of enzyme-inhibitor interactions is paramount. This guide provides a detailed comparison of (5E)-7-Oxozeaenol, a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), and other inhibitors, with a focus on the experimental data that confirms its irreversible binding mechanism. This irreversible interaction offers distinct advantages in terms of potency and duration of action, making it a valuable tool for studying TAK1 signaling and a potential scaffold for therapeutic development.

The Covalent Embrace: How this compound Permanently Disables TAK1

The irreversible binding of this compound to TAK1 is a result of a covalent interaction with a specific cysteine residue, Cys174, located within the ATP-binding pocket of the enzyme.[4] This mechanism is distinct from that of reversible inhibitors, which bind and dissociate from the enzyme. The formation of this stable covalent adduct effectively and permanently inactivates the kinase.

Several key experimental techniques have been employed to unequivocally demonstrate this irreversible binding:

  • X-Ray Crystallography: Co-crystallization of this compound with TAK1 has provided a high-resolution structural view of the covalent bond formed between the inhibitor and Cys174.[3][5][6]

  • Mass Spectrometry: Mass spectrometry analysis of the TAK1-(5E)-7-Oxozeaenol complex has confirmed the presence of a covalent adduct, with the observed mass increase corresponding to the molecular weight of the inhibitor.[5][6]

  • Biochemical Assays: Kinetic studies of TAK1 kinase and ATPase activity in the presence of this compound reveal bi-phase kinetics, a characteristic hallmark of irreversible inhibition.[5][6]

  • Washout Experiments: In cellular assays, the inhibitory effect of this compound on downstream signaling pathways, such as p38 phosphorylation, persists for extended periods even after the removal of the compound from the culture medium.[5][6][7] This sustained inhibition is a direct consequence of the irreversible binding to TAK1.

Comparative Analysis: this compound vs. Other TAK1 Inhibitors

The following table summarizes the key characteristics of this compound in comparison to other classes of TAK1 inhibitors.

Inhibitor ClassExample(s)Binding MechanismKey Characteristics
Covalent Irreversible This compound Covalent bond with Cys174 in the ATP-binding pocket.High potency (IC50 = 8.1 nM), long duration of action, potential for off-target effects due to reactivity.[3][4]
Reversible Type I AZ-TAK1Non-covalent binding to the active (DFG-in) conformation of the kinase.Binds to the ATP-binding site, competes with ATP. Potency can vary.[8]
Reversible Type II NG-25, PF-04358168Non-covalent binding to the inactive (DFG-out) conformation of the kinase.Binds to an allosteric site adjacent to the ATP-binding pocket, stabilizing an inactive conformation.[8][9]

Experimental Protocols

Mass Spectrometry for Adduct Confirmation

Objective: To confirm the covalent binding of this compound to TAK1 by detecting the mass increase corresponding to the inhibitor.

Methodology:

  • Incubation: Recombinant TAK1 protein is incubated with a molar excess of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.5) for a defined period (e.g., 1-2 hours) at room temperature to allow for the covalent reaction to occur.

  • Sample Preparation: The protein-inhibitor mixture is desalted and purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unbound inhibitor and buffer components.

  • Mass Analysis: The purified protein is then analyzed by electrospray ionization mass spectrometry (ESI-MS). The resulting mass spectrum is compared to that of the untreated TAK1 protein.

  • Data Interpretation: An increase in the molecular weight of TAK1 corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.

Cellular Washout Assay

Objective: To demonstrate the irreversible nature of TAK1 inhibition by this compound in a cellular context.

Methodology:

  • Cell Treatment: A suitable cell line, such as DoHH2 cells, is treated with this compound at a concentration known to inhibit TAK1 signaling (e.g., 100 nM) for a specific duration (e.g., 1 hour).[5][6]

  • Washout: The cells are then washed multiple times with fresh culture medium to remove any unbound inhibitor.

  • Resting Period: The washed cells are incubated in inhibitor-free medium for various time points (e.g., 0, 2, 4, 6 hours).[5][6]

  • Stimulation and Lysis: At each time point, the cells are stimulated with a known activator of the TAK1 pathway (e.g., IL-1β or TNFα) for a short period (e.g., 15-30 minutes). Following stimulation, the cells are lysed to extract proteins.

  • Western Blot Analysis: The cell lysates are subjected to SDS-PAGE and Western blotting to analyze the phosphorylation status of downstream targets of TAK1, such as p38 MAPK.

  • Data Interpretation: Sustained inhibition of p38 phosphorylation in the washed cells, even after several hours in inhibitor-free medium, indicates that this compound has irreversibly bound to and inhibited TAK1.

Signaling Pathways and Experimental Workflows

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_tak1_complex TAK1 Complex cluster_downstream Downstream Pathways TNFα TNFα TAK1 TAK1 TNFα->TAK1 via TRAF2/6 IL-1β IL-1β IL-1β->TAK1 via TRAF6 TAB1 TAB1 TAK1->TAB1 TAB2/3 TAB2/3 TAK1->TAB2/3 IKK Complex IKK Complex TAK1->IKK Complex MKKs MKKs TAK1->MKKs NF-κB NF-κB IKK Complex->NF-κB JNK/p38 JNK/p38 MKKs->JNK/p38 5E-7-Oxozeaenol 5E-7-Oxozeaenol 5E-7-Oxozeaenol->TAK1 Irreversible Inhibition

Caption: TAK1 signaling pathway and the point of irreversible inhibition by this compound.

Washout_Experiment_Workflow Cell Culture Cell Culture Treat with\nthis compound Treat with This compound Cell Culture->Treat with\nthis compound Washout\n(Remove Inhibitor) Washout (Remove Inhibitor) Treat with\nthis compound->Washout\n(Remove Inhibitor) Incubate in\nInhibitor-Free Medium Incubate in Inhibitor-Free Medium Washout\n(Remove Inhibitor)->Incubate in\nInhibitor-Free Medium Time Points Stimulate\n(e.g., TNFα) Stimulate (e.g., TNFα) Incubate in\nInhibitor-Free Medium->Stimulate\n(e.g., TNFα) Cell Lysis Cell Lysis Stimulate\n(e.g., TNFα)->Cell Lysis Western Blot\n(p-p38) Western Blot (p-p38) Cell Lysis->Western Blot\n(p-p38) Analyze\nInhibition Analyze Inhibition Western Blot\n(p-p38)->Analyze\nInhibition

Caption: Workflow of a cellular washout experiment to confirm irreversible enzyme inhibition.

References

Synergistic Takedown: (5E)-7-Oxozeaenol Amplifies Chemotherapy's Impact on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against cancer, researchers are continuously exploring novel strategies to enhance the efficacy of conventional chemotherapy and overcome drug resistance. One promising avenue of investigation is the use of sensitizing agents that can potentiate the cytotoxic effects of established anti-cancer drugs. Emerging evidence highlights (5E)-7-Oxozeaenol, a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), as a significant synergistic partner for conventional chemotherapeutics in various cancer models. This guide provides a comparative analysis of the synergistic effects of this compound with chemotherapy, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

The core mechanism behind the synergistic activity of this compound lies in its ability to disrupt a key survival pathway that cancer cells exploit to evade chemotherapy-induced cell death. Many chemotherapeutic agents, while effective at damaging cancer cell DNA, inadvertently activate the pro-survival Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This activation of NF-κB helps cancer cells to withstand the cytotoxic assault. This compound, by inhibiting TAK1, a critical upstream kinase in the NF-κB pathway, effectively shuts down this survival mechanism, thereby leaving the cancer cells vulnerable to the full force of the chemotherapy.[1][2]

Quantitative Assessment of Synergistic Efficacy

The combination of this compound with standard chemotherapeutic agents like doxorubicin and etoposide has demonstrated a marked increase in cytotoxicity in preclinical cancer models, including neuroblastoma and cervical cancer.

In Vitro Cytotoxicity

Studies on various cancer cell lines have consistently shown that sub-lethal doses of this compound can significantly reduce the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs.

Cell LineDrugIC50 (Single Agent)CombinationResultReference
Neuroblastoma
IMR-32Doxorubicin~1 µM+ 0.5 µM this compoundSignificant increase in cell death[1]
SH-SY5YDoxorubicin~1 µM+ 0.5 µM this compoundSignificant increase in cell death[1]
IMR-32Etoposide~5 µM+ 0.5 µM this compoundSignificant increase in cell death[1]
SH-SY5YEtoposide~5 µM+ 0.5 µM this compoundSignificant increase in cell death[1]
Cervical Cancer
HeLaThis compound1.34 µM--[2]
C-33-AThis compound7.82 µM--[2]
Ca SkiThis compound2.56 µM--[2]
ME-180This compound3.45 µM--[2]
SiHaThis compound2.87 µM--[2]
HeLaDoxorubicinNot specified+ 2 µM this compoundSignificant decrease in cell viability[2]
C-33-ADoxorubicinNot specified+ 2 µM this compoundSignificant decrease in cell viability[2]
Enhanced Apoptosis

The synergistic effect of this compound is further evidenced by a significant increase in apoptotic markers in cancer cells treated with the combination therapy compared to single-agent treatments.

Cancer TypeChemotherapyCombinationKey Apoptotic MarkersResultReference
NeuroblastomaDoxorubicin or Etoposide+ this compoundCleaved Caspase-3, Cleaved PARPSignificant increase in cleavage[1]
Cervical CancerDoxorubicin+ this compoundCleaved Caspase-3, Cleaved PARPSignificant increase in cleavage[2]
In Vivo Efficacy: Neuroblastoma Xenograft Model

The potent synergy observed in vitro translates to significant anti-tumor activity in vivo. In an orthotopic mouse model of neuroblastoma, the combination of this compound and doxorubicin led to a dramatic reduction in tumor growth compared to either treatment alone.[1]

Treatment GroupDosageOutcomeReference
Vehicle Control-Progressive tumor growth[1]
This compound alone15 mg/kgMinimal effect on tumor growth[1]
Doxorubicin alone1 mg/kgSlight inhibition of tumor growth[1]
Combination15 mg/kg this compound + 1 mg/kg DoxorubicinSignificant inhibition of tumor growth[1]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the key signaling pathways affected by this compound and a typical workflow for assessing its synergistic effects.

Synergy_Workflow Experimental Workflow for Assessing Synergy cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Culture (e.g., Neuroblastoma, Cervical Cancer) treatment Treatment: - this compound alone - Chemotherapy alone - Combination cell_culture->treatment xenograft Orthotopic Xenograft Mouse Model cell_culture->xenograft Cell line implantation viability Cell Viability Assay (MTT / CCK-8) treatment->viability apoptosis Apoptosis Assay (Western Blot for Cleaved Caspases/PARP) treatment->apoptosis colony Anchorage-Independent Growth Assay (Soft Agar) treatment->colony pathway Signaling Pathway Analysis (Western Blot for p-TAK1, p-IKK, p-p65) treatment->pathway treatment_vivo Treatment Groups: - Vehicle - this compound alone - Chemotherapy alone - Combination xenograft->treatment_vivo tumor_measurement Tumor Growth Monitoring (Bioluminescence Imaging, Caliper Measurement) treatment_vivo->tumor_measurement endpoint Endpoint Analysis: - Tumor Weight - Survival Analysis tumor_measurement->endpoint

Experimental Workflow for Assessing Synergy

TAK1_Signaling_Pathway Mechanism of this compound Synergy with Chemotherapy cluster_stimulus Cellular Stress cluster_upstream Upstream Signaling cluster_downstream Downstream Pathways cluster_outcome Cellular Outcome chemo Chemotherapy (e.g., Doxorubicin, Etoposide) tak1 TAK1 chemo->tak1 Activates ikk IKK Complex tak1->ikk Phosphorylates jnk JNK tak1->jnk Phosphorylates p38 p38 tak1->p38 Phosphorylates nfkb NF-κB (p65) ikk->nfkb Activates survival Cell Survival & Chemoresistance nfkb->survival Promotes apoptosis Apoptosis jnk->apoptosis Contributes to p38->apoptosis Contributes to survival->apoptosis Inhibits oxozeaenol This compound oxozeaenol->tak1 Inhibits

Mechanism of this compound Synergy

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summarized protocols based on the key experiments cited.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Plate cancer cells (e.g., HeLa, C-33-A, Ca Ski, ME-180, SiHa) in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.[2]

  • Treatment: Treat the cells with various concentrations of this compound, doxorubicin, or a combination of both for 48 hours.[2]

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-2 hours at 37°C.[2]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader to determine the relative cell viability.[2]

Anchorage-Independent Growth (Soft Agar) Assay
  • Base Agar Layer: Prepare a base layer of 0.5% agar in the appropriate cell culture medium in 6-well plates.

  • Cell Suspension: Mix a single-cell suspension of cancer cells (e.g., IMR-32, SH-SY5Y) with 0.35% agar in culture medium containing the specified concentrations of this compound and/or chemotherapy.

  • Top Agar Layer: Gently layer the cell-agar mixture on top of the base agar layer.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with culture medium as needed.

  • Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.[1]

Western Blot Analysis for Signaling Pathways and Apoptosis
  • Cell Lysis: Treat cancer cells with this compound and/or chemotherapy for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-TAK1, TAK1, p-IKK, IKK, p-p65, p65, cleaved caspase-3, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][2]

In Vivo Neuroblastoma Xenograft Study
  • Tumor Cell Implantation: Inject neuroblastoma cells (e.g., SH-SY5Y) orthotopically into the adrenal glands of immunodeficient mice.[1]

  • Tumor Monitoring: Monitor tumor growth using bioluminescence imaging or caliper measurements.[1]

  • Treatment Groups: Once tumors are established, randomize the mice into four groups: vehicle control, this compound alone, doxorubicin alone, and the combination of this compound and doxorubicin.[1]

  • Drug Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule.[1]

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Measure tumor volume and weight. Perform survival analysis.[1]

Conclusion and Future Directions

The collective evidence strongly supports the synergistic potential of this compound in combination with conventional chemotherapy. By targeting the TAK1-NF-κB signaling axis, this compound effectively dismantles a key chemoresistance mechanism in cancer cells, leading to enhanced apoptosis and tumor regression. The data presented in this guide provide a solid foundation for further preclinical and clinical investigations into this promising combination therapy. Future studies should focus on optimizing dosing schedules, evaluating the efficacy in a broader range of cancer types, and identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic strategy. The continued exploration of TAK1 inhibitors like this compound represents a hopeful step towards more effective and personalized cancer treatments.

References

Unraveling the Molecular Machinery: A Comparative Guide to (5E)-7-Oxozeaenol and Its Potent Isomer in TAK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of kinase inhibitors is paramount. This guide provides a comprehensive comparison of (5E)-7-Oxozeaenol, focusing on its validation as an inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). We delve into its molecular interactions, compare its efficacy with its more potent (5Z) isomer and other TAK1 inhibitors, and provide detailed experimental protocols for mechanism validation.

This compound belongs to the resorcylic acid lactone family of natural products and has been identified as an inhibitor of TAK1, a key signaling node in inflammatory and cancer pathways. TAK1 activation triggers downstream signaling cascades, including the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which regulate cellular responses to stimuli such as cytokines and growth factors. The inhibition of TAK1 is a promising therapeutic strategy for various diseases.

Molecular Mechanism of Action: Covalent Inhibition of TAK1

The primary mechanism of action for 7-Oxozeaenol isomers is the inhibition of the kinase activity of TAK1. The more extensively studied and potent isomer, (5Z)-7-Oxozeaenol, acts as an irreversible, covalent inhibitor.[1][2] X-ray crystallography and mass spectrometry studies have revealed that (5Z)-7-Oxozeaenol forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of TAK1.[1][2] This covalent modification prevents ATP from binding, thereby blocking the kinase activity of TAK1 and inhibiting the phosphorylation of its downstream substrates.

While less potent, the this compound isomer is also understood to inhibit TAK1. The difference in potency between the two isomers is attributed to the stereochemistry of the double bond at the C5 position, which affects the conformation of the molecule and its ability to optimally interact with the active site of TAK1.

Comparative Performance: this compound vs. Alternatives

The efficacy of a kinase inhibitor is a critical factor in its potential therapeutic application. Here, we compare the inhibitory activity of this compound with its (5Z) isomer and other notable TAK1 inhibitors.

InhibitorTypeTarget(s)IC50 (TAK1)Key Characteristics
This compound CovalentTAK1Less potent than (5Z) isomerLimited specific data available.
(5Z)-7-Oxozeaenol Covalent, IrreversibleTAK18-22 nM[3]Highly potent, well-characterized, but also inhibits other kinases at higher concentrations.
Takinib Reversible, ATP-competitiveTAK18.2 nM[3]Highly selective for TAK1.[3]
NG-25 Reversible, Type IITAK1, MAP4K281 nM (TAK1)[3]Dual inhibitor of TAK1 and MAP4K2.[3]
AZ-TAK1 Reversible, ATP-competitiveTAK1, HIPK2, CDK9<100 nM (TAK1)Potent but shows some off-target activity.[4]
HS-276 Reversible, ATP-competitiveTAK12.5 nM (Ki)Highly potent and selective, orally bioavailable.[5]

Validating the Molecular Mechanism: Key Experimental Protocols

To validate the molecular mechanism of this compound and other TAK1 inhibitors, a series of key experiments are typically performed. Below are detailed protocols for these essential assays.

Experimental Protocol 1: In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the kinase activity of TAK1.

Objective: To determine the IC50 value of this compound for TAK1.

Materials:

  • Recombinant active TAK1-TAB1 fusion protein

  • Myelin Basic Protein (MBP) as a generic substrate

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound and other inhibitors

  • Microplates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a microplate, add the recombinant TAK1-TAB1 enzyme and the substrate (MBP).

  • Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the kinase reaction by adding ATP (containing [γ-³²P]ATP).

  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Alternatively, use a non-radioactive method like the ADP-Glo™ assay, which measures ADP production as an indicator of kinase activity, following the manufacturer's instructions.[6]

  • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value.

Experimental Protocol 2: Western Blot Analysis of Downstream Signaling

This cellular assay assesses the effect of the inhibitor on the TAK1 signaling pathway within cells.

Objective: To determine if this compound inhibits the phosphorylation of TAK1 downstream targets (e.g., p38, JNK, IκBα).

Materials:

  • Cell line responsive to TAK1 signaling (e.g., HEK293, HeLa, THP-1)

  • Cell culture medium and supplements

  • Stimulant to activate the TAK1 pathway (e.g., IL-1β, TNFα)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a known TAK1 activator (e.g., IL-1β or TNFα) for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[7][8][9][10]

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Molecular Landscape

To better illustrate the concepts discussed, the following diagrams visualize the TAK1 signaling pathway and the experimental workflow for its inhibitor validation.

TAK1_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_adaptors Adaptor Proteins cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway IL-1R/TLR IL-1R/TLR TRAF6 TRAF6 IL-1R/TLR->TRAF6 TNFR TNFR TNFR->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAB1/2 TAB1/2 TAK1->TAB1/2 MKKs MKKs TAK1->MKKs Phosphorylation IKK Complex IKK Complex TAK1->IKK Complex Phosphorylation p38/JNK p38/JNK MKKs->p38/JNK Phosphorylation AP-1 AP-1 p38/JNK->AP-1 Activation Gene Transcription Gene Transcription AP-1->Gene Transcription IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Degradation releases NF-κB->Gene Transcription 7-Oxozeaenol 7-Oxozeaenol 7-Oxozeaenol->TAK1 Inhibition

Caption: TAK1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant_TAK1 Recombinant TAK1 Inhibitor_Incubation Incubate with This compound Recombinant_TAK1->Inhibitor_Incubation Kinase_Reaction Kinase Reaction (+ Substrate, + ATP) Inhibitor_Incubation->Kinase_Reaction Detection Detect Phosphorylation (IC50 Determination) Kinase_Reaction->Detection Cell_Culture Cell Culture Inhibitor_Treatment Treat with This compound Cell_Culture->Inhibitor_Treatment Stimulation Stimulate Pathway (e.g., IL-1β) Inhibitor_Treatment->Stimulation Western_Blot Western Blot for p-p38, p-JNK Stimulation->Western_Blot

Caption: Experimental Workflow for Validating TAK1 Inhibition.

References

Safety Operating Guide

Proper Disposal of (5E)-7-Oxozeaenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling potent compounds like (5E)-7-Oxozeaenol, adherence to strict disposal protocols is paramount. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

This compound is a potent, cell-permeable inhibitor of TGF-β-activated kinase 1 (TAK1) and is classified as toxic if swallowed. Due to its cytotoxic nature, it must be handled and disposed of as hazardous waste[1][2]. The following procedures are based on established guidelines for cytotoxic and hazardous materials management.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemically resistant, disposable (e.g., nitrile)To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Full-length, buttonedTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any dust or aerosols.

This data is a summary of standard laboratory safety practices for handling cytotoxic compounds.

II. Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be conducted in a systematic and contained manner.

Experimental Protocol for Disposal:

  • Segregation of Waste:

    • All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials, plates), and personal protective equipment (PPE), must be segregated as hazardous cytotoxic waste[1].

    • Do not mix this waste with general laboratory trash or other non-hazardous waste streams.

  • Waste Collection and Containment:

    • Solid Waste:

      • Collect all solid waste, such as contaminated gloves, wipes, and plasticware, in a designated, leak-proof, and puncture-resistant hazardous waste container[1][3].

      • This container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name: "this compound"[3].

    • Liquid Waste:

      • Collect any solutions containing this compound in a compatible, sealed, and shatter-resistant container.

      • The container must be clearly labeled as "Hazardous Waste," "Cytotoxic," and with the full chemical name and approximate concentration.

      • Do not pour any solution containing this compound down the drain[4].

    • Empty Original Containers:

      • Even if a container appears empty, it may still contain residual amounts of the compound.

      • Triple rinse the empty container with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous liquid waste[5][6].

      • After triple rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies[6].

  • Storage of Hazardous Waste:

    • Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • This storage area should be clearly marked as a hazardous waste accumulation point.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • This compound is classified under UN2811 for "Toxic solids, organic, n.o.s." for transportation purposes.

    • The primary method of disposal for cytotoxic waste is typically high-temperature incineration[1].

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required PPE.

  • Contain the Spill:

    • For solid spills, gently cover the powder with absorbent material to prevent it from becoming airborne.

    • For liquid spills, surround the area with absorbent material to prevent it from spreading.

  • Clean the Spill:

    • Carefully collect the absorbent material and spilled substance using appropriate tools (e.g., forceps, scoop).

    • Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by a solvent rinse).

    • All cleaning materials must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, following your institution's protocols.

IV. Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Solid, Liquid, Sharps B->C D Solid Waste (Contaminated PPE, Labware) C->D E Liquid Waste (Solutions containing the compound) C->E F Empty Containers C->F G Collect in Labeled, Leak-Proof 'Cytotoxic/Hazardous' Container D->G H Collect in Labeled, Sealed 'Cytotoxic/Hazardous' Container E->H I Triple Rinse with Solvent F->I K Store in Designated Hazardous Waste Area G->K H->K J Collect Rinsate as Hazardous Liquid Waste I->J N Deface Label & Dispose of Clean Container I->N J->H L Arrange for Professional Disposal (EHS or Contractor) K->L M Incineration L->M

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (5E)-7-Oxozeaenol

Author: BenchChem Technical Support Team. Date: November 2025

(5E)-7-Oxozeaenol is a potent kinase inhibitor requiring stringent safety protocols to prevent hazardous exposure. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods. Adherence to these guidelines is critical to ensure a safe laboratory environment.

The Safety Data Sheet (SDS) for this compound indicates that it is toxic if swallowed.[1] The isomeric compound, (5Z)-7-Oxozeaenol, is classified as toxic if swallowed, in contact with skin, or if inhaled, suggesting that this compound should be handled with a similar high degree of caution.[2] Therefore, comprehensive personal protective equipment and specific handling and disposal procedures are mandatory.

Personal Protective Equipment (PPE)

Due to the toxic nature of this compound, a multi-layered approach to PPE is essential to minimize all potential routes of exposure, including dermal, inhalation, and ingestion. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye and Face Protection Hand Protection Respiratory Protection Protective Clothing
Weighing and Aliquoting (Solid Form) Chemical safety goggles and a face shieldDouble-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene)NIOSH-approved N95 or P100 respirator. For higher-risk or larger quantity operations, a Powered Air-Purifying Respirator (PAPR) is recommended.Disposable solid-front lab coat or coveralls, disposable sleeve covers
Handling Solutions Chemical safety gogglesDouble-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene)Work within a certified chemical fume hoodChemical-resistant lab coat
General Laboratory Use Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Not generally required if handling is performed in a certified chemical fume hoodStandard lab coat
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) over nitrile glovesNIOSH-approved N95 or P100 respirator at a minimum; assess need for higher-level protection based on spill sizeDisposable, chemical-resistant coveralls and boot covers

Note: Always consult the manufacturer's specific glove compatibility charts for the solvents being used with this compound.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: All work with solid this compound, including weighing and reconstituting, should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Reconstitution: If reconstituting the solid, do so carefully to avoid generating dust. Following reconstitution, aliquot and freeze at -20°C for storage.[3]

Disposal Plan:

  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.

  • Solid Waste: Dispose of contaminated PPE (gloves, lab coats, etc.), weighing papers, and empty vials in a designated hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container. Do not dispose of this compound down the drain.[2]

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Solid this compound B->C D Reconstitute in Solvent C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Dispose of Contaminated Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-7-Oxozeaenol
Reactant of Route 2
(5E)-7-Oxozeaenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.